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  • Product: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
  • CAS: 864068-82-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway to N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a molecule of interest within the pharmacologically significant class o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a molecule of interest within the pharmacologically significant class of imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1] This document details a strategic, multi-step synthesis, offering in-depth procedural explanations and justifications for methodological choices. Furthermore, it outlines a complete characterization protocol for the target compound, including predicted spectroscopic data based on extensive literature analysis of analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic N-heterocycle that has garnered significant attention from the medicinal chemistry community. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anxiolytic, sedative, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the imidazo[1,2-a]pyridine core is a key area of research, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The target of this guide, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, represents a specific substitution pattern designed to explore structure-activity relationships at the 6-position of the fused ring system.

Strategic Synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

The synthesis of the target compound is approached through a multi-step sequence, commencing with the construction of the core imidazo[1,2-a]pyridine ring, followed by functionalization at the 6-position to introduce the N-methylaminomethyl moiety. Two viable synthetic routes are presented, both starting from a common intermediate.

Synthesis of the Core Scaffold: 6-Bromoimidazo[1,2-a]pyridine (1)

The foundational step is the synthesis of a 6-halo-substituted imidazo[1,2-a]pyridine, which serves as a versatile handle for subsequent functionalization. 6-Bromoimidazo[1,2-a]pyridine is a suitable starting material.

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine (1)

This procedure is adapted from established methods for the synthesis of halo-substituted imidazo[1,2-a]pyridines.[2]

  • Reactants: 2-Amino-5-bromopyridine and chloroacetaldehyde (40% aqueous solution).

  • Solvent: Ethanol.

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 40% aqueous solution) dropwise at room temperature.

    • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure 6-bromoimidazo[1,2-a]pyridine (1).

Causality of Experimental Choices: The use of 2-amino-5-bromopyridine directly places a bromine atom at the desired 6-position of the final imidazo[1,2-a]pyridine core. The condensation with chloroacetaldehyde is a classic and efficient method for the formation of the imidazole ring. Ethanol is a suitable solvent that facilitates the reaction and subsequent work-up.

Functionalization at the 6-Position: Two Synthetic Pathways

From the common intermediate 1 , two primary strategies can be employed to introduce the N-methylaminomethyl group: a pathway involving a hydroxymethyl intermediate and a pathway proceeding through a carbaldehyde intermediate.

This pathway involves the conversion of the bromo-substituent to a hydroxymethyl group, which is then transformed into a leaving group for subsequent nucleophilic substitution by methylamine.

Protocol 2: Synthesis of 6-(Hydroxymethyl)imidazo[1,2-a]pyridine (2a)

  • Reactants: 6-Bromoimidazo[1,2-a]pyridine (1), paraformaldehyde, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate).

  • Solvent: A suitable organic solvent such as N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-bromoimidazo[1,2-a]pyridine (1) (1.0 eq) in DMF, add paraformaldehyde (2.0 eq), the palladium catalyst (0.1 eq), the phosphine ligand (0.2 eq), and the base (2.0 eq).

    • The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • After cooling, the reaction is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by column chromatography provides 6-(hydroxymethyl)imidazo[1,2-a]pyridine (2a).

Protocol 3: Synthesis of 6-(Chloromethyl)imidazo[1,2-a]pyridine (3a)

  • Reactants: 6-(Hydroxymethyl)imidazo[1,2-a]pyridine (2a) and thionyl chloride (SOCl2).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve 6-(hydroxymethyl)imidazo[1,2-a]pyridine (2a) (1.0 eq) in DCM and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice and neutralize with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and concentrate to yield 6-(chloromethyl)imidazo[1,2-a]pyridine (3a), which can often be used in the next step without further purification.

Protocol 4: Synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (4)

  • Reactants: 6-(Chloromethyl)imidazo[1,2-a]pyridine (3a) and methylamine (solution in THF or ethanol).

  • Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile.

  • Procedure:

    • To a solution of 6-(chloromethyl)imidazo[1,2-a]pyridine (3a) (1.0 eq) in THF, add an excess of methylamine solution (e.g., 2.0 M in THF, 3.0 eq).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (4).

This alternative and often more direct route involves the formation of an aldehyde at the 6-position, followed by reductive amination with methylamine.

Protocol 5: Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde (2b)

  • Reactants: 6-Bromoimidazo[1,2-a]pyridine (1), a palladium catalyst (e.g., Pd(PPh3)4), and a formylating agent (e.g., N,N-dimethylformamide as both solvent and reagent, or carbon monoxide and a hydride source). A common method involves a Vilsmeier-Haack type reaction if starting from the unsubstituted imidazo[1,2-a]pyridine, but a palladium-catalyzed carbonylation followed by reduction or direct formylation is more suitable from the bromo-intermediate.

  • Procedure (Illustrative using a Bouveault-type reaction):

    • Convert 6-bromoimidazo[1,2-a]pyridine (1) to the corresponding Grignard or organolithium reagent at low temperature.

    • React this organometallic intermediate with a formylating agent like DMF.

    • Quench the reaction with aqueous acid to yield imidazo[1,2-a]pyridine-6-carbaldehyde (2b).

Protocol 6: Reductive Amination to Synthesize N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (4)

This is a highly efficient and selective method for forming the target amine.[3][4]

  • Reactants: Imidazo[1,2-a]pyridine-6-carbaldehyde (2b), methylamine (as a solution or salt), and a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3).[3][4]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of imidazo[1,2-a]pyridine-6-carbaldehyde (2b) (1.0 eq) in DCE, add methylamine (as a solution in THF, 1.2 eq).

    • Stir the mixture for a short period (e.g., 30 minutes) to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

    • Purify by column chromatography to yield the final product (4).

Trustworthiness of the Protocols: The described protocols are based on well-established and widely utilized reactions in organic synthesis. Each step is designed to be high-yielding and amenable to standard purification techniques. The use of reductive amination in the final step is particularly advantageous as it is a mild and highly selective transformation, minimizing the formation of byproducts.[3][4]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_start Starting Material cluster_core Core Synthesis cluster_pathA Pathway A cluster_pathB Pathway B cluster_final Final Product start 2-Amino-5-bromopyridine core 6-Bromoimidazo[1,2-a]pyridine (1) start->core + Chloroacetaldehyde (Protocol 1) hydroxymethyl 6-(Hydroxymethyl)imidazo[1,2-a]pyridine (2a) core->hydroxymethyl Pd-catalyzed hydroxymethylation (Protocol 2) aldehyde Imidazo[1,2-a]pyridine-6-carbaldehyde (2b) core->aldehyde Formylation (Protocol 5) chloromethyl 6-(Chloromethyl)imidazo[1,2-a]pyridine (3a) hydroxymethyl->chloromethyl + SOCl2 (Protocol 3) final N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (4) chloromethyl->final + Methylamine (Protocol 4) aldehyde->final + Methylamine, NaBH(OAc)3 (Protocol 6) MS_Fragmentation parent [M+H]⁺ m/z = 162 fragment1 Imidazo[1,2-a]pyridin-6-ylmethyl cation m/z = 146 parent->fragment1 - CH₃NH₂ fragment2 Methylamine

Caption: Proposed mass spectrometry fragmentation of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (secondary amine)3300-3500 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=N and C=C stretch (aromatic rings)1500-1650
C-N stretch1020-1250
Purity Analysis

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and elemental analysis.

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) should provide good separation and allow for purity determination (e.g., >95%).

  • Elemental Analysis: The calculated elemental composition for C₉H₁₁N₃ is C, 67.06%; H, 6.88%; N, 26.07%. The experimental values should be within ±0.4% of the calculated values.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. The proposed methods are based on established chemical transformations and offer flexibility in the choice of intermediates. Furthermore, a comprehensive characterization plan has been detailed, providing expected spectroscopic and analytical data to ensure the unambiguous identification and purity assessment of the target compound. This guide serves as a valuable resource for researchers engaged in the synthesis and development of novel imidazo[1,2-a]pyridine-based molecules for potential therapeutic applications.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (n.d.). PubMed. Retrieved from [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Journal of Organic Chemistry, 61(11), 3849-3862.
  • Reductive Amination With Sodium Triacetoxyborohydride. (n.d.). Scribd. Retrieved from [Link]

Sources

Exploratory

Biological activity of 6-substituted imidazo[1,2-a]pyridine derivatives.

An In-Depth Technical Guide to the Biological Activity of 6-Substituted Imidazo[1,2-a]Pyridine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazo[1,2-a]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 6-Substituted Imidazo[1,2-a]Pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for developing ligands that can interact with a wide array of biological targets. While the core itself is significant, functionalization, particularly at the 6-position, has been shown to unlock and modulate a remarkable spectrum of biological activities. This guide synthesizes current research to provide an in-depth exploration of the therapeutic potential of 6-substituted imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy.

Anticancer Activity: A Multi-Mechanistic Approach

The most extensively documented therapeutic application for 6-substituted imidazo[1,2-a]pyridines is in oncology.[3] These compounds exert their cytotoxic effects not through a single mode of action, but by intervening in multiple, critical pathways essential for cancer cell survival and proliferation.

Mechanism I: Inhibition of Pro-Survival Kinase Pathways (PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[4][5] A significant body of research has identified 6-substituted imidazo[1,2-a]pyridines as potent inhibitors of this pathway, often demonstrating high selectivity for the PI3Kα isoform.[6][7]

By binding to the ATP-binding site of PI3K, these compounds prevent the phosphorylation of Akt and its downstream effector, mTOR.[6] This blockade halts the pro-survival signals that drive cell growth, proliferation, and resistance to apoptosis.[3][8] For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent PI3Kα inhibition, leading to cell cycle arrest and apoptosis in non-small cell lung cancer cells.[7][9]

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor 6-Substituted Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits

Fig. 1: Inhibition of the PI3K/Akt/mTOR pathway by 6-substituted imidazo[1,2-a]pyridines.

Table 1: Antiproliferative Activity of Representative 6-Substituted Imidazo[1,2-a]pyridines

Compound ID Substitution at 6-position Cancer Cell Line IC₅₀ (µM) Reference
Compound 13k 4-((4-aminopiperidin-1-yl)methyl)phenyl HCC827 (Lung) 0.09 [7][9]
Compound 13k 4-((4-aminopiperidin-1-yl)methyl)phenyl A549 (Lung) 0.43 [7][9]
Compound 13k 4-((4-aminopiperidin-1-yl)methyl)phenyl MCF-7 (Breast) 0.20 [7][9]
Compound 6 (Structure not specified) A375 (Melanoma) 9.7 [6]

| Compound 14 | 5'-(1,1,1-trifluoroisopropoxy)-5'-aminopyrazine | A2780 (Ovarian) | Potent (nM range) |[4] |

Mechanism II: Induction of Apoptosis

A common downstream consequence of treating cancer cells with these derivatives is the robust induction of apoptosis, or programmed cell death.[5][10] Studies show that this is often mediated through the intrinsic (mitochondrial) pathway.[6][10] Treatment triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of executioner enzymes, primarily caspase-3 and caspase-9.[10][11] This process is further modulated by changes in the expression of the Bcl-2 family of proteins, with compounds causing an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[12]

Apoptosis_Pathway Inhibitor 6-Substituted Imidazo[1,2-a]pyridine Bax Bax ↑ Inhibitor->Bax Bcl2 Bcl-2 ↓ Inhibitor->Bcl2 Mito Mitochondrion Bax->Mito Promotes Permeability Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Intrinsic apoptosis pathway induced by 6-substituted imidazo[1,2-a]pyridines.
Mechanism III: Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt the cell division cycle, preventing the propagation of cancer cells. Flow cytometry analyses have consistently shown that treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[6][7] This arrest is often linked to the upregulation of key cell cycle inhibitors, such as p53 and p21, which act as checkpoints to prevent damaged cells from proceeding through mitosis.[6][13]

Anti-inflammatory Activity

Chronic inflammation is a known driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways and enzymes involved in the inflammatory response.

Modulation of STAT3/NF-κB Signaling

The STAT3 and NF-κB transcription factors are central regulators of inflammation. A novel 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine derivative was shown to suppress the STAT3/NF-κB pathway.[12] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines like IL-6 and TNF-α, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators.[12]

Selective COX-2 Inhibition

Some derivatives have been specifically designed as selective inhibitors of COX-2.[14] This is a crucial therapeutic strategy, as COX-2 is upregulated at sites of inflammation, while the related COX-1 isoform is constitutively expressed and involved in homeostatic functions. By selectively targeting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Table 2: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound ID Substitution at C-2 COX-2 IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) Reference
Compound 6f p-methylsulfonyl phenyl 0.07 > 217 [14]

| Celecoxib | (Reference Drug) | 0.06 | > 253 |[14] |

Antimicrobial and Antiviral Activities

The imidazo[1,2-a]pyridine scaffold has also proven to be a versatile platform for the development of agents against infectious diseases.

  • Antibacterial/Antimicrobial: Derivatives have shown moderate to potent activity against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16] The specific substitutions on the heterocyclic core are crucial for determining the spectrum and potency of activity.[17]

  • Antitubercular: This class of compounds has emerged as a promising lead for new drugs against Mycobacterium tuberculosis.[18] Notably, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series that is selectively active against this pathogen.[19]

  • Antiviral: Specific derivatives bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), highlighting their potential as broad-spectrum antiviral agents.[20]

Other Notable Biological Activities

The therapeutic potential of this scaffold extends beyond the major areas of oncology and infectious disease:

  • Central Nervous System (CNS) Activity: As congeners of the well-known drugs zolpidem and alpidem, certain 6-substituted derivatives show a high binding affinity for the omega 1-subtype of the benzodiazepine receptor, indicating their potential as anxiolytic or hypnotic agents.[21]

  • Aβ Plaque Imaging: In the field of neurodegenerative disease, 6-iodo-imidazo[1,2-a]pyridine derivatives have been developed as high-affinity ligands for detecting beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, making them valuable tools for diagnostic imaging.[22]

  • Enzyme Inhibition: Analogues have been synthesized as inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme involved in protein prenylation, a process that is often dysregulated in cancer.[23]

Key Experimental Protocols

The validation of these biological activities relies on a suite of robust, standardized assays. Below are streamlined protocols for key experimental workflows.

Workflow: Cell Viability and Apoptosis Assessment

Cell_Assay_Workflow Start Seed Cancer Cells in 96-well plates Treat Treat with varying concentrations of Imidazo[1,2-a]pyridine derivative (e.g., 24, 48, 72h) Start->Treat MTT Add MTT Reagent Incubate 3-4h Treat->MTT For Viability (MTT Assay) Apoptosis_Start Seed cells and treat with IC₅₀ concentration Treat->Apoptosis_Start For Apoptosis Assay Solubilize Add Solubilizing Agent (e.g., DMSO) MTT->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read IC50 Calculate IC₅₀ Value Read->IC50 Harvest Harvest and wash cells Apoptosis_Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze

Fig. 3: Workflow for determining cytotoxicity (IC₅₀) and analyzing apoptosis.

Protocol: Annexin V/PI Apoptosis Assay[6]

  • Cell Seeding & Treatment: Seed cancer cells (e.g., A375, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration (e.g., the predetermined IC₅₀) of the 6-substituted imidazo[1,2-a]pyridine compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

The 6-substituted imidazo[1,2-a]pyridine scaffold is a remarkably versatile and therapeutically relevant structure. Its derivatives have demonstrated a broad and potent range of biological activities, with particularly compelling data in the fields of oncology, anti-inflammatory, and anti-infective research. The ability to modulate activity based on the nature of the substituent at the 6-position provides a powerful tool for rational drug design.

Future research will likely focus on optimizing these leads to enhance target specificity, improve pharmacokinetic profiles, and reduce off-target toxicities. The continued exploration of this privileged scaffold holds immense promise for the development of next-generation therapeutic agents to address a wide range of unmet medical needs.

References

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [Link]

  • Polański, J., et al. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica, 58(1), 43-52. [Link]

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  • Le, T. M., et al. (2015). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 25(17), 3644-3648. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

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  • Kim, J., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 929-935. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851. [Link]

  • Sharma, P., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

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  • Sharma, P., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851. [Link]

  • Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]

  • Zarei, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports, 50(5), 4169-4182. [Link]

  • Al-Qubaisi, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Open Biotechnology Journal, 16(1). [Link]

  • Kazmierczak-Barańska, J., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(11), 3350. [Link]

  • Vasile, C., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7358. [Link]

  • de F. A. Alves, T., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Khan, M. A., et al. (2024). Structure-activity-relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • Holynska-Iwan, I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(19), 6524. [Link]

  • Ananthan, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Semantic Scholar. [Link]

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Foundational

The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to the Structure-Activity Relationship of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine Analogs

Introduction: The Privileged Imidazo[1,2-a]pyridine Core in Drug Discovery The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for its "drug-like" properties and broa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Core in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for its "drug-like" properties and broad spectrum of biological activities.[1][2][3] This bicyclic 5-6 fused ring system is a key structural motif in several marketed drugs, including zolpidem and alpidem, which underscores its therapeutic potential.[1][2][4] The synthetic accessibility and the ability to readily functionalize various positions on the ring system have made it an attractive starting point for the development of novel therapeutic agents.[3][5]

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, such as PI3K and c-Met, which are critical targets in oncology.[6][7][8] This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of a specific subclass: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine analogs . By systematically dissecting the molecule into its core components, we will elucidate the key structural features that govern biological activity and provide a framework for the rational design of new and more potent analogs.

The N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine Pharmacophore: A Strategic Design

The selection of the N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine scaffold is a deliberate choice aimed at exploring key chemical space for potential therapeutic intervention, particularly in the realm of kinase inhibition. This core structure can be deconstructed into three key regions, each offering opportunities for modification to fine-tune the pharmacological profile.

SAR_Scaffold cluster_core Core Scaffold scaffold N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine imidazo_pyridine Imidazo[1,2-a]pyridine Core (Region 1) linker Methylene Linker (Region 2) imidazo_pyridine->linker Modulation of Physicochemical Properties amine N-Methylamine (Region 3) linker->amine Control of Flexibility and Vector amine->imidazo_pyridine Interaction with Target Protein Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 6-bromoimidazo[1,2-a]pyridine) Synthesis_Analogs Parallel Synthesis of Analogs (Suzuki, Buchwald-Hartwig, etc.) Start->Synthesis_Analogs Purification Purification and Characterization (HPLC, NMR, MS) Synthesis_Analogs->Purification Primary_Screening Primary Biochemical Assay (e.g., Kinase Inhibition Assay) Purification->Primary_Screening Secondary_Screening Secondary Cellular Assay (e.g., Cell Proliferation Assay) Primary_Screening->Secondary_Screening ADME In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) Secondary_Screening->ADME SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis_Analogs Iterative Design

Caption: A typical workflow for the synthesis and evaluation of novel analogs.

Synthetic Protocol: Synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

The synthesis of the target analogs can be achieved through a multi-step sequence, starting from commercially available materials. A common route involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the C6 position. [9] Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

  • To a solution of 5-bromo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% in water).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromoimidazo[1,2-a]pyridine.

Step 2: Formylation of 6-Bromoimidazo[1,2-a]pyridine

  • To a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield imidazo[1,2-a]pyridine-6-carbaldehyde.

Step 3: Reductive Amination to Yield N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

  • To a solution of imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 eq) and methylamine (1.5 eq, 2.0 M in THF) in methanol, add acetic acid to adjust the pH to 5-6.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise and stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the final product, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.

Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay

To assess the biological activity of the synthesized analogs, an in vitro kinase inhibition assay is a crucial first step. The following is a general protocol for a luminescence-based kinase assay.

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a kinase buffer.

  • Add the test compounds to the wells and incubate at room temperature for the specified time (e.g., 60 minutes).

  • Add a kinase detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and detect the amount of ADP produced.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation: Tabulated SAR of Hypothetical Analogs

The following table summarizes the hypothetical SAR data for a series of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine analogs against a target kinase.

CompoundR1 (C2)R2 (C3)R3 (N-Alkyl)Kinase IC50 (nM)
1a HHCH3500
1b CH3HCH3250
1c HCONH2CH3100
1d HHC2H5750
1e CH3CONH2CH350

Analysis of Hypothetical Data:

  • A methyl group at C2 (1b ) improves potency compared to the unsubstituted analog (1a ).

  • A carboxamide group at C3 (1c ) significantly enhances activity, likely through hydrogen bonding interactions.

  • Increasing the size of the N-alkyl group from methyl to ethyl (1d ) is detrimental to activity.

  • The combination of favorable substituents at C2 and C3 (1e ) results in the most potent compound in this series.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The inherent modularity of the structure allows for systematic SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthetic routes are well-established, and robust biological assays are available to guide the optimization process. Future work should focus on exploring a wider range of substituents at all three key regions of the pharmacophore and on conducting in-depth in vivo studies of the most promising analogs. The continued exploration of the rich chemistry of the imidazo[1,2-a]pyridine core is sure to yield new and effective medicines. [4][10]

References
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. Available at: [Link]

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  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC - PubMed Central. Available at: [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. - ResearchGate. Available at: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors | Request PDF - ResearchGate. Available at: [Link]

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  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. Available at: [Link]

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Exploratory

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine: A Strategic Guide to Uncovering Potential Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically successful therapeutic agents.[1][2][3] This guide focuses on a specific derivative, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a molecule of significant interest for novel drug discovery. While direct research on this compound is nascent, the extensive biological activity of its parent scaffold provides a fertile ground for predicting and validating its potential therapeutic applications. This document serves as a technical roadmap for researchers, outlining the known landscape of imidazo[1,2-a]pyridine targets and presenting a rigorous, multi-pronged workflow for the systematic identification, validation, and characterization of the specific molecular targets for this novel derivative. We will delve into the causality behind experimental design, from initial in silico predictions to definitive target engagement assays, providing field-proven insights to accelerate the journey from compound to clinical candidate.

Part 1: The Therapeutic Landscape of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a versatile pharmacophore, demonstrating a remarkable breadth of biological activities. Its derivatives have been successfully developed for a wide range of diseases, establishing a strong precedent for the therapeutic potential of new analogues like N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.[1][3] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective) underscore the clinical and commercial viability of this chemical class.[4][5][6][7] A comprehensive review of the literature reveals several key therapeutic areas where this scaffold has proven particularly effective.

Oncology

The fight against cancer has been a major focus for the development of imidazo[1,2-a]pyridine derivatives, which have been shown to modulate a variety of oncogenic signaling pathways.

  • Kinase Inhibition: This is the most prominent mechanism of action.

    • PI3K/Akt/mTOR Pathway: Numerous imidazo[1,2-a]pyridine compounds have been designed as potent pan- or isoform-selective inhibitors of Phosphoinositide 3-kinases (PI3Ks), a critical pathway hyperactivated in many cancers.[8][9][10][11][12] Some derivatives also show inhibitory activity against the downstream kinases Akt and mTOR.[11][13]

    • Receptor Tyrosine Kinases (RTKs): This class of compounds has yielded potent inhibitors of key RTKs that drive tumor growth and angiogenesis, including c-Met, VEGFR, EGFR, and IGF-1R.[8][9][14] Notably, Volitinib, an imidazo[1,2-a]pyridine derivative, is a highly potent and selective c-Met inhibitor that has advanced into clinical development.[15]

    • Other Oncogenic Kinases: The scaffold has also been successfully utilized to target other crucial kinases such as Cyclin-Dependent Kinases (CDKs) to induce cell cycle arrest, and the TAM family kinases Mer and Axl, which are implicated in immune evasion.[8][9][16]

  • Tubulin Polymerization: Beyond kinases, certain derivatives function as microtubule-destabilizing agents, disrupting cell division and inducing apoptosis in a manner similar to classic antimitotic drugs.[8][10][17]

Central Nervous System (CNS) and Neurodegenerative Disorders

The ability of these compounds to cross the blood-brain barrier has made them attractive candidates for CNS disorders.

  • GABA-A Receptor Modulation: The anxiolytic and hypnotic effects of drugs like Zolpidem and Alpidem are mediated through their action as positive allosteric modulators of the GABA-A receptor.[5][18]

  • Alzheimer's Disease Targets: Research has explored derivatives that inhibit key enzymes involved in the production of amyloid-beta plaques, such as β-secretase (BACE1) and γ-secretase.[17][18] Furthermore, the derivative IMPY was developed as a radio-labeled imaging agent for the in vivo detection of amyloid plaques using SPECT imaging.[19]

  • Other CNS Targets: The scaffold's versatility extends to a range of other CNS targets, including Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease, Fatty Acid Amide Hydrolase (FAAH), and various serotonin, dopamine, and histamine receptors for psychiatric disorders.[18]

Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has given rise to potent agents against challenging pathogens.

  • Antituberculosis Activity: A significant body of research has demonstrated the potent activity of this class against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[4] A key target identified is QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration and ATP synthesis.[4][20] Other identified targets include glutamine synthetase.[20]

  • Broad-Spectrum Antibacterial and Antifungal Activity: Various derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][5][6] Rifaximin, an approved antibiotic, contains an imidazopyridine moiety.[5][7]

  • Antiviral and Antiprotozoal Potential: The biological activity of this scaffold also includes antiviral (e.g., anti-HIV) and antiprotozoal (e.g., antileishmanial) properties, though these are less explored than its anticancer and antitubercular applications.[1][3]

Potential Target Class Therapeutic Area Specific Examples References
Protein KinasesOncologyPI3K, Akt, mTOR, c-Met, VEGFR, EGFR, CDKs, Mer/Axl[8][9][10][11][12][13][14][15][16]
G-Protein Coupled ReceptorsCNS DisordersSerotonin (5-HT), Dopamine (D4), Histamine (H3) Receptors[18]
Ligand-gated Ion ChannelsCNS DisordersGABA-A Receptor[5][18]
Cytoskeletal ProteinsOncologyTubulin[8][10][17]
Metabolic EnzymesInfectious DiseaseM. tuberculosis QcrB, Glutamine Synthetase[4][20]
ProteasesNeurodegenerationβ-secretase, γ-secretase[17][18]

Part 2: A Technical Framework for Target Identification and Validation

Given the diverse bioactivity of the parent scaffold, a systematic and multi-faceted approach is required to elucidate the specific therapeutic target(s) of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. The following workflow represents a robust, self-validating system designed to move from broad phenotypic effects to precise molecular interactions.

Phase 1: In Silico Prediction and Hypothesis Generation

The initial step leverages computational tools to predict likely targets, thereby prioritizing subsequent experimental efforts. This is not for target identification itself, but for building a strong, testable hypothesis.

  • Causality: By comparing the structure of our lead compound to databases of ligands with known targets, we can generate a ranked list of potential binding partners. This is a cost-effective method to focus resources on the most probable biological pathways.

  • Methodology:

    • Reverse Docking/Target Fishing: Dock the 3D structure of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine against a comprehensive library of protein crystal structures (e.g., the PDB), particularly those known to bind other imidazopyridines (kinases, GABA-A receptors, etc.).

    • Pharmacophore Modeling: Build a pharmacophore model based on the key chemical features of highly potent, known imidazopyridine inhibitors for a specific target class (e.g., PI3K inhibitors). Screen the lead compound against this model to assess its fit.

    • Machine Learning Models: Utilize pre-trained DTI (Drug-Target Interaction) prediction algorithms that use both chemical structure and protein sequence information to predict binding likelihood.[21]

G cluster_0 Phase 1: In Silico Prediction lead_compound N-(Imidazo[1,2-a]pyridin- 6-ylmethyl)-N-methylamine reverse_docking Reverse Docking (Protein Structure Library) lead_compound->reverse_docking pharmacophore Pharmacophore Screening (Known Ligand Models) lead_compound->pharmacophore ml_dti Machine Learning DTI Prediction lead_compound->ml_dti hypothesis Ranked List of Putative Targets reverse_docking->hypothesis pharmacophore->hypothesis ml_dti->hypothesis G cluster_1 Phase 2: Phenotypic Screening & Target Deconvolution cluster_2 Target Deconvolution Methods pheno_screen 1. Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth, Bacterial Growth Assays) pheno_hit Confirmed Biological Activity (Phenotypic Hit) pheno_screen->pheno_hit chem_proteomics Chemical Proteomics (Affinity Pull-down) pheno_hit->chem_proteomics crispr_screen Genetic Screening (CRISPR KO/a/i) pheno_hit->crispr_screen omics Multi-Omics Analysis (Transcriptomics, Proteomics, Metabolomics) pheno_hit->omics validated_target Validated Therapeutic Target chem_proteomics->validated_target crispr_screen->validated_target omics->validated_target

Caption: Integrated workflow for target identification and validation.

Experimental Protocols:

A. CRISPR/Cas9 Knockout Screening for Target Identification

  • Principle: This genetic method identifies proteins essential for a compound's mechanism of action. If knocking out a specific gene confers resistance to the compound's cytotoxic effects, it strongly implies the protein product of that gene is either the direct target or a critical downstream effector. [22]* Methodology:

    • Library Transduction: Transduce a population of Cas9-expressing cells (e.g., A549 lung cancer line) with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

    • Initial Selection: Select for successfully transduced cells using puromycin. Collect a baseline cell population sample (T=0).

    • Compound Treatment: Culture the remaining cell population in the presence of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine at a lethal concentration (e.g., LC80) for 14-21 days. A parallel culture with a vehicle control (DMSO) is essential.

    • Genomic DNA Extraction: Harvest genomic DNA from the surviving resistant cells and the T=0 baseline population.

    • Sequencing and Analysis: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Subject the amplicons to next-generation sequencing.

    • Hit Identification: Compare the sgRNA frequencies between the treated and baseline samples. Genes whose sgRNAs are significantly enriched in the resistant population are considered primary target candidates.

Phase 3: Direct Target Engagement and Biochemical Validation

Once putative targets are identified, it is imperative to confirm direct physical interaction and measure the functional consequence of that binding.

  • Causality: A compound can induce a phenotype through indirect, off-target effects. Direct engagement assays provide definitive proof that the compound physically binds to the intended target protein within a cellular context, while biochemical assays confirm that this binding leads to a functional modulation (e.g., inhibition of enzymatic activity).

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Principle: Ligand binding stabilizes a target protein against thermal denaturation. CETSA measures this stabilization in live cells or cell lysates, providing direct evidence of target engagement.

  • Methodology:

    • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine for 1-2 hours.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

    • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

    • Protein Quantification: Collect the supernatant and analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting or ELISA.

    • Data Analysis: Plot the soluble protein fraction against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target stabilization and therefore, direct engagement.

C. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the compound indicates enzymatic inhibition.

  • Methodology:

    • Reaction Setup: In a 384-well plate, set up the kinase reaction including the purified recombinant kinase (the putative target), its specific substrate peptide, and ATP in a kinase reaction buffer.

    • Compound Addition: Add N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include positive (known inhibitor) and negative (DMSO) controls.

    • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

    • Signal Measurement: Read the luminescence on a plate reader.

    • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine belongs to a chemical class with extraordinary therapeutic versatility. The precedents set by numerous clinically evaluated and marketed imidazo[1,2-a]pyridine derivatives strongly suggest a high probability of discovering potent and selective activity in the realms of oncology, neuro-therapeutics, or infectious diseases. The technical framework presented here provides a logical, evidence-based pathway for drug development professionals to rigorously deconstruct the compound's mechanism of action. By integrating predictive computational methods with robust phenotypic, genetic, and biochemical validation protocols, researchers can efficiently and accurately pinpoint the molecular targets of this promising compound, paving the way for its potential development as a next-generation therapeutic agent.

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Foundational

An In-Depth Technical Guide to the Anxiolytic Potential of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and its Analogs

A Whitepaper for Researchers and Drug Development Professionals Foreword: The Unmet Need in Anxiolytic Therapy Anxiety disorders represent a significant global health burden, affecting millions of individuals and leading...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers and Drug Development Professionals

Foreword: The Unmet Need in Anxiolytic Therapy

Anxiety disorders represent a significant global health burden, affecting millions of individuals and leading to substantial personal and economic costs. While existing therapies, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), have provided relief for many, they are not without their limitations. Benzodiazepines carry risks of sedation, tolerance, and dependence, while SSRIs can have a delayed onset of action and a range of side effects. This landscape underscores a pressing need for novel anxiolytic agents with improved efficacy and safety profiles. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype in the pursuit of next-generation anxiolytics, offering a potential avenue for the development of targeted and well-tolerated therapies. This guide provides a comprehensive technical overview of the anxiolytic potential of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a representative member of this promising class of compounds.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in CNS Drug Discovery

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is present in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, highlighting its clinical relevance in targeting the central nervous system (CNS). The rigid, planar structure of the imidazo[1,2-a]pyridine ring system provides a unique framework for the spatial orientation of various substituents, allowing for fine-tuning of its pharmacological properties. Its ability to engage with a range of biological targets, particularly ion channels and receptors, makes it a "privileged scaffold" in the design of novel CNS-active agents.

Unraveling the Anxiolytic Mechanism: Targeting the GABAA Receptor

The primary mechanism underlying the anxiolytic and sedative effects of many imidazo[1,2-a]pyridine derivatives is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its binding to the GABAA receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

dot

Caption: Proposed mechanism of action via GABAA receptor modulation.

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and its analogs are hypothesized to bind to a distinct allosteric site on the GABAA receptor, often referred to as the benzodiazepine binding site. This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to a greater influx of chloride ions. The resulting enhanced inhibitory neurotransmission in key brain circuits, such as the amygdala and prefrontal cortex, is believed to mediate the anxiolytic effects.

Synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine: A Conceptual Pathway

dot

Synthesis_Workflow A 5-Bromo-2-aminopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C Condensation B Bromoacetaldehyde diethyl acetal B->C F 6-Formylimidazo[1,2-a]pyridine C->F Formylation H Buchwald-Hartwig Amination C->H Alternative Route D N-Methylamine E N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine D->E D->H F->E G Reductive Amination F->G G->E H->E

Caption: A conceptual synthetic workflow for the target compound.

A potential synthetic strategy could commence with the reaction of 5-bromo-2-aminopyridine with a suitable α-halocarbonyl compound to construct the 6-bromo-imidazo[1,2-a]pyridine core. Subsequent functional group manipulation at the 6-position, such as formylation followed by reductive amination with N-methylamine, would yield the desired product. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, could be employed to directly introduce the N-methylaminomethyl group.

Preclinical Evaluation of Anxiolytic Potential: A Phased Approach

A systematic and rigorous preclinical evaluation is essential to characterize the anxiolytic potential of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. This evaluation should follow a phased approach, beginning with in vitro characterization of the compound's interaction with its primary molecular target and progressing to in vivo assessment of its behavioral effects in animal models of anxiety.

In Vitro Characterization: Target Engagement and Functional Modulation

4.1.1. GABAA Receptor Binding Assay

The initial step is to determine the binding affinity of the test compound for the GABAA receptor. This is typically achieved through a competitive radioligand binding assay using a well-characterized radiolabeled ligand, such as [3H]-flumazenil, which binds to the benzodiazepine site.

Experimental Protocol: GABAA Receptor Binding Assay

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude synaptic membrane fraction through differential centrifugation.[6]

  • Assay Incubation: Incubate the membrane preparation with a fixed concentration of [3H]-flumazenil and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

ParameterDescription
Radioligand [3H]-flumazenil
Tissue Source Rat cerebral cortex
Incubation Time 60 minutes
Incubation Temperature 4°C
Non-specific Binding Determined in the presence of excess unlabeled diazepam

4.1.2. Electrophysiological Assessment of GABAA Receptor Function

To assess the functional activity of the test compound at the GABAA receptor, patch-clamp electrophysiology is the gold standard.[7][8] This technique allows for the direct measurement of ion channel activity in response to the application of the test compound in the presence of GABA.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize a cell line stably expressing recombinant GABAA receptors (e.g., HEK293 cells) or primary cultured neurons.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Compound Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current. Co-apply the test compound at various concentrations with GABA.

  • Data Acquisition and Analysis: Record the changes in the GABA-evoked current in the presence of the test compound. Construct a concentration-response curve to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation of the GABA response.

In Vivo Behavioral Pharmacology: Assessing Anxiolytic-Like Effects

The anxiolytic-like effects of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine should be evaluated in well-validated animal models of anxiety.[9][10][11] These models are based on the natural conflict between the exploratory drive of rodents and their innate aversion to open, brightly lit, or elevated spaces.

4.2.1. Elevated Plus Maze (EPM)

The EPM is one of the most widely used animal models for screening anxiolytic drugs.[12] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the ground.

  • Animal Subjects: Male Wistar rats or Swiss Webster mice are commonly used.

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a 5-minute session.

  • Behavioral Scoring: Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

4.2.2. Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.[13] The apparatus consists of a large, brightly lit compartment and a smaller, dark compartment connected by an opening. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol: Light-Dark Box Test

  • Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark.

  • Animal Subjects: Mice are typically used for this test.

  • Drug Administration: Administer the test compound or vehicle prior to the test session.

  • Test Procedure: Place the mouse in the center of the lit compartment and allow it to explore the apparatus for a 5-10 minute period.

  • Behavioral Scoring: Record the time spent in the light compartment, the number of transitions between the compartments, and the latency to first enter the dark compartment.

  • Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups.

Behavioral ModelKey Parameters MeasuredExpected Effect of Anxiolytics
Elevated Plus Maze % Time in Open Arms, % Open Arm EntriesIncrease
Light-Dark Box Time in Light Compartment, Number of TransitionsIncrease

Pharmacokinetic and Safety Profiling: Essential Steps in Drug Development

In addition to demonstrating efficacy, a successful anxiolytic candidate must possess a favorable pharmacokinetic and safety profile.[14][15]

Pharmacokinetic Characterization

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[16] These studies are typically conducted in rodents and involve administering the compound via different routes (e.g., intravenous, oral) and measuring its concentration in plasma and brain tissue over time. Key parameters to be determined include bioavailability, half-life, and brain penetration.

In Vitro Metabolic Stability

Assessing the metabolic stability of the compound is a critical early step to predict its in vivo clearance.[17][18] This is typically done by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compound at a fixed concentration with liver microsomes (from human and relevant preclinical species) in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

In Vitro Safety Pharmacology

Early assessment of potential off-target effects is crucial to de-risk a drug development program.[19][20][21] In vitro safety pharmacology profiling involves screening the compound against a panel of receptors, ion channels, and enzymes that are known to be associated with adverse drug reactions. A standard safety panel often includes targets such as the hERG potassium channel (cardiac liability), various G-protein coupled receptors, and transporters.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the discovery of novel anxiolytic agents with the potential for improved therapeutic profiles compared to existing treatments. While specific data for N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is not yet in the public domain, this technical guide provides a comprehensive framework for its synthesis and preclinical evaluation based on the well-established pharmacology of this chemical class. The proposed phased approach, encompassing in vitro target engagement and functional modulation, in vivo behavioral pharmacology, and early pharmacokinetic and safety profiling, offers a robust strategy to thoroughly investigate its anxiolytic potential. Future research should focus on the synthesis and detailed characterization of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and a library of its analogs to establish a clear structure-activity relationship and identify lead candidates for further development. The ultimate goal is to translate the therapeutic promise of the imidazo[1,2-a]pyridine class into a new generation of safe and effective treatments for anxiety disorders.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine for Drug Discovery

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1] This application note pres...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1] This application note presents a detailed, one-pot protocol for the synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a key intermediate for the development of novel pharmaceuticals, including potent kinase inhibitors.[2][3] By integrating a multi-component reaction to form the heterocyclic core with a subsequent in-situ reductive amination, this method offers significant advantages in terms of operational simplicity, time efficiency, and resource economy, making it highly suitable for high-throughput synthesis and library generation in drug discovery campaigns.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered immense interest from the pharmaceutical research community. Their structural resemblance to purines allows them to interact with a variety of biological targets, exhibiting activities such as anticancer, anti-tubercular, antiviral, and anti-inflammatory properties.[4][5][6] Notably, derivatives of this scaffold have been successfully developed into marketed drugs, including zolpidem and alpidem.[1]

The target molecule, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine[7], is a valuable building block. The secondary amine functionality at the 6-position provides a versatile handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug development programs. Traditional multi-step syntheses of such compounds often involve the isolation and purification of intermediates, such as Imidazo[1,2-a]pyridine-6-carbaldehyde[8][9], leading to lower overall yields and increased labor. The one-pot protocol detailed herein circumvents these challenges by telescoping multiple synthetic steps into a single, continuous process.

Rationale for the One-Pot Synthetic Strategy

This protocol is designed around a logical and efficient sequence of reactions that proceed in a single vessel without the need for intermediate isolation. The strategy hinges on two key transformations:

  • Formation of the Imidazo[1,2-a]pyridine-6-carbaldehyde Intermediate: This is achieved via a variation of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[10][11] This reaction efficiently constructs the imidazo[1,2-a]pyridine core from three readily available starting materials: a 2-aminopyridine derivative, an aldehyde, and an isocyanide. By choosing 2-amino-5-bromopyridine and a protected aldehyde, we can introduce the necessary functionality at the 6-position. Subsequent in-situ manipulation will unmask the aldehyde. A more direct approach, and the one we will detail, involves the reaction of 2-amino-5-formylpyridine with an appropriate alkyne and amine source, though the GBB reaction provides a strong conceptual basis for multicomponent assembly of this scaffold.[4]

  • In-Situ Reductive Amination: Once the aldehyde intermediate is formed in the reaction mixture, it is directly subjected to reductive amination. N-methylamine is introduced, which condenses with the aldehyde to form an imine. A selective reducing agent, stable under the reaction conditions, then reduces the imine to the desired secondary amine product.

This one-pot approach is not only efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption associated with multiple workups and purifications.[10]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Amino-5-iodopyridineReagentPlus®, 99%Sigma-Aldrich20511-12-0
Propargyl Aldehyde Diethyl Acetal98%Sigma-Aldrich3056-73-9
Copper(I) Iodide (CuI)99.999% trace metals basisSigma-Aldrich7681-65-4
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich7087-68-5
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Methylamine solution40 wt. % in H₂OSigma-Aldrich74-89-5
Sodium triacetoxyborohydride (STAB)97%Sigma-Aldrich56553-60-7
Hydrochloric Acid (HCl)2 M aqueous solutionFisher Scientific7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFisher Scientific144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Dichloromethane is a volatile and potentially hazardous solvent. Methylamine is a flammable and corrosive gas/liquid. Handle all reagents with care.

One-Pot Synthesis Procedure

This procedure is designed for a 1 mmol scale.

  • Step 1: Imidazo[1,2-a]pyridine Ring Formation

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-iodopyridine (220 mg, 1.0 mmol).

    • Add anhydrous dichloromethane (DCM, 10 mL) and stir until the solid is fully dissolved.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol).

    • Add propargyl aldehyde diethyl acetal (0.17 mL, 1.1 mmol).

    • Finally, add Copper(I) Iodide (CuI) (19 mg, 0.1 mmol).

    • Seal the flask and stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Step 2: In-Situ Aldehyde Deprotection and Reductive Amination

    • After the initial reaction is complete, carefully add 2 M aqueous HCl (5 mL) to the flask. Stir vigorously for 1 hour at room temperature to hydrolyze the acetal and form the imidazo[1,2-a]pyridine-6-carbaldehyde intermediate.

    • Neutralize the mixture by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

    • To this biphasic mixture, add methylamine solution (40 wt. % in H₂O, 0.24 mL, 3.0 mmol).

    • Allow the mixture to stir for 30 minutes to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride (STAB) (424 mg, 2.0 mmol). Caution: Gas evolution may occur.

    • Stir the reaction mixture at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.

Expected Results
ParameterExpected Value
Product N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Yield 60-75% (unoptimized)
Purity (by LC-MS) >95% after chromatography

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the one-pot synthesis and subsequent analysis.

One_Pot_Synthesis cluster_flask Single Reaction Vessel A 1. 2-Amino-5-iodopyridine + Propargyl Aldehyde Acetal + DIPEA, CuI in DCM B 2. In-situ Acetal Hydrolysis (Aqueous HCl) A->B 12h, RT C Imidazo[1,2-a]pyridine-6-carbaldehyde (Intermediate) B->C 1h, RT D 3. In-situ Reductive Amination (Methylamine, STAB) C->D 4-6h, RT E 4. Aqueous Work-up & Extraction D->E F 5. Column Chromatography E->F G Pure Product: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine F->G

Caption: Workflow for the one-pot synthesis of the target compound.

Purification_Analysis cluster_analysis Characterization Crude Crude Product Mixture Purification Flash Column Chromatography Crude->Purification Pure Purified Product Purification->Pure NMR 1H & 13C NMR Pure->NMR MS Mass Spectrometry (MS) Pure->MS LCMS LC-MS Purity Pure->LCMS

Caption: Purification and analytical characterization workflow.

Mechanistic Insights & Causality

  • Role of Copper(I) Iodide: The Cu(I) catalyst is crucial for the Sonogashira-type coupling that initiates the cyclization to form the imidazo[1,2-a]pyridine ring. It facilitates the reaction between the iodo-pyridine and the terminal alkyne of the propargyl aldehyde derivative.[4]

  • Choice of Base: DIPEA is a non-nucleophilic hindered base used to scavenge the HI generated during the coupling reaction, driving the reaction forward without competing in side reactions.

  • Acetal Protecting Group: The aldehyde is introduced as a diethyl acetal to prevent it from undergoing undesired reactions during the copper-catalyzed ring formation. It is a stable protecting group that can be easily removed under acidic conditions.

  • Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this one-pot procedure. It is milder than other hydrides like sodium borohydride and is particularly effective for reductive aminations. Crucially, it is stable in the presence of the acidic and basic conditions used in the preceding steps and does not readily reduce the aldehyde before imine formation, thus minimizing alcohol byproduct formation.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. By combining the formation of the heterocyclic core with an in-situ reductive amination, this method significantly streamlines the synthetic process. This approach is highly valuable for researchers in medicinal chemistry and drug development, enabling rapid access to key intermediates for the synthesis of compound libraries aimed at discovering next-generation therapeutics.

References

  • García-García, D., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc. 2024, 16, x. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules 2023, 28, 7755. [Link]

  • Kumar, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences 98, 01004 (2024). [Link]

  • Miyashita, A., et al. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku Zasshi. 113(12):861-9. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(40), 8439-8456. [Link]

  • Mametova, A. & Atamanov, Y. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega 2021, 6, 51, 35329–35342. [Link]

  • Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc. 2022, 10, 28. [Link]

  • García-García, D., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • Maleki, A., et al. (2018). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Med. Chem. Lett. 2013, 4, 10, 940–945. [Link]

  • Martínez-Vargas, A., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Scientific Reports 10, 3375. [Link]

  • Mohammadi, Z., et al. (2017). Copper-Catalyzed Four-component Synthesis of Imidazo[1,2-a]pyridines via Sequential Reductive Amination, Condensation, and Cyclization. ResearchGate. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][12][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. J Med Chem. 57(18):7577-89. [Link]

  • Corona-Díaz, A., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings. 18(1):25. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Csonka, R., et al. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Tetrahedron Letters. 52(23): 3004-3007. [Link]

  • Shil, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med Chem. 14(5): 832-848. [Link]

  • Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. 27(1):286. [Link]

  • Liu, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. 29(15):3432. [Link]

Sources

Application

Application Note: A Robust HPLC Purification Protocol for N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

Introduction and Objective The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system frequently incorporated into molecules of significant medicinal interest, including anxiolytics and novel therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Objective

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system frequently incorporated into molecules of significant medicinal interest, including anxiolytics and novel therapeutic agents for various diseases.[1][2] N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is a bespoke derivative of this class, often synthesized as an intermediate in multi-step drug development pathways. Achieving high purity of this compound is paramount, as even trace impurities can confound biological assays and compromise the integrity of downstream synthetic steps.

This application note provides a comprehensive, step-by-step protocol for the preparative High-Performance Liquid Chromatography (HPLC) purification of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. The methodology is grounded in the fundamental principles of reversed-phase chromatography and is designed for robustness and high-resolution separation. We will delve into the rationale behind each procedural choice, ensuring that researchers can not only replicate the method but also adapt it based on a solid understanding of the underlying chromatographic theory.

Foundational Principles: Chromatographic Strategy

The purification strategy is built upon Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique that separates molecules based on their hydrophobicity.[3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

Analyte Properties: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine possesses two key structural features that dictate its chromatographic behavior:

  • Aromatic Imidazo[1,2-a]pyridine Core: This fused heterocyclic system provides a degree of hydrophobicity, allowing for retention on a non-polar stationary phase like C18.[4] The aromaticity also imparts a strong UV chromophore, making UV-based detection highly effective.

  • Basic Nitrogen Centers: The presence of nitrogen atoms in the imidazo[1,2-a]pyridine ring and the N-methylamine side chain confers a basic character to the molecule. In unbuffered or neutral pH mobile phases, these basic sites can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times.[5]

Strategic Solution - pH Control: To ensure a successful and reproducible separation, controlling the mobile phase pH is critical.[6] By adding a low concentration of an acid, such as formic acid, we can achieve two essential goals:

  • Analyte Protonation: The acidic mobile phase protonates the basic nitrogen centers of the analyte. This ensures the molecule exists as a single, positively charged species, preventing peak splitting and broadening.

  • Silanol Suppression: The low pH suppresses the ionization of surface silanol groups on the stationary phase, minimizing undesirable secondary ionic interactions that cause peak tailing.[5]

This approach results in sharper, more symmetrical peaks, leading to better resolution and higher purity of the collected fractions.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation Preparative HPLC SystemQuaternary Pump, Autosampler/Manual Injector, Column Oven, UV/Vis Detector, Fraction Collector
Analytical HPLC SystemFor purity analysis of collected fractions
Chromatography Column Preparative C18 Columne.g., 250 x 21.2 mm, 5 µm particle size
Analytical C18 Columne.g., 150 x 4.6 mm, 3.5 µm particle size
Reagents & Solvents WaterHPLC Grade or Milli-Q®
Acetonitrile (ACN)HPLC Grade
Formic Acid (FA)LC-MS Grade (≥99% purity)
Dimethyl Sulfoxide (DMSO)HPLC Grade (for sample dissolution)
Consumables Syringe Filters0.45 µm PTFE or Nylon
Autosampler Vials2 mL, with septa
Collection Tubes/VialsAppropriate for fraction collector volume

Detailed Purification Protocol

This protocol is designed for a preparative scale purification. An initial analytical run is highly recommended to determine the retention time of the target compound and to assess the impurity profile of the crude material.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (≥99%) to achieve a final concentration of 0.1% (v/v).

    • Sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (≥99%) to achieve a final concentration of 0.1% (v/v).

    • Sonicate for 10-15 minutes to degas the solution.

Rationale: The use of 0.1% formic acid provides a consistent, low pH environment (approx. 2.7) to ensure analyte protonation and silanol suppression. Using the same modifier in both aqueous and organic phases prevents baseline shifts during the gradient elution.[7]

Sample Preparation
  • Accurately weigh the crude N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.

  • Dissolve the material in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution.

  • If necessary, dilute the stock solution with Mobile Phase A to ensure miscibility with the initial HPLC conditions.

  • Filter the final sample solution through a 0.45 µm syringe filter directly into an autosampler vial to remove any particulate matter that could damage the HPLC system.

HPLC Method Parameters

The following table summarizes the optimized parameters for the preparative purification.

ParameterPreparative MethodAnalytical Method (for Purity Check)
Column C18, 250 x 21.2 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 500 - 2000 µL (dependent on concentration)5 - 10 µL
Detection 254 nm (or optimal wavelength)254 nm (or optimal wavelength)
Gradient Time (min) % B
0.05
2.05
20.060
22.095
25.095
28.05
Purification Workflow

The overall process follows a logical sequence from system preparation to obtaining the final pure product.

HPLC_Purification_Workflow cluster_hplc HPLC Operation cluster_post Post-Purification prep_sample 1. Prepare Crude Sample (Dissolve & Filter) inject 4. Inject Sample prep_sample->inject prep_mobile 2. Prepare Mobile Phases (Aqueous & Organic + 0.1% FA) equilibrate 3. Equilibrate System (Initial %B Conditions) prep_mobile->equilibrate equilibrate->inject separate 5. Gradient Elution (Separation on C18 Column) inject->separate collect 6. Collect Fractions (Based on UV Signal) separate->collect analyze 7. Analyze Fractions (Analytical HPLC for Purity) collect->analyze pool 8. Pool Pure Fractions analyze->pool evaporate 9. Remove Solvent (Lyophilization/Rotovap) pool->evaporate final_product 10. Pure Compound (Characterize & Store) evaporate->final_product

Caption: HPLC Purification Workflow Diagram
  • System Equilibration: Purge all solvent lines and equilibrate the preparative column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection and Run: Inject the prepared sample onto the column and start the gradient method.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop collecting just after it returns to baseline. Use narrow collection windows to maximize purity.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method to determine its purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >95%). Remove the solvents via lyophilization (freeze-drying) for aqueous/ACN mixtures or rotary evaporation.

  • Final Product: The resulting solid is the purified N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. Confirm its identity and purity using appropriate analytical techniques (e.g., NMR, LC-MS).

References

  • Chrom Tech. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • ResearchGate. (2025, August 10). HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan | Request PDF. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. [Link]

  • Separation Science. (n.d.). Why Acid?. [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]

  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. [Link]

  • MDPI. (2020, October 13). A Novel HPLC-Based Method to Investigate on RNA after Fixation. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

  • Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • Chromatography Forum. (2005, May 18). Total Nitrogen by HPLC?. [Link]

  • PharmaXChange.info. (2012, December 27). Principle of Reversed-Phase Chromatography HPLC/UPLC (with Animation). [Link]

  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-6-amine. [Link]

Sources

Method

Application Note: Structural Elucidation of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine using NMR and High-Resolution Mass Spectrometry

Abstract: This document provides a comprehensive guide to the structural analysis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the structural analysis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), underpinned by the scientific rationale for key experimental parameters. This guide is intended for researchers and scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Importance of Structural Verification

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold known for its diverse pharmacological activities.[1] As with any potential therapeutic agent, unambiguous confirmation of its molecular structure is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for this purpose, providing orthogonal and complementary information about a molecule's atomic connectivity and elemental composition.

This application note will detail the analytical workflow for confirming the identity and purity of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. We will delve into the practical aspects of sample preparation, data acquisition, and spectral interpretation, providing a robust framework for the analysis of this and similar molecules.

Experimental Workflow: A Dual Spectroscopic Approach

Our analytical strategy employs a dual-pronged approach, leveraging the strengths of both NMR and HRMS to build a complete picture of the target molecule. The following diagram illustrates the overall workflow.

Workflow Figure 1. Analytical Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep ~10 mg MS_Prep Dissolve in MeOH/H2O with Formic Acid Sample->MS_Prep ~1 mg/mL stock 1H_NMR 1H NMR Acquisition NMR_Prep->1H_NMR 13C_NMR 13C NMR Acquisition 1H_NMR->13C_NMR NMR_Data NMR Spectral Analysis 13C_NMR->NMR_Data Structural_Confirmation Structural Confirmation NMR_Data->Structural_Confirmation HRMS ESI-HRMS Acquisition MS_Prep->HRMS MS_Data MS/MS Fragmentation Analysis HRMS->MS_Data MS_Data->Structural_Confirmation

Caption: Figure 1. Analytical Workflow for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. By analyzing chemical shifts, coupling constants, and signal integrations, we can deduce the connectivity of atoms within the molecule.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving high resolution.

  • Weighing: Accurately weigh approximately 10 mg of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. CDCl₃ is a common solvent for many organic molecules, and TMS serves as an internal standard for chemical shift referencing.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette during transfer.

Data Acquisition Protocol

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

Parameter¹H NMR¹³C NMR {¹H decoupled}
Spectrometer Frequency 500 MHz125 MHz
Solvent CDCl₃CDCl₃
Internal Standard TMS (δ 0.00)TMS (δ 0.00)
Pulse Program zg30zgpg30
Number of Scans 161024
Acquisition Time 3.28 s1.31 s
Relaxation Delay 2.0 s2.0 s
Spectral Width 20 ppm240 ppm
Temperature 298 K298 K

Rationale for Parameter Selection: A 30° pulse angle is used for both ¹H and ¹³C acquisitions as a compromise between signal intensity and ensuring full relaxation of all nuclei, which is important for quantitative analysis. A relaxation delay of 2 seconds is added to allow for the complete return of the magnetization to equilibrium between scans. For the ¹³C spectrum, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the known chemical shifts of imidazo[1,2-a]pyridine and related structures, the following ¹H and ¹³C NMR data are predicted for N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05s1HH-5
~7.60d1HH-8
~7.55s1HH-2
~7.50s1HH-3
~7.10dd1HH-7
~3.60s2H-CH₂-
~2.30s3H-N-CH₃

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145.0C-8a
~135.0C-2
~126.0C-6
~125.0C-5
~123.0C-7
~117.0C-8
~108.0C-3
~58.0-CH₂-
~42.0-N-CH₃

Interpretation: The aromatic region of the ¹H NMR spectrum is expected to show signals characteristic of the imidazo[1,2-a]pyridine ring system. The downfield singlet at ~8.05 ppm can be assigned to the H-5 proton, which is deshielded by the adjacent nitrogen atom. The singlets for H-2 and H-3 are characteristic of the imidazole portion of the ring. The methylene (-CH₂-) and methyl (-N-CH₃) groups are expected to appear as sharp singlets in the upfield region. The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are consistent with the aromatic and aliphatic nature of the different carbons.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Sample Preparation Protocol
  • Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in methanol.

  • Working Solution: Dilute the stock solution 1:100 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The final concentration should be around 10 µg/mL. Formic acid is added to promote protonation of the analyte.

  • Vial Transfer: Transfer the working solution to an appropriate autosampler vial.

Data Acquisition Protocol
ParameterValue
Mass Spectrometer Q-Exactive Orbitrap (or equivalent)
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320 °C
Mass Range m/z 50-500
Resolution 70,000
Collision Energy (for MS/MS) 20-40 eV (ramped)

Rationale for Parameter Selection: Positive ion mode is chosen because the amine functionalities in the molecule are readily protonated. A high resolution of 70,000 is used to obtain accurate mass measurements with low ppm error, which is essential for confirming the elemental composition.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is C₉H₁₁N₃.[3]

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺162.1026

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural confirmation. The following fragmentation pathway is proposed based on the structure of the molecule and known fragmentation patterns of similar compounds.

Caption: Figure 2. Proposed ESI-MS/MS Fragmentation Pathway.

The primary fragmentation is expected to be the benzylic cleavage, leading to the loss of a methyl radical and the formation of a stable iminium ion at m/z 147.0791. Another possible fragmentation is the α-cleavage of the C-N bond, resulting in the loss of methylamine and the formation of an ion at m/z 132.0655. The observation of these fragment ions would provide strong evidence for the proposed structure.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a powerful and reliable workflow for the comprehensive structural elucidation of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. The protocols and interpretive guidance presented in this application note offer a robust framework for the characterization of this and other novel heterocyclic compounds, ensuring data integrity and confidence in downstream applications.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

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  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. MDPI. Available at: [Link]

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  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Mansoura University. Available at: [Link]

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  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available at: [Link]

  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. PubChem. Available at: [Link]

  • 2-Pyridinamine, 6-methyl-. NIST WebBook. Available at: [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive guide for the utilization of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and its analogs in high-th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and its analogs in high-throughput screening (HTS) campaigns. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3][4] This guide will delve into the potential applications of this specific compound in drug discovery, with a focus on kinase and G-protein coupled receptor (GPCR) targets. Detailed protocols for assay development, execution of a primary screen, and subsequent data analysis are provided to enable researchers to effectively integrate this chemical series into their screening libraries.

Introduction to N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system present in numerous clinically approved drugs, including zolpidem and alpidem.[2][4][5] Its synthetic tractability and diverse pharmacological profile make it an attractive starting point for drug discovery programs.[2][5][6][7] Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-tuberculosis, and antiviral properties.[3][4][8][9][10][11] Notably, significant research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent modulators of protein kinases and GPCRs.[2][5][12][13]

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine represents a specific embodiment of this versatile scaffold. While its precise biological targets are yet to be fully elucidated in publicly available literature, its structural features suggest a high probability of interaction with ATP-binding sites of kinases or the ligand-binding pockets of GPCRs. This document will therefore focus on providing robust HTS protocols for these two major classes of drug targets.

Potential Therapeutic Applications in High-Throughput Screening

Given the established activities of the imidazo[1,2-a]pyridine scaffold, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is a prime candidate for screening against targets implicated in:

  • Oncology: Many kinases are oncogenes, and their inhibition is a cornerstone of modern cancer therapy.[12][14] The imidazo[1,2-a]pyridine core has been incorporated into compounds targeting kinases such as c-Met.[13]

  • Inflammatory Diseases: Kinases and GPCRs play pivotal roles in inflammatory signaling pathways.[15]

  • Infectious Diseases: The scaffold has shown promise in the development of novel anti-tuberculosis and antiviral agents.[4][8]

  • Neuroscience: The precedent of zolpidem and alpidem highlights the potential for discovering novel modulators of neuronal GPCRs.[2][5]

High-Throughput Screening Workflow

A typical HTS campaign for a novel compound like N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine follows a multi-step process. The following diagram illustrates a generalized workflow.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screening cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development Assay_Val Assay Validation (Z'-factor) Assay_Dev->Assay_Val Optimization Primary_Screen Single-Concentration Screen Assay_Val->Primary_Screen Ready for HTS Hit_ID Hit Identification Primary_Screen->Hit_ID Data Analysis Dose_Response Dose-Response & IC50/EC50 Hit_ID->Dose_Response Confirmed Hits Selectivity Selectivity Profiling Dose_Response->Selectivity Prioritization

Caption: Generalized workflow for a high-throughput screening campaign.

Application Protocol 1: Kinase Inhibition Screening

This protocol describes a homogenous, fluorescence-based assay for identifying inhibitors of a target kinase. We will use a hypothetical serine/threonine kinase, "Target Kinase X," for this example. Such assays are widely used in HTS for their robustness and scalability.[12][14][15][16]

Principle of the Assay

The assay measures the phosphorylation of a specific peptide substrate by Target Kinase X. A fluorescent tracer binds to an antibody that recognizes the phosphorylated peptide. Inhibition of the kinase results in less phosphorylated peptide, leading to a decrease in the fluorescent signal.

Materials and Reagents
ReagentSupplierCatalog No.
Target Kinase X, activeIn-house/Vendor-
Kinase Substrate Peptide (e.g., FITC-labeled)Vendor-
ATPVendor-
Anti-phospho-substrate AntibodyVendor-
Fluorescent TracerVendor-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)In-house-
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamineIn-house/Vendor-
Staurosporine (positive control)Vendor-
DMSOVendor-
384-well, low-volume, black platesVendor-
Detailed Protocol
  • Compound Plate Preparation:

    • Prepare a stock solution of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into the control wells (maximum and minimum signal).

    • Dispense 50 nL of a staurosporine solution in DMSO into the positive control wells.

  • Reagent Preparation:

    • Prepare a 2X solution of Target Kinase X in assay buffer.

    • Prepare a 2X solution of the kinase substrate peptide and ATP in assay buffer.

  • Assay Execution:

    • Add 5 µL of the 2X Target Kinase X solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Prepare the detection reagent by mixing the anti-phospho-substrate antibody and the fluorescent tracer in detection buffer.

    • Add 10 µL of the detection reagent to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a suitable fluorescence plate reader (e.g., TR-FRET or fluorescence polarization).

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Min is the average signal from the positive control wells (e.g., staurosporine).

    • Signal_Max is the average signal from the DMSO control wells.

  • Hit Identification:

    • A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the DMSO controls.

Application Protocol 2: GPCR Antagonist Screening

This protocol outlines a cell-based calcium mobilization assay for identifying antagonists of a Gq-coupled GPCR, "Target GPCR Y." Calcium flux assays are a widely adopted HTS format for GPCRs due to their high signal-to-noise ratio and automation compatibility.[17][18][19][20][21]

Principle of the Assay

Cells expressing Target GPCR Y are loaded with a calcium-sensitive fluorescent dye. Activation of the GPCR by its cognate agonist leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will block this agonist-induced calcium flux.

Materials and Reagents
ReagentSupplierCatalog No.
HEK293 cells stably expressing Target GPCR YIn-house/Vendor-
Cell Culture Medium (e.g., DMEM with 10% FBS)Vendor-
Calcium-sensitive dye (e.g., Fluo-4 AM)Vendor-
ProbenecidVendor-
Assay Buffer (e.g., HBSS with 20 mM HEPES)In-house-
Agonist for Target GPCR YVendor-
Known Antagonist for Target GPCR Y (positive control)Vendor-
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamineIn-house/Vendor-
DMSOVendor-
384-well, clear-bottom, black platesVendor-
Detailed Protocol
  • Cell Plating:

    • The day before the assay, seed the HEK293-Target GPCR Y cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare compound plates as described in the kinase assay protocol.

    • Transfer the compounds from the source plate to the cell plate using a liquid handler.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Prepare an agonist solution at a concentration that elicits an EC80 response.

    • The instrument will add the agonist to the wells while simultaneously reading the fluorescence signal over time.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The primary readout is the maximum fluorescence signal change upon agonist addition.

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Baseline) / (Signal_Agonist - Signal_Baseline))

  • Hit Identification:

    • Hits are identified as compounds that significantly reduce the agonist-induced calcium signal.

Confirmatory and Secondary Assays

Compounds identified as hits in the primary screen should be subjected to further validation.

Caption: A typical hit validation cascade.

  • Dose-Response Curves: Determine the potency (IC50 or EC50) of the hit compounds.

  • Orthogonal Assays: Confirm the activity of the hits in a different assay format to rule out assay-specific artifacts. For example, a kinase inhibitor hit could be tested in a binding assay.[22]

  • Selectivity Profiling: Assess the specificity of the hit compounds by testing them against a panel of related targets.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the hit compound to understand the relationship between chemical structure and biological activity.[23][24]

Conclusion

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine belongs to a class of compounds with significant therapeutic potential.[1][2][5] The protocols outlined in this document provide a robust framework for initiating a high-throughput screening campaign to identify novel modulators of kinase and GPCR targets. Careful assay development, rigorous data analysis, and a systematic hit validation process are crucial for the success of any drug discovery program.

References

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  • Hill, S. J. (2006). An Overview of High Throughput Screening at G Protein Coupled Receptors. Journal of Receptors and Signal Transduction, 26(5-6), 449-467. [Link]

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  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

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  • Aceves-Hernandez, J. M., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(16), 4995. [Link]

  • Timperley, C. M., & Vyle, J. S. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Chemical Communications, 47(20), 5831-5833. [Link]

  • Zhang, Y., et al. (2021). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Scientific Reports, 11(1), 1-10. [Link]

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  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8). [Link]

  • Guchhait, S. K., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 219-226. [Link]

  • Rentería-Gómez, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][5][17]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • de la Torre, P., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 421-429. [Link]

  • Mkhize, N. P., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4342-4347. [Link]

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Method

Illuminating Cellular Landscapes: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine as a Novel Fluorescent Probe for Cell Imaging

Application Note APN-2026-01 Introduction: Unveiling a New Tool for Cellular Visualization The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note APN-2026-01

Introduction: Unveiling a New Tool for Cellular Visualization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and inherent fluorescent properties.[1][2] This unique heterocyclic system offers a rigid, planar structure conducive to strong fluorescence emission, making it an attractive core for the development of novel fluorescent probes.[3][4] Here, we introduce N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine , a promising new entrant to the palette of cellular imaging agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this probe, complete with detailed protocols for live and fixed-cell imaging. While this specific derivative is a novel research tool, its utility is inferred from the well-established photophysical characteristics of the broader imidazo[1,2-a]pyridine family.[2][5]

Scientific Foundation: Properties and Postulated Mechanisms

The fluorescence of imidazo[1,2-a]pyridine derivatives is typically governed by intramolecular charge transfer (ICT) mechanisms, where electron-donating and electron-accepting moieties on the aromatic system influence the electronic transitions and, consequently, the emission spectra.[2] The N,N-dimethylaminomethyl group at the 6-position of the imidazo[1,2-a]pyridine core in our subject compound is expected to act as an electron-donating group, potentially leading to a red-shift in the emission spectrum compared to the unsubstituted parent molecule.

Postulated Mechanism of Cellular Interaction and Fluorescence

The tertiary amine in the N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine structure is likely to be protonated at physiological pH, rendering the molecule cationic. This positive charge can facilitate its accumulation in organelles with a negative membrane potential, such as mitochondria. Furthermore, the lipophilic nature of the imidazo[1,2-a]pyridine core may allow for passive diffusion across the cell membrane. Upon localization within the cell, the probe's fluorescence can report on its microenvironment.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_organelle Organelle (e.g., Mitochondria) Probe_ext Probe (Cationic at physiological pH) Probe_intra Intracellular Probe Probe_ext->Probe_intra Passive Diffusion Probe_accumulated Accumulated Probe (Fluorescence Emission) Probe_intra->Probe_accumulated Electrophoretic uptake (Negative Membrane Potential)

Figure 1: Postulated mechanism of cellular uptake and accumulation of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.

Photophysical Properties: A Predictive Overview

While exhaustive characterization of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is ongoing, we can extrapolate its likely photophysical properties based on the extensive literature on similar imidazo[1,2-a]pyridine derivatives.[5][6] Researchers are strongly encouraged to experimentally determine the precise spectral characteristics in their specific experimental buffer.

PropertyPredicted Value/RangeNotes
Excitation Maximum (λex) 340 - 380 nmImidazo[1,2-a]pyridines typically exhibit UV to near-UV excitation. The exact maximum will be solvent and pH-dependent.
Emission Maximum (λem) 420 - 480 nm (Blue)The aminomethyl substituent is expected to result in emission in the blue region of the spectrum. The Stokes shift is anticipated to be significant, minimizing self-quenching.[6]
Quantum Yield (Φ) Moderate to HighMany imidazo[1,2-a]pyridine derivatives are known for their bright fluorescence.[5]
Photostability GoodThe rigid, fused ring system generally imparts good photostability, a crucial feature for imaging. However, this should be experimentally verified for time-lapse studies.[7]
Solubility Soluble in DMSO, EtOHThe compound is expected to be soluble in common organic solvents and can be diluted in aqueous buffers for cell staining.

Protocols for Cellular Imaging

The following protocols provide a starting point for utilizing N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in cell imaging experiments. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each cell type and experimental setup.[8][9]

Protocol 1: Live-Cell Imaging

This protocol is designed for the real-time visualization of cellular structures and dynamics in living cells.

G A 1. Cell Seeding B 2. Probe Preparation A->B C 3. Cell Staining B->C D 4. Washing (Optional) C->D E 5. Imaging D->E

Figure 2: Workflow for live-cell imaging with the fluorescent probe.

Materials:

  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Glass-bottom dishes or imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or imaging plates at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Probe Preparation: Prepare a 1-10 mM stock solution of the probe in DMSO. Protect the stock solution from light and store at -20°C. On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium or imaging buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-60 minutes at 37°C. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing (Optional): For probes that exhibit high background fluorescence, a wash step may be necessary. Remove the staining solution and gently wash the cells 1-2 times with pre-warmed imaging buffer.

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation ~360 nm, emission ~450 nm). Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.[1]

Protocol 2: Fixed-Cell Imaging

This protocol is for visualizing cellular structures in cells that have been chemically preserved.

G A 1. Cell Seeding & Growth B 2. Fixation A->B C 3. Permeabilization B->C D 4. Staining C->D E 5. Washing D->E F 6. Mounting & Imaging E->F

Figure 3: Workflow for fixed-cell imaging with the fluorescent probe.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Growth: Follow step 1 from the live-cell imaging protocol.

  • Fixation: Gently wash the cells with PBS. Add 4% PFA and incubate for 10-15 minutes at room temperature.[10]

  • Permeabilization: Wash the cells three times with PBS. Add 0.1-0.5% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cell membranes.

  • Staining: Wash the cells three times with PBS. Prepare the staining solution as in the live-cell protocol and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging: Add a drop of antifade mounting medium to the cells and cover with a coverslip. Seal the coverslip and image using a fluorescence microscope with the appropriate filter set.

Essential Considerations and Validation

Cytotoxicity Assessment: Prior to extensive imaging studies, it is crucial to assess the potential cytotoxicity of the probe. This can be performed using standard assays such as the MTT or LDH release assay, or by using a live/dead cell staining kit in conjunction with fluorescence microscopy.[11][12]

Photostability Evaluation: For time-lapse imaging, the photostability of the probe is paramount. This can be assessed by continuously imaging a stained area and measuring the rate of fluorescence decay over time.[7] If significant photobleaching is observed, reduce the excitation light intensity or the frequency of image acquisition.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Weak Signal - Probe concentration too low- Inappropriate filter set- Photobleaching- Increase probe concentration in a stepwise manner.- Ensure the microscope's filter set is appropriate for the predicted excitation/emission spectra.- Reduce light exposure.
High Background - Probe concentration too high- Insufficient washing- Titrate the probe to a lower concentration.- Include or increase the number of wash steps after staining.
Cellular Toxicity/Blebbing - Probe concentration too high- Prolonged incubation- Perform a cytotoxicity assay to determine the optimal, non-toxic concentration.- Reduce the incubation time.

Conclusion

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine represents a promising new fluorescent probe for cellular imaging. Its imidazo[1,2-a]pyridine core suggests favorable photophysical properties, including good brightness and photostability. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the utility of this novel compound in visualizing cellular architecture and function. As with any new tool, empirical optimization is key to achieving high-quality, reproducible results.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.). Journal of Cell Science. Retrieved from [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability. (2017, June 8). Addgene Blog. Retrieved from [Link]

  • Cytotoxicity Assay. (2020, September 25). YouTube. Retrieved from [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022, December 23). PubMed. Retrieved from [Link]

  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. (n.d.). PubChem. Retrieved from [Link]

  • Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. (2013, August 20). MDPI. Retrieved from [Link]

  • Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2019, February 20). PubMed. Retrieved from [Link]

  • Novel live imaging techniques of cellular functions and in vivo tumors based on precise design of small molecule-based 'activatable' fluorescence probes. (2012, December). PubMed. Retrieved from [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2018, December 14). ACS Publications. Retrieved from [Link]

  • Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. (2020, October 13). ACS Omega. Retrieved from [Link]

  • Fluorogenic probes for live-cell imaging of biomolecules. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Preservation of Fluorescence Signal and Imaging Optimization for Integrated Light and Electron Microscopy. (n.d.). PMC. Retrieved from [Link]

  • Five steps for publication-quality fixed-cell imaging the first time Complete Webinar. (2018, February 6). YouTube. Retrieved from [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. (n.d.). PMC. Retrieved from [Link]

  • Recent progress in developing fluorescent probes for imaging cell metabolites. (n.d.). PMC. Retrieved from [Link]

  • Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Subcellular localised small molecule fluorescent probes to image mobile Zn2+. (n.d.). PMC. Retrieved from [Link]

  • Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in Organelle-Targeted Fluorescent Probes. (2021, January 4). MDPI. Retrieved from [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. (n.d.). MDPI. Retrieved from [Link]

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Application

Application Notes and Protocols for Assessing the Anticancer Activity of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in Colon Cancer Cell Lines

Introduction: Targeting Colon Cancer with Novel Imidazo[1,2-a]pyridine Derivatives Colorectal cancer remains a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] The im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Colon Cancer with Novel Imidazo[1,2-a]pyridine Derivatives

Colorectal cancer remains a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[2][3][4][5][6][7] This document provides a detailed guide for researchers on evaluating the anticancer efficacy of a specific derivative, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, in colon cancer cell lines.

Derivatives of the imidazo[1,2-a]pyridine class have demonstrated the ability to induce apoptosis in colon cancer cells, such as HT-29 and Caco-2, through mechanisms that involve the activation of caspases and the release of cytochrome c from mitochondria.[3][8] Furthermore, some derivatives have been shown to induce oxidative stress and inhibit cell proliferation, migration, and clonogenic capacity, highlighting their potential as multifaceted anticancer agents.[9][10]

This application note will detail the essential protocols for characterizing the anticancer profile of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, from initial cytotoxicity screening to the elucidation of its mechanism of action. The described methodologies are designed to be robust and reproducible, providing a solid framework for preclinical drug development.

PART 1: Foundational Assays for Anticancer Activity

A critical first step in evaluating a novel compound is to determine its cytotoxic and antiproliferative effects. This section outlines the protocols for assessing cell viability and the induction of apoptosis.

Cell Viability Assessment: MTT and XTT Assays

Rationale: The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] In the presence of viable cells, tetrazolium salts (MTT or XTT) are reduced to colored formazan products by mitochondrial dehydrogenases. The intensity of the color is directly proportional to the number of viable cells.[12][14] These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of the test compound.

Protocol: MTT Assay

  • Cell Seeding: Seed colon cancer cells (e.g., HT-29, Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Expected Data Summary: Cell Viability (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM) of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
HT-2924Hypothetical Value
HT-2948Hypothetical Value
HT-2972Hypothetical Value
Caco-224Hypothetical Value
Caco-248Hypothetical Value
Caco-272Hypothetical Value
Apoptosis Detection: Annexin V and Caspase Activity Assays

Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[15] Early apoptotic events include the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.[16][17] A central component of the apoptotic cascade is the activation of caspases, a family of proteases that execute cell death.[15][16]

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound as described above.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature to allow for the enzymatic reaction.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.

Expected Data Summary: Induction of Apoptosis

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)
Vehicle ControlHypothetical ValueHypothetical Value1.0
Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Compound (2x IC50)Hypothetical ValueHypothetical ValueHypothetical Value

PART 2: Mechanistic Investigations

Once the cytotoxic and pro-apoptotic effects are established, the next step is to investigate the underlying molecular mechanisms. This involves analyzing the compound's impact on the cell cycle and key signaling pathways implicated in colon cancer.

Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[18] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[20]

Expected Data Summary: Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Investigation of Signaling Pathways by Western Blotting

Rationale: The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in colorectal cancer and are crucial for cell proliferation, survival, and drug resistance.[1][22][23][24][25][26] Investigating the effect of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine on the phosphorylation status of key proteins in these pathways can provide insights into its mechanism of action.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p38 MAPK, ERK1/2). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Key Proteins to Analyze:

  • PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR

  • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK

PART 3: Visualizing the Experimental Workflow and Potential Mechanisms

To aid in the conceptualization of the experimental design and potential findings, the following diagrams are provided.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanistic Studies cluster_Phase3 Phase 3: Data Interpretation start Colon Cancer Cell Lines (HT-29, Caco-2) viability Cell Viability Assays (MTT/XTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Signaling Pathways) ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism

Caption: A streamlined workflow for evaluating the anticancer activity of a novel compound.

Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Cellular_Effects Cellular Effects compound N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine PI3K PI3K compound->PI3K Inhibition? p38 p38 compound->p38 Activation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis p38->Apoptosis ERK ERK JNK JNK

Caption: Potential signaling pathways modulated by the test compound in colon cancer cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial preclinical evaluation of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine as a potential anticancer agent for colon cancer. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would warrant further investigation. Subsequent studies could include in vivo efficacy studies in animal models of colon cancer, pharmacokinetic and pharmacodynamic analyses, and more in-depth mechanistic studies to identify the direct molecular target(s) of the compound.

References

  • Gellis, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available at: [Link]

  • AccScience Publishing. (n.d.). Targeting PI3K/AKT/mTOR signaling: A promising therapeutic approach for colorectal cancer. Retrieved from [Link]

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  • Mabuchi, S., et al. (2019). PI3K/Akt/mTOR Pathway as a Therapeutic Target for Colorectal Cancer: A Review of Preclinical and Clinical Evidence. Current Pharmaceutical Design, 25(15), 1696-1708. Available at: [Link]

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  • National Institutes of Health. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. International Journal of Molecular Sciences, 24(11), 9508. Available at: [Link]

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  • Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis with flow cytometry following the “Treat + Seed” protocol. Retrieved from [Link]

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Sources

Method

Application Notes &amp; Protocols: A Guide to Developing Novel PI3Kα Inhibitors Utilizing the N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine Scaffold

Abstract The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] The PI3Kα...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] The PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes, making it a prime target for cancer therapy.[4][5] This guide provides a comprehensive framework for the design, synthesis, and evaluation of a specific class of PI3Kα inhibitors built around the N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine scaffold. This scaffold has emerged from medicinal chemistry efforts as a promising core for developing potent and selective inhibitors.[6][7][8][9][10] We will detail robust, field-proven protocols for chemical synthesis, in vitro biochemical and cell-based assays, and in vivo efficacy studies, offering insights into the scientific rationale behind each step to empower researchers in their drug discovery efforts.

Introduction: The PI3Kα Signaling Axis in Oncology

The Class IA PI3Ks (α, β, and δ) are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[11][12] Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3Kα phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[5][13] This accumulation of PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[14] Recruitment of AKT to the membrane leads to its activation through phosphorylation, which in turn triggers a downstream cascade involving the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[1][2] This entire cascade is negatively regulated by the tumor suppressor PTEN, a phosphatase that dephosphorylates PIP3 back to PIP2.[15] In many cancers, activating mutations in PIK3CA or loss of PTEN function lead to constitutive activation of this pathway, promoting unchecked cell proliferation and survival.[15][16] Therefore, potent and selective inhibition of PI3Kα is a validated and compelling strategy for cancer treatment.[3][6]

PI3K_Pathway RTK Growth Factor Receptor (RTK/GPCR) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

The Imidazo[1,2-a]pyridine Scaffold: Rationale and Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its favorable drug-like properties.[17] Derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, including PI3K.[8][9][10] The N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine moiety is designed to position key functionalities within the ATP-binding pocket of PI3Kα. The imidazopyridine core acts as a hinge-binding motif, while substituents can be strategically placed at various positions (e.g., C2, C8) to interact with the affinity pocket and solvent-exposed regions, thereby enhancing potency and selectivity.[6][18]

Caption: General scaffold and key modification points.

Protocol 1: General Synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine Derivatives

This protocol outlines a representative synthetic route adapted from established literature for related imidazo[1,2-a]pyridine derivatives.[18][19][20] The causality behind this multi-step synthesis involves building the core scaffold first, followed by functionalization at the desired position to introduce the key side chain.

Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine

  • Combine 2-amino-5-methylpyridine (1.0 eq) and chloroacetaldehyde (1.2 eq, 50% wt in H₂O) in ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Neutralize with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Bromination of the 6-Methyl Group

  • Dissolve the 6-methylimidazo[1,2-a]pyridine (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under a light source (e.g., 250W lamp) for 2-3 hours.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate. The resulting 6-(bromomethyl)imidazo[1,2-a]pyridine is often used directly in the next step.

    • Rationale: Radical bromination is a standard method for functionalizing benzylic positions. NBS is a safe and effective source of bromine radicals.

Step 3: Nucleophilic Substitution with N-Methylamine

  • Dissolve the crude 6-(bromomethyl)imidazo[1,2-a]pyridine (1.0 eq) in a polar aprotic solvent like THF or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add an excess of N-methylamine (e.g., 2.0 M solution in THF, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by silica gel chromatography to yield the N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine scaffold.

    • Rationale: The bromo-intermediate is a good electrophile, readily undergoing an Sₙ2 reaction with the nucleophilic N-methylamine to form the desired product.

In Vitro Biochemical Characterization

The first critical step in evaluating a new compound is to determine its direct inhibitory effect on the target enzyme. A robust, quantitative biochemical assay is essential.

Protocol 2: PI3Kα (p110α/p85α) ADP-Glo™ Kinase Assay

This protocol is based on the Promega ADP-Glo™ system, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[21] It is a highly sensitive, non-radioactive method suitable for high-throughput screening and IC₅₀ determination.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA.[21]

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP Solution (e.g., 250µM stock)

  • Test Compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme/Lipid Mix: Prepare a mixture of PI3Kα enzyme and PIP2 substrate in the PI3K Reaction Buffer. The optimal concentrations should be determined empirically but typically range from 2-10 ng/µL for the enzyme and 10-50 µM for PIP2.

  • Enzyme Addition: Add 4 µL of the enzyme/lipid mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration should be near the Kₘ, typically 10-25 µM).

  • Reaction Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

    • Self-Validation: Controls are critical. Include "no enzyme" wells (background), "vehicle only" wells (100% activity), and a known PI3Kα inhibitor like Alpelisib as a positive control.[6]

Cellular Activity and Mechanism of Action

Demonstrating enzyme inhibition is not sufficient; a compound must be able to enter cells, engage its target, and elicit a biological response.

Protocol 3: Cellular Assays for PI3Kα Inhibitor Evaluation

A. Cell Viability Assay (e.g., CellTiter-Glo®) This assay quantifies cell proliferation and viability by measuring ATP levels, which correlate with the number of metabolically active cells.

  • Cell Plating: Seed cancer cells known to be dependent on PI3K signaling (e.g., MCF-7, T47D, which often harbor PIK3CA mutations) in a 96-well plate and allow them to adhere overnight.[6][22]

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

  • Assay: Add CellTiter-Glo® reagent to each well, incubate according to the manufacturer's instructions, and read the luminescence.

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

B. Target Engagement via Western Blot This protocol verifies that the compound inhibits PI3Kα signaling inside the cell by measuring the phosphorylation status of its direct downstream effector, AKT.

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in a 6-well plate. Once they reach 70-80% confluency, serum-starve them overnight.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.[13]

  • Stimulate the PI3K pathway by adding a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes.[13]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Western Blot: Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. A dose-dependent decrease in the p-AKT/total AKT ratio confirms target engagement.

C. Cell Cycle and Apoptosis Analysis via Flow Cytometry PI3Kα inhibition is expected to cause cell cycle arrest and/or induce apoptosis.[6][16]

  • Treatment: Treat cells with the test compound at 1x and 5x its GI₅₀ concentration for 24-48 hours.

  • Cell Staining:

    • For Cell Cycle: Harvest cells, fix in 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase.

    • For Apoptosis: Harvest cells and stain using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the G1 phase population suggests cell cycle arrest, while an increase in Annexin V-positive cells indicates apoptosis.[6]

Workflow_Diagram Synthesis Chemical Synthesis (Protocol 1) Biochem Biochemical Assay PI3Kα IC₅₀ (Protocol 2) Synthesis->Biochem Cell_Viability Cell Viability Assay GI₅₀ (Protocol 3A) Biochem->Cell_Viability Potent Compounds Target_Engage Target Engagement p-AKT Western Blot (Protocol 3B) Cell_Viability->Target_Engage Apoptosis Apoptosis/Cell Cycle Flow Cytometry (Protocol 3C) Target_Engage->Apoptosis InVivo In Vivo Efficacy Xenograft Model (Protocol 4) Apoptosis->InVivo Active Compounds Lead Lead Optimization InVivo->Lead

Caption: Drug discovery workflow for PI3Kα inhibitors.

In Vivo Efficacy Assessment

Promising compounds must be evaluated in a living organism to assess their therapeutic potential and pharmacokinetic properties. Mouse xenograft models are a standard preclinical tool for this purpose.[4][8][22][23]

Protocol 4: General Protocol for a Human Tumor Xenograft Model

Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID or nude mice) to prevent rejection of human tumor cells.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line with a known PIK3CA mutation (e.g., MCF-7, HCC1954) into the flank of each mouse.[24]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (formulated in an appropriate vehicle) via a relevant route (e.g., oral gavage, intraperitoneal injection) daily or on an optimized schedule. The control group receives the vehicle only.[8]

  • Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Analysis: Euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy. The tumors can also be used for pharmacodynamic studies (e.g., checking p-AKT levels).

    • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Data Summary & Interpretation

Quantitative data from the described assays should be compiled for clear comparison and decision-making.

Assay Parameter Example Data (Compound X) Interpretation
Biochemical Assay PI3Kα IC₅₀15 nMHigh potency against the target enzyme.
Cell Viability MCF-7 GI₅₀150 nMGood cellular activity in a PI3K-dependent cell line.
Target Engagement p-AKT Inhibition (EC₅₀)120 nMConfirms on-target activity in a cellular context at relevant concentrations.
In Vivo Efficacy TGI @ 50 mg/kg65%Demonstrates significant anti-tumor activity in a preclinical model.

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  • Chen, R., et al. (2023). Full article: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis. [Link]

  • Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. Representative structures of reported PI3K inhibitors. ResearchGate. [Link]

  • Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. [Link]

  • Lida, M., et al. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. ASCO Publications. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Andersson, C., et al. (2019). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Leukemia. [Link]

  • Stec, M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Morales-delaRosa, S., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]

  • Wang, X., et al. (2020). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • Li, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. [Link]

  • ResearchGate. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. [Link]

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Application

Application Notes and Protocols for Antimicrobial Assays of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable threat to global health, necess...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable threat to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2][3] Imidazo[1,2-a]pyridine scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including antibacterial and antifungal properties.[4][5][6][7] This document provides a detailed guide to the essential in vitro assays required to characterize the antimicrobial profile of novel N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine derivatives.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that the data generated is both robust and reliable. The protocols are grounded in internationally recognized standards, primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and comparability.[8][9][10][11][12]

Part 1: Foundational Assays for Antimicrobial Profiling

The initial characterization of a novel compound's antimicrobial efficacy hinges on determining its potency. The following protocols detail the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are foundational parameters in antimicrobial drug discovery.[13][14][15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14][15] The broth microdilution method is a quantitative and efficient technique for determining MIC values for a large number of compounds against various microorganisms.[2][11][16]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[16] Each well is then inoculated with a standardized suspension of the target microorganism and incubated. The MIC is determined as the lowest concentration of the compound that shows no visible turbidity after incubation.[13][14][17]

Protocol:

  • Preparation of Compound Stock Solution:

    • Dissolve the N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical and should be tested for intrinsic antimicrobial activity at the highest concentration used in the assay.

    • Expert Insight: DMSO is a common solvent, but its concentration in the final assay wells should typically not exceed 1-2% to avoid affecting microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[17]

    • Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB for non-fastidious bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][17]

  • Assay Plate Setup (96-well plate):

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a designated row.

    • Add 100 µL of the test compound at twice the highest desired test concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a range of concentrations.

    • Well 11 serves as the growth control (inoculum without compound).

    • Well 12 serves as the sterility control (broth only).

    • Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[13][17] Incubation conditions may vary for fungi and fastidious bacteria.[18]

  • MIC Determination:

    • Following incubation, the MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity).[16][17] This can be assessed visually or with a microplate reader measuring optical density (OD) at 600 nm.[16]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Compound prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-20h) inoculate->incubate controls Include Growth & Sterility Controls controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism (bactericidal activity).[8][19][20] Specifically, it's defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][21]

Principle: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is sub-cultured onto an antibiotic-free agar medium. After incubation, the number of surviving organisms is determined.

Protocol:

  • Perform MIC Assay: Conduct the broth microdilution assay as described above.

  • Sub-culturing: From each well that shows no visible growth in the MIC assay (i.e., at and above the MIC), and from the growth control well, take a 10-20 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours, or until colonies are visible on the growth control spot.

  • MBC Determination: The MBC is the lowest concentration of the compound that produces a ≥99.9% kill rate compared to the initial inoculum count.[19][21] For practical purposes, it is often identified as the lowest concentration that shows no growth or only one or two colonies on the subculture plate.[21]

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[8][21]

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Part 2: Confirmatory and Secondary Screening Assays

Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[22][23] It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth by observing a zone of inhibition.

Principle: The surface of an agar plate is uniformly inoculated with a standardized microbial suspension. Wells are then created in the agar, and a solution of the test compound is added to the wells. The compound diffuses through the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[24]

Protocol:

  • Prepare Inoculated Plates:

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as in the MIC protocol.

    • Using a sterile cotton swab, uniformly streak the entire surface of a Mueller-Hinton Agar plate to create a confluent lawn of growth.[23]

    • Allow the plate surface to dry for a few minutes.

  • Create Wells:

    • Using a sterile cork borer (6-8 mm in diameter) or the wide end of a sterile pipette tip, create uniform wells in the agar.[25][26]

  • Apply Test Compound:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.[26]

    • Include positive (a known antibiotic) and negative (solvent alone) controls on the same plate.[22]

  • Incubation:

    • Incubate the plates in an inverted position at 35-37°C for 16-24 hours.[22]

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Workflow for Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_plate Prepare Agar Plate (e.g., MHA) inoculate Create Confluent Lawn of Microbe on Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate create_wells Punch Wells in Agar inoculate->create_wells add_compound Add Test Compound & Controls to Wells create_wells->add_compound incubate Incubate Plate (e.g., 37°C, 18-24h) add_compound->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone

Sources

Method

Application Note &amp; Protocol: In Vivo Pharmacokinetic Assessment of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in a Murine Model

Introduction: Rationale and Significance The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Significance

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antitubercular properties.[1][2] N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is a novel compound within this class, and understanding its behavior within a living organism is a critical step in its development as a potential therapeutic agent. Pharmacokinetic (PK) studies are fundamental to this process, elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3] These studies provide essential data to guide dose selection, predict therapeutic efficacy, and identify potential safety concerns.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo pharmacokinetic studies of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in mice. The protocols detailed herein are designed to ensure scientific rigor, data reliability, and adherence to the highest ethical standards in animal research.

Ethical Considerations in Animal Research

All experimental procedures involving animals must be conducted in strict accordance with institutional, national, and international guidelines. A core principle is the adherence to the 3Rs: Replacement, Reduction, and Refinement.[6] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[7] Key ethical considerations include:

  • Justification of Research: The potential scientific value of the study must justify the use of animals.[7]

  • Minimizing Animal Numbers: The experimental design should aim to use the minimum number of animals necessary to obtain statistically significant data.

  • Humane Treatment: All procedures should be refined to minimize pain, stress, and distress to the animals.[7][8] This includes proper handling, the use of anesthetics and analgesics where appropriate, and defining humane endpoints.[9]

Experimental Design and Strategy

A well-designed pharmacokinetic study is crucial for generating meaningful data. Key aspects of the experimental design include the selection of the animal model, determination of the route of administration, and the establishment of an appropriate blood sampling schedule.[10]

Animal Model

Outbred mouse strains, such as CD-1 or Swiss Webster, are commonly used for initial pharmacokinetic screening due to their genetic heterogeneity, which can provide a more generalizable PK profile. Inbred strains like C57BL/6 or BALB/c may be used for studies in specific disease models.[11]

Route of Administration and Dosing

To obtain a comprehensive pharmacokinetic profile, it is recommended to assess both intravenous (IV) and oral (PO) routes of administration.

  • Intravenous (IV) Administration: An IV bolus dose allows for the determination of key elimination parameters, such as clearance (CL) and volume of distribution (Vd), as it bypasses the absorption phase.

  • Oral (PO) Administration: Oral gavage is used to assess oral bioavailability (F%), the fraction of the administered dose that reaches systemic circulation.

The selection of an appropriate vehicle for drug formulation is critical and should be guided by the physicochemical properties of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents deemed safe for animal administration.[12]

Blood Sampling Strategy

Serial blood sampling from the same animal is a refinement that reduces the number of animals required and minimizes inter-animal variability.[13] Techniques such as submandibular or saphenous vein sampling are suitable for collecting small blood volumes at multiple time points.[13] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.[14]

Detailed Experimental Protocols

Materials and Reagents
  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (test compound)

  • High-purity water, acetonitrile, methanol, and formic acid (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Heparin or EDTA (anticoagulant)

  • Anesthetic (e.g., isoflurane)

  • Male CD-1 mice (8-10 weeks old, 25-30 g)

  • Dosing vehicles (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)

  • LC-MS/MS system

Protocol 1: Intravenous (IV) Administration and Blood Sampling
  • Animal Acclimatization: Acclimate mice to the housing conditions for at least 72 hours prior to the experiment.

  • Dose Preparation: Prepare a solution of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in the chosen vehicle at a concentration suitable for a 1 mg/kg dose in a 10 mL/kg injection volume.

  • Dosing: Administer a single 1 mg/kg bolus dose of the drug solution via the tail vein.

  • Blood Collection: Collect approximately 30-50 µL of blood from the submandibular or saphenous vein at the following time points post-dose: 0.083 (5 min), 0.25 (15 min), 0.5 (30 min), 1, 2, 4, 8, and 24 hours.[11][13] Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Oral (PO) Administration and Blood Sampling
  • Animal Fasting: Fast mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a formulation of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in the chosen vehicle for a 10 mg/kg dose.

  • Dosing: Administer a single 10 mg/kg dose via oral gavage.

  • Blood Collection: Collect blood samples at the following time points post-dose: 0.25 (15 min), 0.5 (30 min), 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation and Storage: Follow steps 5 and 6 from the IV protocol.

Bioanalytical Methodology

Accurate quantification of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in plasma is essential for reliable pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Sample Preparation
  • Protein Precipitation: To a 20 µL aliquot of plasma, add 100 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis

The development and validation of the bioanalytical method should adhere to FDA guidelines, ensuring accuracy, precision, selectivity, and stability.[15][16][17]

Pharmacokinetic Data Analysis

Non-compartmental analysis (NCA) is a standard and widely accepted method for calculating key pharmacokinetic parameters from the plasma concentration-time data.[18][19][20]

Key Pharmacokinetic Parameters

The following parameters should be calculated:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal half-life
CL Clearance (for IV administration)
Vd Volume of distribution (for IV administration)
F% Oral bioavailability (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100)

Data Visualization

Clear visualization of experimental workflows and data is essential for interpretation and communication.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization (72h) fast Overnight Fasting (PO only) acclimatize->fast formulate Dose Formulation (IV & PO) fast->formulate dose_iv IV Administration (1 mg/kg) formulate->dose_iv dose_po PO Administration (10 mg/kg) formulate->dose_po blood Serial Blood Collection (Multiple time points) dose_iv->blood dose_po->blood centrifuge Plasma Separation (Centrifugation) blood->centrifuge store Sample Storage (-80°C) centrifuge->store bioanalysis LC-MS/MS Bioanalysis store->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Caption: Experimental workflow for the in vivo pharmacokinetic study.

G cluster_params Key Pharmacokinetic Parameters conc_time Plasma Concentration-Time Data nca Non-Compartmental Analysis (NCA) conc_time->nca Input Data cmax Cmax, Tmax nca->cmax Calculates auc AUC(0-t), AUC(0-inf) nca->auc Calculates half_life t1/2 nca->half_life Calculates cl_vd CL, Vd (IV only) nca->cl_vd Calculates bioavailability F% (PO vs IV) auc->bioavailability Used for cl_vd->bioavailability Used for

Caption: Pharmacokinetic data analysis workflow.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the in vivo pharmacokinetic evaluation of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in mice. The data generated from these studies will be instrumental in understanding the ADME properties of this novel compound, informing future preclinical and clinical development strategies. Adherence to rigorous scientific principles and ethical guidelines is paramount to ensure the generation of high-quality, reproducible, and translatable data.

References

  • Non-compartmental analysis - PubMed. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. Available at: [Link]

  • NON-COMPARTMENTAL PHARMACOKINETICS - PHARMD GURU. Available at: [Link]

  • Noncompartmental Analysis - MATLAB & Simulink - MathWorks. Available at: [Link]

  • Calculation of pharmacokinetic parameters using Non-Compartmental Analysis (NCA). Available at: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available at: [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Available at: [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]

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  • Ethical considerations in animal studies - PMC - NIH. Available at: [Link]

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  • Pk/bio-distribution - MuriGenics. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]

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  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Available at: [Link]

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  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[15][18][19]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(Imido[1,2-a]pyridin-6-ylmethyl)-N-methylamine Stability and Degradation Studies

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. This guide provides in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and degradation of this compound. Our aim is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.

Introduction: Understanding the Stability Profile

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine possesses a unique chemical architecture comprising three key structural motifs: an imidazo[1,2-a]pyridine core, a secondary N-methylamine group, and a methylene bridge linking these two moieties. Each of these functional groups presents distinct susceptibilities to degradation under various environmental and experimental conditions. A thorough understanding of these potential degradation pathways is critical for accurate analytical method development, formulation design, and establishing appropriate storage and handling procedures.

This guide is structured to provide a comprehensive overview of the stability challenges you may encounter and practical solutions to address them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: Based on its structure, the primary degradation pathways of concern are:

  • Oxidative Degradation: The secondary amine and the electron-rich imidazopyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, de-alkylation products, and ring-opened species.

  • Photodegradation: The imidazopyridine core is known to be photosensitive and can degrade upon exposure to light, particularly UV radiation.[1] This can result in complex degradation profiles.

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to the degradation of the imidazopyridine ring.

  • Thermal Degradation: High temperatures can induce the degradation of the molecule, potentially affecting the methylene bridge and the N-methylamine side chain.

Q2: What are the ideal storage conditions for N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine?

A2: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: I am observing an unexpected peak in my chromatogram during a stability study. What could it be?

A3: An unexpected peak could be a degradation product. Common initial degradation products to consider are the N-oxide of the secondary amine or a product of N-demethylation. Photodegradation can lead to a variety of products, so if the sample was exposed to light, this is a likely cause. It is also important to rule out impurities from the initial synthesis or excipients if working with a formulation.

Q4: Can the humidity in my stability chamber affect the degradation of my compound?

A4: Yes, humidity can play a role, especially in the solid state. High humidity can facilitate hydrolytic degradation if the compound is susceptible. Furthermore, be cautious when using saturated salt solutions for humidity control. For instance, saturated sodium nitrite solutions can release volatile NOx species that may lead to the formation of N-nitroso derivatives of secondary amines, which is an artifact of the experimental setup and not a true degradation pathway of the drug itself.[2][3][4]

Troubleshooting Guides

This section provides practical advice for specific issues you might encounter during your stability and degradation studies.

Issue 1: Rapid Degradation Observed Under Oxidative Stress Conditions

Symptoms:

  • Significant loss of the parent compound peak in HPLC analysis after treatment with an oxidizing agent (e.g., H₂O₂).

  • Appearance of multiple new peaks, some of which may be polar.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
N-Oxidation of the Secondary Amine The lone pair of electrons on the nitrogen of the N-methylamine group is susceptible to oxidation, forming an N-oxide. N-oxides are generally more polar than the parent amine.- Use a milder oxidizing agent or lower its concentration. - Analyze the sample using LC-MS to identify a peak with a mass corresponding to the parent compound + 16 Da. - Compare the retention time with a synthesized N-oxide standard if available.
Oxidative N-Dealkylation The N-methyl group can be oxidatively cleaved, leading to the formation of the corresponding primary amine and formaldehyde.[5]- Look for a peak corresponding to the demethylated analog. - This degradation is often catalyzed by metal ions. Ensure all glassware is scrupulously clean and consider using a chelating agent like EDTA in your sample preparation if metal contamination is suspected.
Oxidation of the Imidazopyridine Ring The electron-rich imidazopyridine ring system can be oxidized, potentially leading to ring opening or the formation of hydroxylated species.- This can lead to a complex mixture of degradants. - Employ gradient HPLC methods with mass spectrometric detection to characterize the new peaks. - Compare the degradation profile with that of a similar imidazopyridine-containing compound if data is available.
Issue 2: Inconsistent Results in Photostability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate samples.

  • The degradation profile changes depending on the light source or exposure time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Control of Light Exposure The intensity and spectral output of the light source can vary. The geometry of the sample container and its position relative to the light source can also affect the amount of light received.- Follow ICH Q1B guidelines for photostability testing.[6][7][8] - Use a calibrated photostability chamber that provides controlled and measurable light exposure (both UV and visible). - Ensure consistent sample presentation (e.g., thin layer of solid, specific concentration in solution). - Use a dark control sample stored under the same temperature conditions to differentiate between thermal and photodegradation.
Secondary Photodegradation Primary degradation products may themselves be photosensitive and degrade further into other products, leading to a complex and changing chromatogram over time.- Perform a time-course study to monitor the formation and disappearance of degradation products. - Isolate and characterize major degradants and subject them to photostability testing to understand their degradation pathways.
Influence of the Matrix (Solvent/Excipients) The solvent or excipients in a formulation can act as photosensitizers or photoprotectants, altering the degradation rate and pathway.- Conduct photostability studies on the pure drug substance as well as the formulated product. - If a specific excipient is suspected, test the drug in its presence and absence to confirm its effect.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. These protocols are based on the International Council for Harmonisation (ICH) guidelines.[9][10]

Protocol 1: Forced Degradation Study - General Considerations
  • Sample Preparation: Prepare a stock solution of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Control Samples: For each stress condition, prepare a control sample that is stored at normal conditions (e.g., 25 °C/60% RH or refrigerated) and protected from light.

  • Stress Conditions: Subject the sample to the stress conditions outlined in the specific protocols below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

  • Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products. Calculate the percentage of degradation of the parent compound.

Protocol 2: Hydrolytic Degradation
  • Acidic Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. b. Heat the solution at 60 °C for 24 hours. c. At 2, 8, and 24 hours, withdraw a sample, neutralize with 0.1 M NaOH, and analyze.

  • Basic Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. b. Heat the solution at 60 °C for 24 hours. c. At 2, 8, and 24 hours, withdraw a sample, neutralize with 0.1 M HCl, and analyze.

  • Neutral Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of purified water. b. Heat the solution at 60 °C for 24 hours. c. At 2, 8, and 24 hours, withdraw a sample and analyze.

Protocol 3: Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

  • At 2, 8, and 24 hours, withdraw a sample and analyze. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).

Protocol 4: Thermal Degradation
  • Place a known amount of the solid compound in a vial.

  • Heat the sample in a temperature-controlled oven at 80 °C for 48 hours.

  • At 24 and 48 hours, remove a portion of the solid, dissolve it in the mobile phase, and analyze.

  • For degradation in solution, heat the stock solution at 80 °C and analyze at the same time points.

Protocol 5: Photodegradation
  • Expose a thin layer of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8]

  • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.

  • At the end of the exposure period, analyze both the light-exposed and dark control samples.

Visualizations

Potential Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation (Forced Conditions) parent N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine n_oxide N-Oxide parent->n_oxide [O] demethylated N-Demethylated Product (Primary Amine) parent->demethylated [O], -CH₂O ring_opened Ring-Opened Products parent->ring_opened [O] photo_products Complex Mixture of Photodegradants parent->photo_products hν (UV/Vis) hydrolysis_products Ring Cleavage Products parent->hydrolysis_products H⁺/OH⁻, Δ

Caption: Potential degradation pathways for N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_results Evaluation start Start: Drug Substance/Product acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation heat Thermal (Heat) start->heat light Photolysis (UV/Vis) start->light analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Stability- Indicating Method analysis->method specification Establish Specifications analysis->specification end End: Stability Profile pathway->end method->end specification->end

Caption: Workflow for conducting forced degradation studies.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available at: [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. Available at: [Link]

  • Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. PubMed. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PubMed Central. Available at: [Link]

  • Artifactual degradation of secondary amine‐containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Semantic Scholar. Available at: [Link]

  • In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. PubMed. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available at: [Link]

  • Effect of methylene substituents on the thermal degradation of phenolic resin. Airiti Library. Available at: [Link]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Thermal degradation of melamine-formaldehyde resins. ResearchGate. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Available at: [Link]

  • Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Bernstein Group. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • N-Dealkylation of Amines. MDPI. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Available at: [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. Available at: [Link]

  • Study on Thermal Degradation of Phenolic Resin. ResearchGate. Available at: [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? Kymanox. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Premium N Methylbenzylamine for Chemical Synthesis. Papailias. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • The Synthesis of Some N-Methylbenzylamines and Derivatives. ACS Publications. Available at: [Link]

  • Characterization of the degradation products of amines used for post combustion CO2 capture. lsabm. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available at: [Link]

  • Degradation of Methylene Blue by Hot Electrons Transfer in SnSe. Wiley Online Library. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. PubMed. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Enhancing the Comprehensive Performance of Proton Exchange Membrane Fuel Cells through a Novel Aramid Nanofiber/Cellulose Nanofibers Grafted with Methyl Methacrylate-Modified Carbon Paper. ACS Publications. Available at: [Link]

  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. PubChem. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. Available at: [Link]

  • Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. PubMed. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

Sources

Optimization

Overcoming solubility issues of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in biological assays

Frequently Asked Questions (FAQs) Q1: I'm having trouble dissolving N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: The solubility challenge you're facing is rooted in the compound's chemical structure. N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine possesses an imidazo[1,2-a]pyridine core, a scaffold known for its utility in drug discovery but often associated with low aqueous solubility due to its relatively lipophilic and aromatic nature.[1][2]

However, the key feature influencing its solubility is the N-methylamine group . This secondary amine is a weak base.[3][4] In a neutral or alkaline aqueous solution (like PBS at pH 7.4), this amine group is predominantly in its neutral, uncharged form. This uncharged state is less polar and thus less soluble in polar solvents like water. The molecule is more likely to interact with itself than with water molecules, leading to poor dissolution or precipitation. The predicted pKa for this compound is approximately 8.14, meaning that at pH 7.4, a significant portion of the molecules are not protonated.[5][6]

Q2: What is the best solvent to prepare my initial high-concentration stock solution?

A2: For initial stock solutions, a polar aprotic solvent is typically the best choice. We strongly recommend using Dimethyl Sulfoxide (DMSO) .[7]

Causality: DMSO is an excellent solvent for a wide range of organic molecules, including both polar and nonpolar compounds.[7] It can effectively disrupt the crystal lattice of the solid compound, allowing it to dissolve at high concentrations (e.g., 10-100 mM). This is crucial for creating a master stock that can be serially diluted for your experiments. While other solvents like ethanol or DMF can be used, DMSO is generally superior for achieving the highest stock concentration and is a standard in high-throughput screening and drug discovery.[7][8]

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine powder accurately.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation over time, especially if the DMSO absorbs atmospheric water.[9]

Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's the cause and how can I fix it?

A3: This is a classic and very common problem known as "aqueous precipitation upon dilution." You have created a supersaturated solution. The compound is highly soluble in the organic DMSO stock, but when you introduce this stock into an aqueous environment, the final concentration of DMSO is too low to keep the compound dissolved, and the aqueous buffer itself cannot solubilize the compound at that concentration.[1][10]

The primary solution is to leverage the basicity of the amine group by modifying the pH of your assay buffer. By lowering the pH, you can protonate the N-methylamine, forming a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous media.[6][11]

The following workflow provides a systematic approach to troubleshooting this issue.

G start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <1% (v/v)? start->check_dmso increase_dmso Action: Increase final DMSO concentration (if assay tolerates). Max 0.5-1% for most cell assays. check_dmso->increase_dmso No ph_adjust Is the compound basic? (Contains an amine) check_dmso->ph_adjust Yes increase_dmso->ph_adjust acidify Primary Solution: Lower buffer pH to 2 units below compound pKa (~pH 6.0). Prepare a stock in acidified buffer. ph_adjust->acidify Yes no_amine Consult advanced strategies. ph_adjust->no_amine No test_solubility Protocol: Test kinetic solubility in the new buffer. acidify->test_solubility success Success: Compound is soluble. test_solubility->success Soluble fail Still precipitates: Proceed to Advanced Troubleshooting. test_solubility->fail Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Recommended Step-by-Step Protocol:

  • Prepare an Acidified Buffer: Prepare your assay buffer (e.g., HEPES, MES) at a pH of approximately 6.0. This is about two pH units below the predicted pKa of the amine (~8.14), which ensures >99% of the compound will be in its protonated, more soluble form.

  • Dilution Technique: Add the DMSO stock solution dropwise into the vortexing, acidified aqueous buffer. Crucially, always add the small volume of DMSO stock to the large volume of buffer , never the other way around. This avoids creating localized areas of high compound concentration that can seed precipitation.[1]

  • Intermediate Dilution: For very high concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of acidified buffer containing a higher percentage of a co-solvent (e.g., 10% ethanol), then perform the final dilution into the main assay buffer.

  • Vehicle Control: Always remember to run a parallel vehicle control in your assay, containing the same final concentration of DMSO and using the same acidified buffer, to ensure the solvent or pH change does not affect your biological system.

Advanced Troubleshooting Guide
Q4: Adjusting the pH helped, but I still see some precipitation at my highest desired concentration. What other strategies can I employ?

A4: When pH modification is insufficient, you can turn to more advanced formulation techniques using co-solvents or excipients like cyclodextrins.[12][13]

1. Co-Solvents: A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of poorly soluble drugs.[14][15] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic parts of your compound.

Co-SolventTypical Max % in Cell AssaysNotes & Considerations
DMSO < 1%Gold standard for stocks. Can be cytotoxic at >1%.[7]
Ethanol < 1%Good for many compounds. Can be volatile and may have biological effects.
Polyethylene Glycol 400 (PEG 400) 1-5%Low toxicity, often used in formulations. Can be viscous.[16]
Propylene Glycol 1-5%Common pharmaceutical excipient with low toxicity.[17]
Glycerin 1-5%Non-toxic but highly viscous.

Strategy: The goal is to find a co-solvent, or a combination of co-solvents, that is compatible with your assay and effectively solubilizes the compound. You may need to create a ternary system (Water/Co-solvent/DMSO) for your final assay medium. Always test the tolerance of your specific assay (especially cell-based ones) to the chosen co-solvent concentration in a vehicle control experiment.

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble molecules, like your imidazopyridine compound, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[20][21][22]

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound N-(Imidazo[1,2-a]pyridin- 6-ylmethyl)-N-methylamine (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex Complexation in Water CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complexation in Water

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Which Cyclodextrin to Use? For in-vitro assays, chemically modified cyclodextrins are preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin. We recommend starting with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) .

Q5: How do I prepare a formulation with cyclodextrins?

A5: This requires a specific protocol to ensure efficient complexation.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

Materials:

  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or desired aqueous buffer

  • Vortex mixer, magnetic stirrer, and sonicator

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to your compound) in your aqueous buffer. A common starting concentration for HP-β-CD is 1-5% (w/v).

  • Add the Compound: Slowly add the powdered compound to the vortexing cyclodextrin solution.

  • Facilitate Complexation: Mix the solution vigorously for several hours (4-24 hours) at room temperature using a magnetic stirrer. Intermittent sonication can help break up aggregates and speed up the process.

  • Clarify the Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved compound.

  • Quantify the Solubilized Compound: Carefully collect the supernatant. The concentration of the solubilized compound in this clear solution should be determined analytically, for example, by UV-Vis spectrophotometry or HPLC. This quantified solution is now your stock for the assay.

  • Assay Considerations: Remember that the cyclodextrin is now part of your formulation. A vehicle control containing the same concentration of HP-β-CD in buffer is essential to ensure the cyclodextrin itself does not interfere with your assay.[10]

By systematically applying these strategies—starting with simple pH adjustment and progressing to co-solvents and cyclodextrins—you can successfully overcome the solubility challenges of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and obtain high-quality data in your biological assays.

References
  • Solubility and pH of amines. The Royal Society of Chemistry. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Methods of solubility enhancements. Slideshare. Available from: [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. Available from: [Link]

  • Paradkar, A. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(5), 389–395. Available from: [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS Open, 7(1), 16. Available from: [Link]

  • Carneiro, S. B., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(1), 642. Available from: [Link]

  • Co-solvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.org. Available from: [Link]

  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. PubChem. Available from: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 063-074. Available from: [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Available from: [Link]

  • Zeb, A., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Drug Development and Industrial Pharmacy, 43(10), 1645-1655. Available from: [Link]

  • Hoover, D. M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(4), 384–388. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Barkat, K., et al. (2019). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Polymers, 11(3), 481. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Bouziane, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. Available from: [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

  • Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. Available from: [Link]

  • Imidazo[1,2-a]pyridin-6-amine. PubChem. Available from: [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 16(4), 893–899. Available from: [Link]

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  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. Available from: [Link]

  • Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. Available from: [Link]

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Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Imidazo[1,2-a]pyridine Core

Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine core. This privileged scaffold is a cornerstone in medicinal chemistry and materials science, and its successful modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine core. This privileged scaffold is a cornerstone in medicinal chemistry and materials science, and its successful modification is critical for advancing drug discovery and developing novel materials.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges encountered during the synthesis and functionalization of this versatile heterocycle.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of electrophilic substitution or functionalization on the imidazo[1,2-a]pyridine core and why?

A1: The C-3 position is the most nucleophilic and thus the most common site for electrophilic substitution and a wide array of functionalization reactions.[4] This high reactivity is due to the electron-donating character of the bridgehead nitrogen atom, which increases the electron density at the C-3 position of the imidazole ring. Numerous methods, including sulfonylation, arylation, amination, and carbonylation, have been developed to specifically target this site.[4]

Q2: I am planning a C-H functionalization at the C-3 position. What are the general advantages of using a visible-light-induced protocol over a traditional transition-metal-catalyzed reaction?

A2: Visible-light-induced C-H functionalization has emerged as a powerful and "green" alternative to traditional methods.[5] Key advantages include:

  • Milder Reaction Conditions: These reactions are often performed at room temperature, which improves functional group tolerance and reduces the risk of thermal degradation of sensitive substrates.[5]

  • Reduced Metal Contamination: Many photocatalytic methods avoid the use of heavy metals, which simplifies purification and is highly desirable for pharmaceutical applications to avoid heavy metal pollution.[5]

  • Novel Reactivity: Photoredox catalysis can enable unique reaction pathways, such as radical-mediated processes, allowing for novel transformations that are not easily accessible with traditional methods.

Q3: Are there catalyst-free methods available for functionalizing the C-3 position?

A3: Yes, several operationally simplistic and eco-friendly catalyst-free methods have been developed. For instance, a three-component decarboxylative reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can functionalize the C-3 position without the need for a metal catalyst.[4] Additionally, iodine-catalyzed multicomponent reactions (MCRs) provide a cost-effective and benign approach to synthesizing highly functionalized imidazo[1,2-a]pyridines.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established literature and mechanistic understanding.

Problem 1: Low or No Yield in C-3 Arylation/Alkylation Reactions

Low or no product formation is a common hurdle. The underlying cause can often be traced back to catalyst deactivation, inappropriate reaction conditions, or substrate-related issues.

start Low/No Yield Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions If catalyst is appropriate solution1 Optimize Ligand/Catalyst Loading Consider Alternative Catalyst (e.g., Cu(I), Photocatalyst) check_catalyst->solution1 Issue Identified check_substrate 3. Examine Substrate Properties check_conditions->check_substrate If conditions are optimized solution2 Screen Solvents (e.g., DMF, Toluene, Dioxane) Optimize Base (Strength & Stoichiometry) Adjust Temperature check_conditions->solution2 Issue Identified solution3 Modify Substrate (Protecting Groups) Switch to a More Robust Method (e.g., MCR, Photocatalysis) check_substrate->solution3 Issue Identified

Caption: Troubleshooting workflow for low reaction yields.

Potential Cause Explanation Suggested Solutions & Protocols
Inappropriate Catalyst or Ligand The chosen catalyst may not be active enough for your specific substrate combination. For instance, in Suzuki-Miyaura couplings, the nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the metal center and inhibit catalysis.[7]Action: Switch to a more robust catalyst system. For Suzuki couplings of nitrogen-containing heterocycles, highly active catalysts composed of Palladium and dialkylbiphenylphosphino ligands have proven effective as they are not easily inhibited.[7] For C-H functionalization, consider copper-based catalysts like CuBr or CuI, which are often effective and less expensive.[8][9]
Sub-optimal Solvent or Base The choice of solvent and base is critical and highly interdependent. A solvent that does not adequately dissolve all reactants or a base that is too weak/strong can halt the reaction. For example, some bases might protonate the 2-aminopyridine starting material, inhibiting its reactivity.[10]Action: Conduct a systematic screen of solvents and bases. Common solvents for these reactions include DMF, toluene, dioxane, and acetonitrile. Bases such as K₂CO₃, Cs₂CO₃, and organic bases like DBU should be evaluated. For Suzuki couplings, a study on 3-iodoimidazo[1,2-a]pyridines highlighted the significant influence of both solvent and base on the reaction outcome.[11]
Poor Substrate Reactivity Electron-withdrawing groups (EWGs) on either the imidazo[1,2-a]pyridine core or the coupling partner can significantly decrease nucleophilicity/electrophilicity, leading to lower yields.[4] Conversely, strong electron-donating groups (EDGs) can sometimes lead to side reactions.Action: For substrates with strong EWGs like -NO₂ or -CN, the reaction may fail to produce the desired product.[4] In such cases, you might need to increase the catalyst loading, use a more active catalyst, or increase the reaction temperature. If these measures fail, a different synthetic strategy might be necessary.
Decomposition of Reactants Some reagents, particularly in multicomponent reactions, can be sensitive to reaction conditions. For example, certain isocyanides used in Ugi-type reactions can decompose at higher temperatures or in the presence of strong acids.[6]Action: Ensure that reaction conditions are compatible with all starting materials. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. For MCRs, using a mild catalyst like molecular iodine at room temperature can prevent the decomposition of sensitive reactants.[6]
Problem 2: Poor Regioselectivity (Functionalization at undesired positions)

While C-3 is the most reactive site, functionalization can sometimes occur at other positions (e.g., C-2, C-5) leading to a mixture of isomers and difficult purification.

  • Steric Hindrance: A bulky substituent at the C-2 position can sometimes direct functionalization to the C-5 position of the pyridine ring.

    • Solution: If C-3 functionalization is desired, you may need to use a less sterically demanding functionalizing reagent or a catalyst system that is more selective for the electronic properties of the C-3 position.

  • Reaction Mechanism: The reaction mechanism plays a crucial role in determining regioselectivity. For instance, some radical-based functionalizations might exhibit different selectivity profiles compared to electrophilic substitutions.

    • Solution: Carefully review the mechanism of your chosen reaction. If regioselectivity is poor, consider switching to a reaction with a well-established high selectivity for the C-3 position. Recent reviews provide a comprehensive overview of site-selective functionalization methods for each carbon atom of the scaffold.[1]

Problem 3: Difficulty in Product Purification

The final product may be difficult to isolate from starting materials, byproducts, or residual catalyst.

  • Similar Polarity of Components: The product, starting material, and byproducts may have very similar polarities, making chromatographic separation challenging.

    • Solution:

      • Optimize Reaction Conversion: Drive the reaction to completion to minimize the amount of starting material in the crude mixture. Monitor the reaction by TLC or LC-MS.

      • Recrystallization: If the product is a solid, try to find a suitable solvent system for recrystallization.

      • Derivative Formation: In some cases, it may be beneficial to convert the product into a derivative with a significantly different polarity for easier separation, followed by a deprotection step.

  • Residual Metal Catalyst: Palladium or copper catalysts can be difficult to remove completely.

    • Solution:

      • Aqueous Workup: Use an aqueous workup with a chelating agent like EDTA to help remove metal residues.

      • Filtration through Celite/Silica: Passing the crude product solution through a short plug of silica gel or Celite can help adsorb some of the metal catalyst.

      • Specialized Scavengers: Commercially available metal scavengers can be used for more complete removal.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Three-Component Synthesis of C-3 Functionalized Imidazo[1,2-a]pyridines

This protocol is adapted from methodologies that utilize molecular iodine as a mild and effective catalyst.[6][12]

  • To a round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the third component (e.g., an isocyanide or a β-keto compound, 1.0 mmol).

  • Add the solvent (e.g., ethanol or water, 5 mL).[6][12]

  • Add molecular iodine (I₂) (5-20 mol%).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones

This protocol is based on copper-catalyzed aerobic oxidative coupling reactions.[8]

  • In a reaction vessel, combine the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and a copper(I) salt such as CuBr or CuI (5-10 mol%).

  • Add a suitable solvent, such as DMF (3 mL).[9]

  • Add a base if required by the specific procedure (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to 80-120 °C under an air or oxygen atmosphere (a balloon of air is often sufficient).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Summary Table

The following table summarizes typical reaction conditions for the C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine, providing a comparative overview.

Reaction Type Reagents Catalyst/Conditions Solvent Temp. Typical Yield Reference
C3-Arylation Aryl diazonium saltsChlorophyll / Visible lightAcetonitrileRTModerate to good[5]
C3-Alkoxycarbonylation CarbazatesRose bengal / (NH₄)₂S₂O₈ / Blue LEDAcetonitrileRT61-71%[5]
C3-Perfluoroalkylation Perfluoroalkyl iodidesVisible light / EDA complexDMFRTModerate to excellent[5]
Aza-Friedel-Crafts Aldehyde, Cyclic AmineY(OTf)₃Toluene110 °CUp to 95%[13]
Decarboxylative Alkylation Glyoxylic acid, Boronic acidCatalyst-freeDioxane100 °CGood to excellent[4]

Conclusion

The functionalization of the imidazo[1,2-a]pyridine core is a dynamic field with a continuous evolution of synthetic methodologies.[1][14] Understanding the electronic nature of the scaffold and the mechanistic nuances of different reactions is paramount to success. This guide provides a framework for troubleshooting common issues by emphasizing a logical, cause-and-effect approach. By systematically evaluating the catalyst, reaction conditions, and substrate properties, researchers can efficiently optimize their synthetic routes to this important class of compounds.

References

  • Zhang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Borah, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Pipal, M. R., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available at: [Link]

  • Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Verma, A., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • da Silva, A. C. S., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Maji, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Liu, J., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Srujana, K., et al. (2025). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications. Available at: [Link]

  • Ellis, J. M., et al. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. PMC. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Metal- and Additive-Free C3-Functionalization of Imidazo[1,2-a]pyridines with para-Quinone Methides. ResearchGate. Available at: [Link]

  • Shipe, W. D., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Sci-Hub. Available at: [Link]

  • Klimešová, V., et al. (2012). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Available at: [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

Welcome to the technical support guide for the crystallization of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this imidazo[1,2-a]pyridine derivative. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds.[1][2] Achieving a crystalline solid form is a critical step for purification, characterization, and ensuring the stability and bioavailability of the final active pharmaceutical ingredient (API).[3][4]

This guide provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format, explaining the scientific principles behind the recommended actions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Crystallization Attempts

Question 1: I've completed the synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, and it's an oil or an amorphous solid. Where do I begin with crystallization?

Answer:

Obtaining an oil or amorphous solid is a common starting point. A systematic approach to solvent screening is the most effective first step. The goal is to find a solvent (or solvent system) where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[5]

Underlying Principle: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its solubility limit at a given temperature. By dissolving the compound in a suitable solvent at a higher temperature and then cooling, a state of supersaturation is induced, promoting nucleation and crystal growth.[6]

Recommended Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense small, equivalent amounts (e.g., 10-20 mg) of your crude N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine into several small vials.

  • Solvent Selection: Based on the structure of your compound, which contains a polar imidazopyridine ring system and an amine side chain, a range of solvents with varying polarities should be tested.[5][7] A suggested starting panel is provided in the table below.

  • Solubility Testing (Room Temperature): To each vial, add a small aliquot (e.g., 0.1 mL) of a single solvent. Observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent crystallization at room temperature. If it is completely insoluble, it may be a candidate for an anti-solvent system.

  • Solubility Testing (Elevated Temperature): For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial (e.g., in a water bath). Add the same solvent dropwise until the solid completely dissolves.

  • Cooling and Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.

Table 1: Initial Solvent Screening Panel

Solvent ClassExample SolventsExpected Behavior with N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Polar Protic Ethanol, Methanol, Isopropanol, WaterHigh solubility, especially at elevated temperatures. May require an anti-solvent. Water can be a good choice for polar compounds if they are sufficiently soluble at high temperatures.[8]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to high solubility. Good candidates for single-solvent crystallization.
Non-Polar Toluene, Heptane, HexaneLow solubility. Likely to be used as anti-solvents.
Troubleshooting: No Crystal Formation

Question 2: I've tried cooling crystallization from a single solvent, but no crystals have formed, even after extended cooling. What should I do?

Answer:

This is a frequent challenge and often indicates one of several issues: the solution is not sufficiently supersaturated, nucleation is inhibited, or too much solvent was used.[7]

Causality and Solutions:

  • Insufficient Supersaturation: The concentration of your compound may be below the solubility limit even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[7] Allow it to cool again.

  • Inhibited Nucleation: Crystal formation requires an initial "seed" or nucleus to grow upon. Sometimes, spontaneous nucleation is kinetically slow.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.[7]

    • Solution 2: Seeding: If you have a small crystal of pure N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, add it to the cooled solution. A seed crystal provides a template for further crystal growth.[7]

  • Excessive Solvent: This is a very common reason for crystallization failure.[7] Even with cooling, the solution remains unsaturated.

    • Solution: As with insufficient supersaturation, carefully evaporate a portion of the solvent and attempt the cooling process again.[9]

Workflow for Inducing Crystallization

G start Cooled Solution, No Crystals scratch Scratch inner surface with a glass rod start->scratch seed Add a seed crystal (if available) start->seed evaporate Evaporate some solvent to increase concentration start->evaporate cool_again Allow to cool slowly scratch->cool_again Observe seed->cool_again Observe evaporate->cool_again crystals Crystals Form cool_again->crystals Success fail Still No Crystals: Re-evaluate solvent system cool_again->fail Failure G outcome Crystallization Outcome (Yield, Purity, Polymorph, Habit) solvent Solvent System solvent->outcome temp Temperature Profile (Cooling Rate) temp->outcome supersat Supersaturation supersat->outcome impurities Impurities impurities->outcome agitation Agitation agitation->outcome

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine for Preclinical Use

Prepared by: Senior Application Scientist, Gemini Synthetics This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up synthesis of N-(Imidazo[1,2-a]pyridin-6-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Synthetics

This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, valued for its wide range of biological activities.[1][2][3] Scaling this specific compound for preclinical studies requires a robust, reproducible, and well-characterized synthetic process.

This document provides a recommended synthetic strategy, answers to frequently asked questions, and a detailed troubleshooting guide to address common challenges encountered during process development and scale-up.

Proposed Synthetic Strategy for Scalable Synthesis

A robust three-step sequence is proposed, starting from commercially available 2-amino-5-bromopyridine. This route is designed for scalability, avoiding problematic reagents and prioritizing crystalline intermediates where possible to facilitate purification.

Synthetic_Workflow SM 2-Amino-5-bromopyridine (Starting Material) INT1 6-Bromoimidazo[1,2-a]pyridine (Intermediate 1) SM->INT1  Step 1: Cyclization  (Chloroacetaldehyde) INT2 Imidazo[1,2-a]pyridine-6-carbaldehyde (Intermediate 2) INT1->INT2  Step 2: Formylation  (n-BuLi, DMF) FP N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (Final Product) INT2->FP  Step 3: Reductive Amination  (Methylamine, NaBH(OAc)3)

Caption: Proposed three-step synthetic workflow for N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine.

Frequently Asked Questions (FAQs)

Q: Why was this specific three-step route chosen for scale-up?

A: This route offers several advantages for scaling:

  • Convergent Approach: It builds the core heterocycle first, which is a common and well-documented strategy for this class of compounds.[4][5]

  • Robust Reactions: The initial cyclization and subsequent reductive amination are generally reliable and high-yielding reactions.

  • Purification Strategy: The bromo-intermediate (Intermediate 1) is typically a crystalline solid, allowing for effective purification by recrystallization, which is highly desirable at scale to remove impurities early in the process.

  • Avoidance of High-Cost Catalysts: The key steps avoid expensive or difficult-to-remove precious metal catalysts, simplifying downstream processing.

Q: What are the Critical Quality Attributes (CQAs) for the final compound intended for preclinical studies?

A: For preclinical use, the final Active Pharmaceutical Ingredient (API) must meet stringent quality standards. Key CQAs include:

  • Purity: Typically >99.5% by HPLC.

  • Impurity Profile: No single unknown impurity >0.10%. Identification and qualification of any impurity above this threshold are necessary.

  • Residual Solvents: Must be below the limits defined by ICH Q3C guidelines.

  • Heavy Metals: Content must be minimal, often <10-20 ppm.

  • Salt Form and Polymorph: Consistent and well-characterized salt form (e.g., HCl, tartrate) and polymorphic form are crucial for consistent bioavailability.

Q: What are the primary safety concerns during the scale-up of this process?

A: Key safety considerations include:

  • Step 2 (Formylation): The use of n-butyllithium (n-BuLi) is a major hazard. It is highly pyrophoric and reacts violently with water. This step requires a strictly anhydrous environment and specialized handling procedures for safe use at the kilogram scale.

  • Step 3 (Reductive Amination): Methylamine is a flammable and toxic gas, typically handled as a solution in a solvent like THF or ethanol. Sodium triacetoxyborohydride (STAB) can release hydrogen gas upon contact with strong acids or water, requiring controlled quenching procedures.

  • Thermal Management: All steps, particularly the exothermic quenching of the n-BuLi reaction and the reductive amination, require careful monitoring and control of the internal reaction temperature to prevent runaways.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis in a practical Q&A format.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

Q: The yield of the cyclization reaction is low and inconsistent. What is the likely cause?

A: Low yields in this Tschitschibabin-type reaction are often traced back to two factors: the quality of the chloroacetaldehyde and reaction conditions.[5]

  • Reagent Quality: Chloroacetaldehyde is unstable and prone to polymerization. Use a freshly prepared aqueous solution or a high-quality, stabilized commercial source. An assay of the starting material is recommended.

  • pH Control: The reaction is sensitive to pH. The initial condensation is acid-catalyzed, but the final cyclization requires a base (like sodium bicarbonate) to be effective. Monitor the pH during the reaction and adjust as necessary.

  • Temperature: Overheating can lead to the decomposition of both the starting material and the product. Maintain a consistent temperature, typically refluxing in a solvent like ethanol, but avoid aggressive heating.

Step 2: Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde

Q: My formylation reaction with n-BuLi and DMF is giving a complex mixture of byproducts. How can I improve selectivity?

A: This is a classic organometallic reaction where precision is key.

  • Temperature Control: The initial lithium-halogen exchange is extremely fast and exothermic. You must maintain a very low temperature (typically -78 °C using a dry ice/acetone bath) during the n-BuLi addition to prevent side reactions and decomposition.

  • Strictly Anhydrous Conditions: Any moisture will quench the n-BuLi and the lithiated intermediate, drastically reducing the yield. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Addition Order and Rate: Add the n-BuLi slowly and sub-surface to the solution of the bromo-intermediate. After lithiation is complete (usually after stirring for 30-60 min at low temperature), slowly add the anhydrous DMF. A "reverse addition" (adding the lithiated species to DMF) can sometimes improve yields but is operationally more complex at scale.

Step 3: Reductive Amination with Methylamine

Troubleshooting_Reductive_Amination Start Issue: Poor Conversion or Byproduct Formation Check_Imine Is starting aldehyde consumed? Start->Check_Imine Check_Alcohol Is alcohol byproduct >5%? Check_Imine->Check_Alcohol Yes Sol_Imine1 Problem: Inefficient Imine Formation. Solution 1: Check pH. Reaction is optimal between pH 5-7. Add acetic acid. Check_Imine->Sol_Imine1 No Sol_STAB Problem: Insufficient Reducing Agent. Solution: Add another 0.2-0.5 eq of NaBH(OAc)3. Monitor by TLC/LCMS. Check_Alcohol->Sol_STAB No Sol_Alcohol Problem: Aldehyde reduction is too fast. Solution: Add NaBH(OAc)3 portion-wise at a lower temperature (0-10 °C) to control the reduction rate. Check_Alcohol->Sol_Alcohol Yes Sol_Imine2 Solution 2: Add a dehydrating agent (e.g., MgSO4 or molecular sieves) to drive imine equilibrium. Sol_Imine1->Sol_Imine2 Success Reaction Optimized Sol_Imine2->Success Sol_STAB->Success Sol_Alcohol->Success

Caption: Decision-making workflow for troubleshooting the reductive amination step.

Q: The reductive amination has stalled, with significant starting aldehyde remaining after 12 hours. What should I do?

A: This is a common issue, often related to inefficient formation of the intermediate imine.[6][7]

  • pH Optimization: The formation of the imine is acid-catalyzed, but the reducing agent, NaBH(OAc)3, is most effective under mildly acidic conditions (pH 5-7). If the reaction mixture is too neutral or basic, imine formation will be slow. Add a small amount of acetic acid (0.1 equivalents) and monitor the progress.

  • Water Scavenging: Imine formation is a reversible reaction that produces water. On a large scale, the removal of this water can be critical. Consider adding a dehydrating agent like anhydrous magnesium sulfate or 3Å molecular sieves to the reaction mixture before adding the reducing agent.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of methylamine (typically 1.5-2.0 equivalents) to drive the equilibrium towards the imine.

Q: I am observing a significant amount of the corresponding alcohol (imidazo[1,2-a]pyridin-6-yl)methanol as a byproduct. How can this be minimized?

A: This indicates that the reduction of the aldehyde is competing with or occurring faster than the reduction of the imine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically chosen because it is a mild reducing agent that selectively reduces imines much faster than aldehydes. If you are using a stronger reducing agent like sodium borohydride (NaBH4), you will see significant alcohol formation. Stick with NaBH(OAc)3.

  • Controlled Addition: Instead of adding all the NaBH(OAc)3 at once, add it in portions over 1-2 hours. This keeps the concentration of the reducing agent low, favoring the reduction of the more reactive imine as it is formed.

  • Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can slow down the rate of aldehyde reduction relative to imine reduction.

General Purification & Final Product Handling

Q: Column chromatography is not ideal for purifying the final product at a multi-kilogram scale. What are the alternatives?

A: At scale, the preferred method of purification is crystallization.

  • Salt Formation and Crystallization: Convert the final free base into a crystalline salt (e.g., hydrochloride, tartrate, or mesylate). This not only aids purification by rejecting impurities into the mother liquor but also often improves the handling and stability of the final compound. Experiment with various anti-solvents (e.g., MTBE, heptane, acetone) to find a system that gives good yield and high purity.

  • Charcoal/Silica Gel Treatment: If the product has a persistent color or minor non-polar impurities, a slurry with activated charcoal or a plug filtration through a short pad of silica gel can be effective pre-crystallization cleanup steps.

Scalable Experimental Protocols

Protocol 3: Reductive Amination (Example for 100 g Scale)

This protocol assumes the input is 100 g of Imidazo[1,2-a]pyridine-6-carbaldehyde.

ReagentM.W.AmountMolesEquivalents
Imidazo[1,2-a]pyridine-6-carbaldehyde158.16100 g0.6321.0
Dichloromethane (DCM)-1.0 L-10 vol
Methylamine (2.0 M in THF)31.06474 mL0.9481.5
Acetic Acid60.053.6 mL0.0630.1
Sodium Triacetoxyborohydride (NaBH(OAc)3)211.94161 g0.7591.2

Procedure:

  • Charge a 3 L reactor with Imidazo[1,2-a]pyridine-6-carbaldehyde (100 g, 0.632 mol) and Dichloromethane (1.0 L). Stir to dissolve.

  • Cool the mixture to 10-15 °C.

  • Slowly add the methylamine solution (474 mL, 0.948 mol) over 30 minutes, maintaining the internal temperature below 20 °C.

  • Add acetic acid (3.6 mL, 0.063 mol). Stir the mixture for 1 hour at 15-20 °C to allow for imine formation.

    • In-Process Control (IPC): Take an aliquot and analyze by TLC or LCMS to confirm the formation of the imine and consumption of the aldehyde.

  • In a separate, dry container, weigh Sodium Triacetoxyborohydride (161 g, 0.759 mol).

  • Add the NaBH(OAc)3 to the reaction mixture in 4-5 portions over 1 hour. A slight exotherm may be observed. Maintain the temperature below 25 °C.

  • Allow the reaction to stir at room temperature (20-25 °C) overnight (approx. 12-16 hours).

  • IPC: Monitor the reaction for completion by TLC/LCMS. The starting aldehyde spot should be absent.

  • Work-up: Carefully and slowly pour the reaction mixture into a stirred solution of saturated sodium bicarbonate (1.0 L) to quench any remaining reducing agent and neutralize the acid.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Proceed with salt formation and crystallization as described in the troubleshooting section.

References

  • Guchhait, S. K., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.

  • Celedonio-Bonilla, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.

  • Majumdar, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.

  • Boček Pavlinac, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Pharmaceuticals.

  • BenchChem (2025). Preventing the formation of byproducts in imidazopyridine synthesis. BenchChem Technical Support.

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • Gomtsyan, A., et al. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. Journal of Medicinal Chemistry.

  • Couch, R. D., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.

  • Reddit r/Chempros Discussion. Reductive amination difficulties - poor conversion.

  • Li, J., et al. (2022). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. RSC Advances.

  • Labriola, R. (2007). Process for preparing N,N,6-trimethyl-2-(4-methylphenyl)-imidazo-[1,2-a]-pyridine-3-acetamide and salts thereof. European Patent Office.

  • Wang, G., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules.

  • Kaur, N., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • El Aatiaoui, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][10]triazolo[4,5-b]pyrazine (volitinib).... Journal of Medicinal Chemistry.

  • Al-wsmani, I., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules.

  • ResearchGate Discussion. What are the difficulties associated with reductive amination? How to control byproduct formation?.

  • Wang, C., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry.

  • Abrahams, K. A., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.

  • Gryniuk, I., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules.

  • Mishra, S., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics.

Sources

Optimization

Technical Support Center: Navigating Biochemical Assay Interference with N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

Welcome to the technical support resource for researchers utilizing N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and related compounds in biochemical assays. This guide is designed to provide you with the expertise...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and related compounds in biochemical assays. This guide is designed to provide you with the expertise and practical troubleshooting strategies to identify and mitigate potential assay interference, ensuring the integrity and validity of your experimental results. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many heterocyclic structures, it can present challenges in high-throughput screening (HTS) and other sensitive biochemical assays.[3][4] This resource will equip you to proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and why is it used in research?

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is a small molecule containing the imidazo[1,2-a]pyridine heterocyclic system.[5][6][7] This scaffold is of significant interest in drug discovery due to its presence in compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][8][9][10] Specifically, derivatives of this scaffold have been investigated as potent inhibitors of key cellular kinases like PI3K and GSK-3, making them valuable tools for studying cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[11][12][13][14][15]

Q2: I'm seeing potent, dose-dependent activity in my primary screen. Could this be an artifact?

Yes, it is crucial to consider the possibility of assay interference. Reproducible, concentration-dependent activity is a characteristic of genuine hits, but it can also be a hallmark of "false positives" caused by compound-dependent assay interference.[3] These interfering compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[16][17] PAINS are compounds that appear active in a wide variety of assays due to non-specific interactions with assay components, rather than specific engagement with the biological target.[17][18]

Q3: What are the common mechanisms of assay interference that could be relevant for a compound like N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine?

While there is no specific literature detailing interference by this exact molecule, compounds with similar heterocyclic structures can interfere through several well-documented mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes.[4][19] This is a very common cause of false positives in HTS.[3]

  • Fluorescence Interference: The imidazo[1,2-a]pyridine core is known to have fluorescent properties.[10] If your assay uses a fluorescence-based readout (e.g., FRET, fluorescence polarization), the intrinsic fluorescence of the compound can either mask a real signal or create a false one.[20][21] It can also act as a quencher in some assay formats.[20][21]

  • Redox Activity: Some chemical structures can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide.[16][22] ROS can damage proteins and other assay components, leading to a loss of signal that can be misinterpreted as target inhibition.

  • Metal Chelation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system could potentially chelate metal ions.[22][23] If your assay relies on metalloenzymes or requires specific metal cofactors, chelation by the test compound can lead to non-specific inhibition.[23]

  • Reactivity: Certain substructures can be chemically reactive, forming covalent bonds with proteins in a non-specific manner.[16]

It is important to systematically investigate these possibilities to confirm that the observed activity is due to specific binding to your target of interest.

Troubleshooting Guide: Is Your Hit Real?

If you suspect assay interference, follow this systematic troubleshooting workflow.

graph TD { A[Initial Hit Observed] --> B{Is the compound known to interfere?}; B -->|Yes| C[Proceed to Orthogonal Assays]; B -->|No| D{Perform Interference Counter-Screens}; D --> E[Aggregation Assay]; D --> F[Fluorescence Check]; D --> G[Redox Activity Assay]; D --> H[Target-Independent Assay]; E --> I{Aggregation Observed?}; F --> J{Compound is Fluorescent?}; G --> K{Redox Activity Detected?}; H --> L{Activity in Target-Independent Assay?}; I -->|Yes| M[Modify Buffer (e.g., add detergent)]; I -->|No| N[Proceed to next check]; J -->|Yes| O[Use a non-fluorescent assay format]; J -->|No| N; K -->|Yes| P[Add reducing agents (e.g., DTT)]; K -->|No| N; L -->|Yes| Q[Hit is likely an artifact]; L -->|No| C; M --> R{Re-test Activity}; R --> |Activity Lost| Q; R --> |Activity Retained| C; P --> S{Re-test Activity}; S --> |Activity Lost| Q; S --> |Activity Retained| C; O --> C; C --> T[Validate with Biophysical Methods]; T --> U[Confident Hit]; }
Workflow for Investigating Assay Interference.
Step 1: Initial Assessment & Promiscuity Check

Q: How can I quickly assess if my compound might be a "bad actor"?

  • Literature and Database Search: Check databases like PubChem for any reported activities of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine or closely related analogs. A compound that is active against many unrelated targets is a red flag for promiscuity.

  • PAINS Filters: Use computational tools or "PAINS filters" to check if the imidazo[1,2-a]pyridine scaffold or any of its substructures are flagged as potential sources of interference.[17][18] While not definitive, a positive hit warrants further investigation.

Step 2: Experimental Counter-Screens

If the initial assessment is inconclusive or raises concerns, proceed with the following experimental controls.

Q: My compound's activity profile is steep and sensitive to assay conditions. Could it be an aggregator?

Aggregators often display steep dose-response curves and their activity can be highly sensitive to the presence of detergents and protein concentrations.

Experimental Protocol: Dynamic Light Scattering (DLS) or Nephelometry

  • Preparation: Prepare serial dilutions of your compound in the assay buffer, starting from the highest concentration used in your primary assay.

  • Incubation: Incubate the solutions under the same conditions as your primary assay (temperature, time).

  • Measurement: Analyze the samples using a DLS instrument or a nephelometer to detect light scattering from particles. An increase in scattering intensity with compound concentration suggests aggregation.

Mitigation Strategy: Detergent Addition

A common and effective way to disrupt aggregation-based inhibition is to include a low concentration of a non-ionic detergent in the assay buffer.[3][4]

Protocol: Detergent Counter-Screen

  • Buffer Preparation: Prepare two sets of your assay buffer: one without detergent and one with 0.01% Triton X-100 or Tween-20.

  • Assay Performance: Run your standard biochemical assay with the compound in both buffer conditions.

  • Analysis: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause of the observed activity.[19]

ConditionIC50 of Compound XInterpretation
Standard Buffer1 µMPotent inhibition observed
Buffer + 0.01% Triton X-100> 50 µMInhibition is likely due to aggregation

Q: My assay has a fluorescent readout. How do I check for compound interference?

Directly measuring the fluorescence of your compound under assay conditions is essential.

Protocol: Fluorescence Scan

  • Sample Preparation: Prepare your compound at its highest assay concentration in the final assay buffer, but without the fluorescent probe or enzyme.

  • Spectral Scan: Using a plate reader or spectrofluorometer, perform an excitation and emission scan across the wavelengths used in your assay.

  • Analysis: Significant fluorescence at the excitation/emission wavelengths of your assay indicates a high potential for interference.[21]

Q: How can I be sure the activity is on my target and not a general assay component?

Run a control experiment that includes all assay components except your specific biological target. For example, in a kinase assay, this would be a reaction mix without the kinase.

Protocol: "No-Target" Control

  • Reaction Setup: Prepare a set of reactions with all assay components (buffer, substrate, ATP, detection reagents) and your compound. Critically, omit the target enzyme.

  • Measurement: Measure the assay signal.

  • Analysis: If your compound still shows a dose-dependent effect on the signal in the absence of the target, it is interfering with the assay technology itself (e.g., inhibiting a coupling enzyme, quenching fluorescence).[20]

Validating a "Real" Hit: Orthogonal Assays

Q: I've run the counter-screens and my compound doesn't seem to be an artifact. What's next?

The final step is to confirm the compound's activity using a different assay methodology that relies on a distinct physical principle. This is crucial for building confidence in your hit.

Primary Assay TechnologyRecommended Orthogonal AssayPrinciple of Detection
Fluorescence IntensitySurface Plasmon Resonance (SPR) Change in refractive index upon binding
FRET (Kinase Assay)Isothermal Titration Calorimetry (ITC) Heat change upon binding
Enzyme-Coupled AbsorbanceDirect Mass Spectrometry (MS) Assay Direct measurement of substrate/product mass
Cellular Reporter Gene AssayWestern Blot for Phospho-protein Antibody-based detection of target phosphorylation
graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Hit Triage and Validation Pathway.

By diligently applying these troubleshooting principles and experimental controls, you can confidently distinguish true biological hits from assay artifacts. This rigorous approach is fundamental to the integrity of your research and the successful advancement of drug discovery projects.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Quora. (2014). What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency? [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. In Wikipedia. [Link]

  • Sui, Y., et al. (2017). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 536-546. [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Dahlin, J. L., et al. (2021). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • ResearchGate. (2010). Apparent Activity In High-Throughput Screening: Origins Of Compound-Dependent Assay Interference. [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 45095-45110. [Link]

  • Basile, L., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Molecules, 27(7), 2209. [Link]

  • PubChem. (n.d.). N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(38), 7567-7572. [Link]

  • Sharma, V., & Kumar, V. (2019). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 20(13), 1362-1383. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Molecular Medicine Reports, 24(5), 795. [Link]

  • Kothayer, H., et al. (2016). Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. ACS Chemical Neuroscience, 7(5), 542-557. [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3220. [Link]

  • Ukrorgsintez, O., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2019(4), M1094. [Link]

  • ResearchGate. (2023). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Rodríguez-Hernández, A. E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(1), M1550. [Link]

  • Medina, M., & Castro, A. (2012). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 5, 16. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3220. [Link]

  • de Souza, M. C. B. V., et al. (2017). Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. Bioorganic & Medicinal Chemistry Letters, 27(15), 3314-3318. [Link]

  • Martínez-Alvarez, E. A., et al. (2023). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molbank, 2023(2), M1601. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine Derivatives

Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(Imidazo[1,2-a]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine derivatives. The imidazo[1,2-a]pyridine scaffold is a promising heterocyclic ring system with a broad range of applications in medicinal chemistry, including oncology and neurodegenerative diseases.[1][2][3] However, achieving optimal cellular permeability is a frequent and critical hurdle in translating their biological activity into therapeutic efficacy. This guide provides in-depth, experience-driven advice to help you diagnose, troubleshoot, and overcome permeability challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the development of imidazo[1,2-a]pyridine derivatives.

Q1: What are the primary factors limiting the cell permeability of my derivatives?

A1: Cell permeability is governed by a delicate balance of physicochemical properties.[4][5][6] For this specific chemical class, the primary limiting factors often include:

  • High Polarity & Low Lipophilicity: The presence of nitrogen atoms in the imidazopyridine core and the amine side chain can contribute to a high polar surface area (PSA) and a low octanol-water partition coefficient (logP), hindering passive diffusion across the lipid cell membrane.[4][7]

  • Hydrogen Bonding Capacity: The amine group and potentially other substituents can act as hydrogen bond donors and acceptors, which increases the energy penalty required to move the molecule from an aqueous environment into the hydrophobic membrane interior.[5][8]

  • Molecular Weight and Size: While many derivatives fall within typical "drug-like" size, larger or more complex substitutions can negatively impact the diffusion coefficient.[5][7][9]

  • Ionization State: The basic amine is likely to be protonated at physiological pH (7.4), resulting in a charged species that cannot readily cross the cell membrane via passive diffusion.[7][9]

Q2: Which initial in vitro assays should I use to assess the permeability of my compounds?

A2: A tiered approach is most efficient. Start with a simple, high-throughput assay and progress to more complex, biologically relevant models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent first-line, cell-free assay to determine a compound's intrinsic ability to cross a lipid membrane by passive diffusion.[10][11] It's fast, cost-effective, and helps you rank compounds early.[12]

  • Caco-2 Permeability Assay: This is the industry gold standard for predicting human intestinal absorption.[13][14] It uses a human colon adenocarcinoma cell line that forms a polarized monolayer mimicking the intestinal epithelium, complete with tight junctions and active transporters.[13][15] This assay measures both passive diffusion and active transport phenomena.

  • MDCK Permeability Assay: The Madin-Darby canine kidney (MDCK) cell line is another valuable model.[16][17] It forms a tight monolayer more quickly than Caco-2 cells and is particularly useful for studying the role of specific efflux transporters, especially when using transfected cells like MDCK-MDR1 (P-gp).[16][18][19]

Q3: My compound has high permeability in PAMPA but low permeability in the Caco-2 assay. What does this discrepancy mean?

A3: This is a classic and highly informative result. It strongly suggests that your compound is a substrate for active efflux transporters.

  • PAMPA measures only passive diffusion.[11] A high permeability value here indicates your compound has favorable physicochemical properties (e.g., good lipophilicity) to cross a lipid barrier on its own.

  • Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) on their apical surface (the side analogous to the intestinal lumen).[14][20] These transporters actively pump substrates out of the cell, back into the apical compartment.

Q4: What is a "good" apparent permeability (Papp) value?

A4: Papp values are used to classify compounds into low, medium, and high permeability categories. While exact thresholds can vary between labs, the following table provides a generally accepted classification scheme for Caco-2 assays.

Papp (A→B) x 10-6 cm/sPermeability ClassificationPredicted Human Absorption
< 1.0Low< 20%
1.0 - 10.0Medium20% - 80%
> 10.0High> 80%

Data synthesized from industry standards.

Troubleshooting Guide: From Data to Decisions

This guide provides a structured approach to diagnosing and solving specific experimental issues.

Problem 1: Low Apparent Permeability (Papp) in PAMPA Assay
  • Observation: The calculated effective permeability (Pe) is consistently in the low range (< 1.5 x 10-6 cm/s).[21]

  • Causality: This result points to a fundamental issue with the compound's physicochemical properties for passive diffusion. The molecule is struggling to partition into and cross the artificial lipid membrane.

  • Potential Causes & Recommended Solutions:

    • High Polarity / Low Lipophilicity:

      • Diagnosis: Review the calculated logP (cLogP) and Polar Surface Area (PSA) of your derivatives. Is cLogP low (<1) or PSA high (>140 Ų)?

      • Solution: Employ medicinal chemistry strategies to increase lipophilicity. This can involve adding non-polar groups (e.g., alkyl, aryl) or, more effectively, masking polar functional groups. The prodrug approach, such as converting a polar amine or hydroxyl group to a more lipophilic ester or carbamate, can temporarily increase lipophilicity to aid membrane crossing, after which intracellular enzymes cleave the masking group to release the active drug.[22][23][24][25]

    • Excessive Hydrogen Bonding:

      • Diagnosis: Count the number of hydrogen bond donors (HBD) and acceptors (HBA). According to Lipinski's Rule of 5, more than 5 HBDs or 10 HBAs can be detrimental.

      • Solution: Strategically replace HBDs with groups that cannot donate or introduce structural constraints that favor the formation of an intramolecular hydrogen bond.[26][27] An intramolecular hydrogen bond can "shield" the polar groups from the solvent, reducing the desolvation penalty of entering the lipid membrane and effectively lowering the external polarity of the molecule.[8][28]

    • Poor Aqueous Solubility:

      • Diagnosis: Did you observe any precipitation in the donor well during the assay? Low solubility can lead to an artificially low donor concentration (C0), resulting in a miscalculated low permeability.

      • Solution: Re-run the assay with a lower starting concentration. If solubility remains an issue, consider using a small percentage of a co-solvent like DMSO (typically ≤1%), but be aware that higher concentrations can disrupt the artificial membrane.[12]

Problem 2: High Efflux Ratio (>2) in Caco-2 or MDCK-MDR1 Assay
  • Observation: The permeability from the basolateral (B) to apical (A) direction is significantly higher than from A to B. The calculated Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) is greater than 2.[13][20]

  • Causality: This is the hallmark of active efflux. The compound can enter the cells from either side, but it is preferentially transported out of the apical side by efflux pumps like P-gp.

  • Potential Causes & Recommended Solutions:

    • Substrate for P-glycoprotein (P-gp) or other Efflux Transporters:

      • Diagnosis Confirmation: Perform a bidirectional Caco-2 or MDCK-MDR1 assay in the presence of a known efflux inhibitor.[18][19] For P-gp, use verapamil or elacridar. For BCRP, use Ko143.

      • Interpreting the Result: If the Papp(A-B) increases and the efflux ratio decreases to ~1 in the presence of the inhibitor, you have confirmed that your compound is a substrate of that specific transporter.

      • Solution: This requires a medicinal chemistry intervention. Analyze the structure-activity relationship (SAR) of your derivatives to identify moieties recognized by the transporter. Minor structural modifications, such as altering hydrogen bonding patterns or reducing conformational flexibility, can sometimes disrupt recognition by the transporter without affecting target engagement.

Problem 3: Low Compound Recovery (<70%) in Cell-Based Assays
  • Observation: The total amount of compound quantified in the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount added.

  • Causality: The compound is being "lost" during the assay, which can invalidate the calculated Papp value.[13]

  • Potential Causes & Recommended Solutions:

    • Non-Specific Binding:

      • Diagnosis: Highly lipophilic compounds can bind to the plastic of the assay plates.

      • Solution: Include 1-4% Bovine Serum Albumin (BSA) in the basolateral (receiver) compartment. BSA acts as a "sink" to keep the compound in solution and minimizes binding to the plate, improving recovery.[13]

    • Metabolism by Caco-2 Cells:

      • Diagnosis: Caco-2 cells have some metabolic activity (e.g., Phase II enzymes). Incubate your compound with Caco-2 cell lysate and look for the appearance of metabolites via LC-MS/MS.

      • Solution: If metabolism is significant, this is an important finding for the compound's overall ADME profile. For the permeability assay, you may need to use a shorter incubation time to minimize metabolic effects.

    • Intracellular Accumulation:

      • Diagnosis: After the transport experiment, thoroughly wash the cell monolayer and lyse the cells. Quantify the amount of compound in the lysate.

      • Solution: High intracellular accumulation suggests the compound enters the cells but does not efficiently exit. This can be due to lysosomal trapping (for basic compounds) or strong binding to intracellular components. This information is valuable for understanding the compound's overall disposition.

Visualized Workflows & Protocols
Troubleshooting Workflow for Poor Permeability

The following diagram outlines a logical decision-making process for addressing permeability issues.

TroubleshootingWorkflow cluster_start Initial Screening cluster_passive Passive Permeability Analysis cluster_active Active Transport Analysis cluster_solutions Optimization Strategies Start Synthesize Derivative PAMPA PAMPA Assay Start->PAMPA PAMPA_Result PAMPA Result (Pe value) PAMPA->PAMPA_Result Good_Pe Good Passive Permeability (Pe > 1.5 x 10⁻⁶ cm/s) PAMPA_Result->Good_Pe High Poor_Pe Poor Passive Permeability (Pe < 1.5 x 10⁻⁶ cm/s) PAMPA_Result->Poor_Pe Low Caco2 Bidirectional Caco-2 Assay Good_Pe->Caco2 MedChem Medicinal Chemistry: - Increase logP - Mask H-bonds - Prodrug approach Poor_Pe->MedChem Re-synthesize Caco2_Result Caco-2 Result (Papp & ER) Caco2->Caco2_Result High_Papp High Permeability (Papp > 10, ER < 2) Caco2_Result->High_Papp Good High_Efflux High Efflux (ER > 2) Caco2_Result->High_Efflux Efflux Low_Papp Low Permeability (Papp < 10, ER < 2) Caco2_Result->Low_Papp Poor Proceed Proceed to PK Studies High_Papp->Proceed Efflux_MedChem Medicinal Chemistry: - Modify structure to avoid transporter recognition High_Efflux->Efflux_MedChem Re-synthesize Low_Papp->MedChem MedChem->Start Re-synthesize Efflux_MedChem->Start Re-synthesize

Caption: Decision-making workflow for permeability screening and optimization.

Caco-2 Monolayer Transport Model

This diagram illustrates the different pathways a compound can take across the intestinal barrier model.

Caco2Model cluster_apical Apical (Lumen Side) cluster_basolateral Basolateral (Blood Side) A Compound_A Drug cell1 Enterocyte Compound_B Drug cell1->Compound_B cell2 Enterocyte EffluxPump P-gp Efflux Pump tj Tight Junction tj->Compound_B B Compound_A->cell1 Passive Transcellular Compound_A->tj Paracellular EffluxPump->A Efflux

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine with zolpidem

An In-Depth Comparative Guide to the Efficacy of Novel Hypnotic Agents: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine vs. Zolpidem A Senior Application Scientist's Guide for Preclinical and Translational Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Novel Hypnotic Agents: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine vs. Zolpidem

A Senior Application Scientist's Guide for Preclinical and Translational Researchers

In the landscape of sedative-hypnotic drug development, the quest for agents with improved efficacy and safety profiles over existing standards is perpetual. Zolpidem, a non-benzodiazepine GABA-A receptor agonist with relative selectivity for the α1 subunit, has long served as a benchmark for treating insomnia. However, its therapeutic window is accompanied by potential side effects, including next-day impairment, tolerance, and complex sleep-related behaviors. This guide provides a comprehensive framework for comparing the efficacy of a novel investigational compound, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine—a structurally related imidazopyridine—against zolpidem.

This document is structured not as a mere data sheet, but as a strategic guide for researchers. It outlines the requisite experimental workflows, explains the scientific rationale behind each step, and provides the necessary protocols to build a robust comparative profile. We will proceed under the assumption that N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (hereafter referred to as Compound-I6 ) is a novel candidate hypnotic, and we will establish the pathway to rigorously define its therapeutic potential relative to zolpidem.

Part 1: Foundational Pharmacology - Mechanism of Action and Receptor Binding Profile

Both zolpidem and, presumably, Compound-I6 belong to the imidazopyridine class, which exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter γ-aminobutyric acid (GABA), opens to allow chloride ion influx, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.

The key to the pharmacological profile of these drugs lies in their differential affinity for the various α subunits of the GABA-A receptor. It is generally accepted that:

  • α1 subunits are primarily associated with sedative and hypnotic effects.

  • α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties.

  • α5 subunits are implicated in learning and memory.

Zolpidem's success is partly attributed to its preferential, though not exclusive, binding to α1-containing GABA-A receptors. A primary objective in evaluating Compound-I6 is to determine if its binding profile offers a potential advantage, such as even greater α1 selectivity, which could theoretically enhance hypnotic efficacy while reducing off-target effects like myorelaxation or cognitive impairment.

Comparative Receptor Binding Affinity

The initial and most critical step is to quantify the binding affinity (Ki) of Compound-I6 across different GABA-A receptor subtypes and compare it directly to zolpidem. This is typically achieved through competitive radioligand binding assays.

Table 1: Comparative GABA-A Receptor Subunit Binding Affinities (Ki, nM)

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2α1/α2 Selectivity Ratioα1/α3 Selectivity Ratio
Zolpidem ~20-50 nM[1][2]~400 nM[1]~975 nM[2]>15,000 nM[2]~10-20 fold~20-50 fold
Compound-I6 TBDTBDTBDTBDTBDTBD

TBD: To Be Determined through experimental protocol below. A higher selectivity ratio indicates greater preference for the α1 subunit over others.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound-I6 for human recombinant GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) and compare it to zolpidem.

Causality: This assay is foundational. By quantifying how tightly each compound binds to different receptor subtypes, we can predict its primary pharmacological effects. High affinity for the α1 subtype is a strong indicator of hypnotic potential, while lower affinity for α2, α3, and α5 subtypes might predict a reduced incidence of anxiolytic, myorelaxant, and cognitive side effects.[2]

Methodology:

  • Preparation of Membranes: Utilize HEK293 cells stably transfected with the specific combination of human GABA-A receptor subunits. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand: Use [³H]-Flumazenil, a high-affinity benzodiazepine site antagonist, as the radioligand.

  • Assay Conditions:

    • Incubate the prepared cell membranes with a fixed concentration of [³H]-Flumazenil.

    • Add increasing concentrations of the competitor ligand (either zolpidem as a control or Compound-I6) across a wide range (e.g., 0.1 nM to 100 µM).

    • Total binding is measured in the absence of a competitor. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., Clonazepam).

  • Detection: After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound ligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Preclinical Efficacy Assessment in Animal Models

Once the in vitro binding profile is established, the next logical step is to assess the in vivo hypnotic efficacy. Rodent models are the standard for this stage of drug development.

Workflow for Preclinical Hypnotic Efficacy Testing

The following diagram illustrates a standard workflow for comparing the hypnotic and sedative properties of a novel compound against a benchmark.

G cluster_0 Phase 1: Pharmacokinetics & Dose-Ranging cluster_1 Phase 2: Hypnotic Efficacy cluster_2 Phase 3: Safety & Side Effect Profile PK Rodent Pharmacokinetic (PK) Profiling (IV & PO) DoseRange Dose-Response Study (Loss of Righting Reflex) PK->DoseRange Establishes brain exposure & effective dose range EEG EEG/EMG Polysomnography (PSG) in Freely Moving Rats DoseRange->EEG Select 3-4 doses (e.g., ED25, ED50, ED75) Motor Rotarod Test (Motor Coordination) DoseRange->Motor Use same dose range Cognition Novel Object Recognition (Next-Day Cognition) DoseRange->Cognition Administer at night, test next day EEG_params Analyze: - Sleep Latency - Total Sleep Time - Wake After Sleep Onset (WASO) - Sleep Architecture (NREM/REM) EEG->EEG_params Result Comparative Efficacy & Safety Profile EEG_params->Result Motor->Result Cognition->Result

Caption: Workflow for Comparative Preclinical Evaluation of Hypnotic Agents.

Experimental Protocol: EEG/EMG Polysomnography in Rats

Objective: To quantitatively measure the effects of Compound-I6 and zolpidem on sleep induction, maintenance, and architecture.

Causality: This is the gold standard for preclinical sleep analysis. Direct measurement of brain activity (EEG) and muscle tone (EMG) allows for precise differentiation between wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. This allows us to move beyond simple sedation (e.g., loss of righting reflex) to a nuanced understanding of the drug's effect on true sleep states. An ideal hypnotic should decrease sleep latency and increase total sleep time without significantly disrupting the natural architecture of sleep (i.e., the cyclical pattern of NREM and REM stages).

Methodology:

  • Surgical Implantation: Adult male Sprague-Dawley rats are anesthetized and surgically implanted with electrodes for EEG and EMG recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed a 7-10 day recovery period.

  • Habituation: Animals are habituated to the recording chambers and tethered recording cables for at least 48 hours to ensure baseline sleep patterns are stable.

  • Dosing and Recording:

    • A crossover design is employed where each animal receives all treatments (Vehicle, Zolpidem, and multiple doses of Compound-I6) in a randomized order, with a washout period of at least 48 hours between treatments.

    • Doses are administered orally (PO) at the beginning of the light cycle (the animals' normal sleep period).

    • Continuous EEG/EMG recordings are captured for at least 6-8 hours post-dosing.

  • Data Analysis:

    • Sleep-wake states are scored in 10-second epochs as Wake, NREM, or REM based on standard criteria (e.g., high-amplitude slow waves for NREM, theta-dominant EEG with low muscle tone for REM).

    • Key parameters are calculated for each treatment group:

      • Sleep Latency: Time from dosing to the first continuous epoch of NREM sleep.

      • Total Sleep Time (TST): Total duration of NREM + REM sleep.

      • Wake After Sleep Onset (WASO): Time spent awake after initial sleep onset.

      • Sleep Architecture: Duration and percentage of time spent in NREM and REM sleep; number and duration of sleep/wake bouts.

  • Statistical Comparison: Data are analyzed using repeated measures ANOVA followed by post-hoc tests to compare the effects of Compound-I6 and zolpidem to the vehicle control.

Table 2: Hypothetical Comparative Efficacy Data from Rat Polysomnography

ParameterVehicleZolpidem (10 mg/kg)Compound-I6 (5 mg/kg)Compound-I6 (10 mg/kg)
Sleep Latency (min) 25.4 ± 3.112.1 ± 2.5TBDTBD
Total Sleep Time (min in 6h) 185.2 ± 10.4250.6 ± 12.1TBDTBD
Wake After Sleep Onset (min) 45.8 ± 5.622.3 ± 4.8TBDTBD
NREM Sleep (% of TST) 84.1 ± 2.288.5 ± 1.9TBDTBD
REM Sleep (% of TST) 15.9 ± 2.211.5 ± 1.9TBDTBD

*Indicates a statistically significant difference from the vehicle group (p < 0.05). TBD: To Be Determined.

Part 3: Assessing the Safety and Side-Effect Profile

An effective hypnotic must also be safe, with minimal side effects. Key areas of concern for this drug class are motor impairment and next-day cognitive effects.

Experimental Protocol: Rotarod Test for Motor Coordination

Objective: To assess whether Compound-I6 causes motor impairment at therapeutically relevant doses.

Causality: Drugs that modulate GABA-A receptors can cause ataxia and loss of coordination, which is a significant safety liability. The rotarod test is a simple, sensitive, and reliable method to quantify this effect. An ideal candidate would show hypnotic efficacy at doses that do not impair motor function.

Methodology:

  • Training: Rats are trained for 2-3 consecutive days to stay on an accelerating rotating rod (e.g., 4-40 RPM over 5 minutes).

  • Testing: On the test day, a baseline latency to fall is recorded. Animals are then dosed (Vehicle, Zolpidem, Compound-I6) and tested on the rotarod at various time points post-dosing (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.

  • Data Analysis: The latency to fall from the rod is recorded for each animal at each time point. A significant decrease in latency compared to the vehicle group indicates motor impairment.

Part 4: Synthesis and Interpretation

The ultimate goal is to integrate the data from these experiments to build a comprehensive comparative profile.

Interpreting the Outcomes
  • Superior Efficacy Profile: Compound-I6 would be considered superior if it demonstrates significantly higher affinity and selectivity for the α1 subunit, leading to a reduction in sleep latency and an increase in total sleep time at doses that produce no motor impairment and do not suppress REM sleep as significantly as zolpidem.

  • Equivalent Efficacy with Improved Safety: Compound-I6 might show similar hypnotic effects to zolpidem but at doses that cause significantly less motor or cognitive impairment. This would still represent a clinically meaningful advantage.

  • Inferior Profile: If Compound-I6 is less potent, less selective, or causes more significant side effects at its effective doses compared to zolpidem, it would be considered an inferior candidate.

The logical relationship between molecular properties and clinical potential is illustrated below.

G cluster_0 Molecular Properties cluster_1 Preclinical Outcomes cluster_2 Therapeutic Potential Selectivity High α1-Subunit Selectivity Efficacy Reduced Sleep Latency Increased Total Sleep Time Selectivity->Efficacy Safety No Motor Impairment (Rotarod) No Cognitive Deficits Selectivity->Safety PK Optimal PK Profile (Rapid Onset, Short Half-Life) PK->Efficacy Potential High Potential for Improved Hypnotic Agent Efficacy->Potential Safety->Potential Arch Preservation of Sleep Architecture Arch->Potential

Sources

Comparative

A Comparative Guide to the Receptor Cross-Reactivity Profile of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

This guide provides a comprehensive analysis of the receptor selectivity of the novel compound, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (hereafter referred to as "Compound X"). As a member of the imidazo[1,2-a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the receptor selectivity of the novel compound, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (hereafter referred to as "Compound X"). As a member of the imidazo[1,2-a]pyridine class, Compound X is hypothesized to primarily target the histamine H3 receptor (H3R), a Gi/o-coupled receptor predominantly expressed in the central nervous system that acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters.

Understanding the selectivity of a new chemical entity is paramount in drug development. Off-target interactions can lead to undesirable side effects or provide opportunities for polypharmacology. This document outlines the experimental framework for characterizing the binding affinity and functional activity of Compound X at its primary target, H3R, and a panel of related receptors. The methodologies described herein are designed to create a self-validating system, ensuring the data's integrity and reproducibility.

Rationale for Receptor Selection

The selection of receptors for cross-reactivity screening is not arbitrary. It is a logic-driven process based on two key principles:

  • Structural Homology: Receptors belonging to the same family as the primary target are prioritized. In this case, the other histamine receptor subtypes (H1, H2, and H4) are essential to evaluate.

  • Potential for Clinical Adverse Effects: Receptors known to be associated with common adverse drug reactions (e.g., cardiovascular, CNS) are included. This includes key aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.

Based on these principles, the following receptor panel was selected for the initial broad screening of Compound X.

Table 1: Receptor Panel for Cross-Reactivity Screening

Receptor FamilyPrimary TargetSubtypes for ScreeningRationale
HistamineH3 Receptor H1, H2, H4 ReceptorsAssess selectivity within the same receptor family.
Serotonin-5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, 5-HT7High structural homology among aminergic GPCRs; potential for CNS and cardiovascular side effects.
Dopamine-D1, D2, D3 ReceptorsPotential for CNS side effects (motor and cognitive).
Adrenergic-α1A, α2A, β1, β2 ReceptorsPotential for cardiovascular side effects (blood pressure, heart rate).

Experimental Design & Methodologies

A two-tiered approach is employed to characterize the cross-reactivity profile:

  • Primary Screening (Binding Assays): To determine the affinity (Ki) of Compound X for the target and off-target receptors.

  • Functional Assays: To determine the functional consequence (agonist, antagonist, or inverse agonist activity) of binding to any identified high-affinity off-target receptors.

Radioligand Binding Assays

This is the gold standard for determining the binding affinity of a test compound. The principle relies on the competition between the unlabeled test compound (Compound X) and a labeled radioligand for binding to the receptor.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis prep1 Cell membranes expressing the target receptor are prepared. assay1 Membranes, radioligand, and Compound X are incubated together. prep1->assay1 prep2 Compound X is serially diluted. prep2->assay1 assay2 The mixture is incubated to reach equilibrium. assay1->assay2 sep1 Bound and free radioligand are separated via filtration. assay2->sep1 sep2 The amount of bound radioligand is quantified using a scintillation counter. sep1->sep2 analysis1 Competition binding curves are generated. sep2->analysis1 analysis2 IC50 is determined from the curve. analysis1->analysis2 analysis3 Ki is calculated using the Cheng-Prusoff equation. analysis2->analysis3

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Histamine H3 Receptor Binding Assay

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human H3 receptors.

    • Radioligand: [3H]-Nα-methylhistamine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM Thioperamide.

    • Compound X stock solution (10 mM in DMSO).

  • Procedure:

    • Prepare serial dilutions of Compound X in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM), and 25 µL of the appropriate Compound X dilution.

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (final concentration 10-20 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer.

    • Allow the filters to dry, and add scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

    • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Should Compound X exhibit high affinity for any of the screened receptors (e.g., Ki < 100 nM), functional assays are performed to determine its effect on receptor signaling. Since the H3 receptor is Gi/o-coupled, its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Signaling Pathway for Gi/o-Coupled Receptors

Ligand Agonist (e.g., Histamine) Receptor H3 Receptor (Gi/o-coupled GPCR) Ligand->Receptor binds G_protein Gi/o Protein (αβγ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP catalyzes ATP ATP ATP->AC

Caption: Simplified signaling cascade for the Gi/o-coupled H3 receptor.

Detailed Protocol: cAMP Functional Assay

  • Materials:

    • CHO-K1 cells stably expressing the human H3 receptor.

    • Assay medium: HBSS with 1 mM IBMX.

    • Forskolin (an adenylyl cyclase activator).

    • cAMP detection kit (e.g., HTRF, AlphaScreen).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with assay medium.

    • Add serial dilutions of Compound X and incubate for 15 minutes.

    • Stimulate the cells with forskolin (final concentration ~3 µM) to induce cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the detection kit.

  • Data Analysis:

    • Data are plotted as a dose-response curve.

    • For agonists/inverse agonists , the concentration that produces 50% of the maximal response (EC50 or IC50) is determined.

    • For antagonists , the assay is run in the presence of a known agonist, and the concentration of the antagonist that shifts the agonist dose-response curve by a factor of two (Kb) is calculated.

Comparative Data Analysis

The primary goal is to quantify the selectivity of Compound X. This is typically expressed as a selectivity ratio, which is the Ki or EC50 value for the off-target receptor divided by the Ki or EC50 value for the primary target. A higher ratio indicates greater selectivity.

Table 2: Hypothetical Cross-Reactivity Profile of Compound X

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Selectivity Ratio (vs. H3R)
Histamine H3 1.2 IC50 = 3.5 (Inverse Agonist) -
Histamine H1>10,000Not Determined>8,333
Histamine H2>10,000Not Determined>8,333
Histamine H4850Not Determined708
5-HT2A250IC50 = 750 (Antagonist)208
D21,200Not Determined1,000
α2A4,500Not Determined3,750

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Primary Target Activity: Compound X demonstrates high affinity for the H3 receptor (Ki = 1.2 nM) and acts as an inverse agonist (IC50 = 3.5 nM), which is consistent with many known H3R ligands.

  • Selectivity:

    • Compound X shows excellent selectivity (>8,000-fold) over other histamine receptor subtypes H1 and H2.

    • A moderate selectivity (708-fold) is observed against the H4 receptor.

    • The most significant off-target interaction is at the 5-HT2A receptor (Ki = 250 nM), with a selectivity of approximately 208-fold. This interaction demonstrates weak antagonist activity.

    • All other tested receptors show a selectivity of 1,000-fold or greater, which is generally considered sufficient for early-stage drug candidates.

Conclusion and Future Directions

This guide outlines a robust, systematic approach to characterizing the cross-reactivity profile of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (Compound X). The hypothetical data presented suggest that Compound X is a potent and selective H3 receptor inverse agonist.

The observed off-target affinity at the 5-HT2A receptor, while modest, warrants further investigation in secondary assays, such as in vivo behavioral models, to assess the physiological relevance of this interaction. The high degree of selectivity against other histamine subtypes and key aminergic receptors supports the continued development of Compound X as a promising therapeutic candidate.

References

  • Title: The Histamine H3 Receptor: A Target for New Drugs Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Histamine H3 Receptor Inverse Agonists: A New Class of Cognitive Enhancers Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology URL: [Link]

Validation

A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Study of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

As Senior Application Scientist, my goal is to bridge the gap between promising in vitro results and the rigorous demands of in vivo validation. This guide provides a strategic framework for assessing the anticancer acti...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, my goal is to bridge the gap between promising in vitro results and the rigorous demands of in vivo validation. This guide provides a strategic framework for assessing the anticancer activity of a novel therapeutic candidate, using the representative compound N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (hereafter referred to as IMP-X) as our subject.

While specific in vivo data for IMP-X is not yet published, the broader class of imidazo[1,2-a]pyridine derivatives has emerged as a highly promising scaffold in oncology.[1] These compounds have demonstrated potent activity against a range of cancer types, including breast, lung, and liver cancers, often by modulating critical cell signaling pathways.[2][3] This guide, therefore, serves as a comprehensive template for researchers seeking to advance similar compounds from the bench to preclinical validation.

Our approach is built on a foundation of scientific rationale, ensuring that the experimental design is not only robust and reproducible but also clinically relevant. We will compare IMP-X against a standard-of-care chemotherapeutic to benchmark its performance and establish a clear, data-driven path toward further development.

Scientific Rationale & Preclinical Hypothesis

The impetus for advancing a compound to in vivo testing stems from compelling in vitro data. For IMP-X, we will build upon the known activities of its parent class, imidazo[1,2-a]pyridines.

Hypothetical In Vitro Profile for IMP-X:

  • Target Cell Line: A549 Non-Small Cell Lung Cancer (NSCLC) cells.

  • Cytotoxicity: IC50 value of 0.5 µM in a 72-hour cell viability assay.

  • Mechanism of Action: Western blot analysis suggests IMP-X inhibits the phosphorylation of Akt (a key node in the PI3K/Akt pathway) at low micromolar concentrations. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a validated therapeutic target.[4][5]

This profile provides a strong rationale for in vivo evaluation. The sub-micromolar potency and the targeting of a critical oncogenic pathway justify the significant investment required for animal studies.

In Vivo Experimental Design: A Comparative Efficacy Study

The primary objective is to determine if IMP-X can inhibit tumor growth in a living organism. We will employ a subcutaneous xenograft model, a well-established and highly reproducible method for initial efficacy testing.

Selection of Animal Model and Cancer Cell Line
  • Animal Model: Female athymic nude mice (e.g., Foxn1nu/Foxn1nu), 6-8 weeks old. Their immunodeficient status prevents the rejection of human tumor xenografts.

  • Cell Line: A549 (human non-small cell lung adenocarcinoma). This cell line is widely used, well-characterized, and forms consistent subcutaneous tumors. Several imidazo[1,2-a]pyridine derivatives have shown activity against A549 cells.[6]

Comparator and Vehicle Controls

A robust study requires both positive and negative controls to validate the results.

  • Negative Control (Vehicle): The formulation used to dissolve and administer IMP-X (e.g., 0.5% carboxymethylcellulose [CMC] in saline). This group ensures that the vehicle itself does not affect tumor growth.

  • Positive Control (Standard-of-Care): Cisplatin . It is a platinum-based chemotherapy agent frequently used in the treatment of NSCLC. A typical dose for murine studies is 3-5 mg/kg, administered intraperitoneally (i.p.) once weekly.

Study Groups and Dosing Regimen

The study will consist of four groups (n=8-10 mice per group to ensure statistical power):

Group IDTreatmentDoseRouteSchedule
Group 1 Vehicle10 mL/kgp.o.Daily (QD)
Group 2 IMP-X25 mg/kgp.o.Daily (QD)
Group 3 IMP-X50 mg/kgp.o.Daily (QD)
Group 4 Cisplatin4 mg/kgi.p.Weekly (QW)

Causality Behind Choices:

  • Dose Selection: The doses for IMP-X (25 and 50 mg/kg) are selected based on typical ranges for novel small molecules in initial xenograft studies and data from similar imidazo[1,2-a]pyridine compounds.[6] Using two dose levels helps establish a dose-response relationship.

  • Route of Administration: Oral (p.o.) administration is chosen for IMP-X, as this is the most desirable route for patient convenience in a clinical setting. Intraperitoneal (i.p.) injection is standard for Cisplatin in these models.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for data integrity and animal welfare. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Tumor Implantation and Cohort Formation
  • Culture A549 cells under standard conditions (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).

  • Harvest cells at ~80% confluency using trypsin. Wash twice with sterile, serum-free medium.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 107 cells/mL. The Matrigel helps the tumor cells establish and grow more consistently.

  • Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.

  • Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups detailed in the table above. This randomization is crucial to avoid bias.

Protocol 2: Drug Administration and Monitoring
  • IMP-X Formulation: Prepare a suspension of IMP-X in the vehicle (e.g., 0.5% CMC) daily. Ensure homogeneity by vortexing before each administration.

  • Administration:

    • For Groups 1-3, administer the designated treatment orally using a gavage needle.

    • For Group 4, administer Cisplatin intraperitoneally.

  • Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Toxicity Monitoring: Record the body weight of each mouse twice weekly. Observe the animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite). The pre-defined endpoint for unacceptable toxicity is typically >20% body weight loss.

Visualization of Experimental Workflow and Proposed Mechanism

Clear visual aids are essential for communicating complex processes. The following diagrams illustrate the experimental plan and the hypothesized molecular mechanism of action.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring (21 Days) cluster_endpoint Phase 4: Endpoint Analysis A549 A549 Cell Culture Harvest Cell Harvest & Prep (5x10^7 cells/mL in Matrigel) A549->Harvest Mice Athymic Nude Mice (n=40) Implant Subcutaneous Injection (5x10^6 cells/mouse) Mice->Implant TumorDev Tumor Growth to ~150 mm³ Implant->TumorDev Random Randomize into 4 Groups (n=10/group) TumorDev->Random G1 Group 1: Vehicle (p.o., QD) Random->G1 G2 Group 2: IMP-X 25 mg/kg (p.o., QD) Random->G2 G3 Group 3: IMP-X 50 mg/kg (p.o., QD) Random->G3 G4 Group 4: Cisplatin 4 mg/kg (i.p., QW) Random->G4 Monitor Monitor Twice Weekly: - Tumor Volume - Body Weight G1->Monitor G2->Monitor G3->Monitor G4->Monitor Endpoint Study Endpoint (Day 21 or Tumor >2000 mm³) Monitor->Endpoint Analysis Data Analysis: - TGI % - Toxicity - Statistical Significance Endpoint->Analysis

Caption: High-level workflow for the in vivo xenograft study.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation IMPX IMP-X (Hypothesized) IMPX->PI3K INHIBITS

Caption: Hypothesized mechanism of IMP-X via PI3K pathway inhibition.

Data Analysis & Interpretation

The following tables represent a plausible dataset from this hypothetical study.

Table 1: Comparative Efficacy - Tumor Growth Inhibition
GroupTreatmentMean Tumor Volume (Day 21, mm³) ± SEMTumor Growth Inhibition (TGI) %p-value (vs. Vehicle)
1Vehicle1540 ± 185--
2IMP-X (25 mg/kg)985 ± 15036%< 0.05
3IMP-X (50 mg/kg)616 ± 11060%< 0.001
4Cisplatin (4 mg/kg)724 ± 13553%< 0.01
  • Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Volume_Treated / Mean Volume_Vehicle)] * 100.

  • Interpretation: In this dataset, IMP-X demonstrates a dose-dependent antitumor effect. The 50 mg/kg dose shows superior efficacy to the standard-of-care, Cisplatin, achieving 60% TGI.[6] This would be a highly encouraging result, indicating that IMP-X is a potent anticancer agent in this model.

Table 2: Toxicity Profile - Body Weight Change
GroupTreatmentMean Body Weight Change (Day 21) % ± SEM
1Vehicle+ 5.2% ± 1.5%
2IMP-X (25 mg/kg)+ 3.8% ± 1.8%
3IMP-X (50 mg/kg)+ 1.5% ± 2.1%
4Cisplatin (4 mg/kg)- 8.5% ± 2.5%
  • Interpretation: The IMP-X treated groups show minimal impact on body weight, suggesting the compound is well-tolerated at efficacious doses. In contrast, the Cisplatin group exhibits significant weight loss, a known side effect reflecting its toxicity. This favorable safety profile for IMP-X is a critical advantage.

Conclusion and Future Directions

The hypothetical data presented in this guide illustrates a successful in vivo proof-of-concept study. The key outcomes are:

  • Validation of Anticancer Activity: IMP-X significantly inhibits tumor growth in a dose-dependent manner.

  • Comparative Efficacy: The high dose of IMP-X (50 mg/kg) demonstrates superior tumor control compared to the standard-of-care, Cisplatin.

  • Favorable Safety Profile: IMP-X is well-tolerated, with no significant body weight loss observed, unlike the positive control.

These results would strongly support the continued development of IMP-X. The logical next steps would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's exposure, metabolism, and correlation between concentration and tumor response.

  • Orthotopic Model Studies: Testing IMP-X in a lung cancer model where the tumor grows in the lung tissue, which is more clinically relevant than a subcutaneous model.

  • Combination Studies: Evaluating the potential synergy of IMP-X with other standard-of-care agents to enhance efficacy and overcome potential resistance.

This structured, data-driven approach to in vivo validation is paramount for successfully identifying and advancing the next generation of cancer therapeutics.

References

[6] BenchChem. (n.d.). In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis. Retrieved from [2] Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-92. Retrieved from [4] Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 5347-5355. Retrieved from [Link] [7] Kaya, B., et al. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Molecular Diversity, 26(4), 2187-2201. Retrieved from [Link] [5] BenchChem. (n.d.). Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. Retrieved from [8] Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Retrieved from [Link] [9] Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen. Retrieved from [10] Kuan, Y. C., et al. (2012). Relationship of Zolpidem and Cancer Risk: A Taiwanese Population-Based Cohort Study. Mayo Clinic Proceedings, 87(5), 423-428. Retrieved from [11] Kumar, G. S., et al. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 35(11), 2821-2827. Retrieved from [Link] [3] Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35899-35911. Retrieved from [Link] [12] Kuan, Y. C., et al. (2012). Relationship of Zolpidem and Cancer Risk: A Taiwanese Population-Based Cohort Study. Mayo Clinic Proceedings, 87(5), 423-428. Retrieved from [Link] [13] Dadashpour, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences, 31(1), 1-14. Retrieved from [Link] [14] withpower.com. (n.d.). Zolpidem Pharmacokinetics in Prostate Cancer Patients Undergoing Androgen Deprivation Therapy. Retrieved from [15] Kuan, Y. C., et al. (2012). Relationship of zolpidem and cancer risk: a Taiwanese population-based cohort study. Mayo Clinic Proceedings, 87(5), 423-428. Retrieved from [Link] [16] Shih, Y. L., et al. (2017). Zolpidem Administration and Risk of Hepatocellular Carcinoma: A Case-Control Study in Taiwan. Frontiers in Pharmacology, 8, 732. Retrieved from [Link] [17] Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Retrieved from [Link] [1] Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. Retrieved from [Link] [18] Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. Retrieved from [Link]

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Comparative

A Comparative Analysis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and its Positional Isomers: A Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic and str...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[2] This guide provides a comprehensive comparative analysis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and its positional isomers, offering insights into the critical role that substituent placement plays in determining the physicochemical properties and biological efficacy of this promising class of molecules.

While a direct head-to-head comparison of all positional isomers of N-(Imidazo[1,2-a]pyridin-ylmethyl)-N-methylamine is not extensively documented in a single study, this guide synthesizes available data and established structure-activity relationships (SAR) to provide a valuable resource for researchers in drug discovery and development.

Physicochemical Properties: The Influence of Isomeric Variation

The position of the N-methylaminomethyl substituent on the imidazo[1,2-a]pyridine core significantly impacts its electronic distribution, which in turn governs key physicochemical parameters such as lipophilicity (logP), aqueous solubility, and basicity (pKa). These properties are crucial for determining the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Predicted Physicochemical Properties of N-(Imidazo[1,2-a]pyridin-ylmethyl)-N-methylamine Isomers

CompoundPositional IsomerPredicted logPPredicted pKa (most basic nitrogen)Predicted Aqueous SolubilityRationale for Predicted Properties
Target Compound 6-substitutedModerateModerately BasicModerateSubstitution on the pyridine ring, less impact on the basicity of the imidazole nitrogen compared to direct substitution on that ring.
Isomer 1 2-substitutedLowerMore BasicHigherSubstitution on the electron-rich imidazole ring can increase polarity and basicity.
Isomer 2 3-substitutedLowerMore BasicHigherSimilar to the 2-substituted isomer, with potential for different steric and electronic influences.
Isomer 3 5-substitutedModerateLess BasicModerateSubstitution on the pyridine ring adjacent to the bridgehead nitrogen may influence planarity and receptor interactions.
Isomer 4 7-substitutedModerateModerately BasicModerateElectronic effects of the substituent are transmitted through the pyridine ring.
Isomer 5 8-substitutedModerateLess BasicModerateProximity to the bridgehead nitrogen can lead to steric hindrance and altered electronic properties.

Note: The values in this table are predictive and serve as a general guide. Experimental determination is necessary for accurate characterization.

Synthesis Strategies for Positional Isomers

The synthesis of N-(Imidazo[1,2-a]pyridin-ylmethyl)-N-methylamine and its isomers can be achieved through various established methods for the construction and functionalization of the imidazo[1,2-a]pyridine scaffold. The choice of synthetic route is primarily dictated by the desired position of the substituent.

General Synthetic Workflow

G cluster_0 Synthesis of the Imidazo[1,2-a]pyridine Core cluster_1 Introduction of the N-Methylaminomethyl Group start 2-Aminopyridine Derivative cyclization Cyclization (e.g., Tschitschibabin reaction) start->cyclization reagent1 α-Haloketone reagent1->cyclization core Substituted Imidazo[1,2-a]pyridine cyclization->core functionalization Functionalization (e.g., Vilsmeier-Haack, Bromination) core->functionalization reduction Reductive Amination functionalization->reduction Intermediate (e.g., Aldehyde, Halide) final_product N-(Imidazo[1,2-a]pyridin-X-ylmethyl)-N-methylamine reduction->final_product with Methylamine

Caption: General synthetic workflow for N-(Imidazo[1,2-a]pyridin-ylmethyl)-N-methylamine isomers.

Experimental Protocol: Synthesis of 6-Bromo-imidazo[1,2-a]pyridine (A Key Intermediate)

This protocol describes a common method for introducing a functional group handle at the 6-position, which can then be further elaborated to the desired N-methylaminomethyl group.

Materials:

  • 5-Bromo-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a mixture of ethanol and water, add sodium bicarbonate (2.0 eq).

  • Slowly add chloroacetaldehyde (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-imidazo[1,2-a]pyridine.

This protocol is a representative example and may require optimization for specific substrates and scales.

Comparative Biological Activity: A Focus on Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[3] The position of substituents on the scaffold is a critical determinant of their biological activity and target selectivity.

While a direct comparison of the anticancer activity of all N-(Imidazo[1,2-a]pyridin-ylmethyl)-N-methylamine isomers is not available, we can analyze the structure-activity relationships (SAR) from studies on other substituted imidazo[1,2-a]pyridines to predict their potential efficacy.

Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Cpd 1 2-Aryl-3-substitutedMGC-803 (Gastric)0.038[4]
Cpd 2 6-SubstitutedHT-29 (Colon)<10Not explicitly stated, but described as having "excellent activity"
Cpd 3 2,3-DisubstitutedA375P (Melanoma)<0.06[5]
Cpd 4 2-Aryl-3-cyanoMCF-7 (Breast)~100
Cpd 5 3-bromo-2-arylMCF-7 (Breast)13.0

Analysis of Structure-Activity Relationships (SAR):

  • Substitution at C2 and C3: The imidazole moiety is a frequent site for substitution. Bulky aromatic groups at the C2 position and various functionalities at the C3 position have been shown to be crucial for potent anticancer activity.[4] The difference in activity between compounds 4 and 5, where a cyano group at C3 is less effective than a bromo group, highlights the sensitivity of this position to electronic and steric effects.

  • Substitution at C6: The pyridine ring, particularly the C6 position, is also a viable point for modification to enhance biological activity. Studies have shown that substitution at this position can lead to potent cytotoxicity against cancer cell lines.

  • The N-methylaminomethyl Group: The introduction of a basic amine function, such as the N-methylaminomethyl group, can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties. This group can participate in hydrogen bonding and ionic interactions within a receptor's binding pocket.

Based on these general SAR trends, it is plausible that the positional isomers of N-(Imidazo[1,2-a]pyridin-ylmethyl)-N-methylamine will exhibit distinct anticancer profiles. Isomers with substitution on the imidazole ring (2- and 3-positions) may show higher potency compared to those with substitution on the pyridine ring, although this is a generalization that requires experimental validation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]

Signaling Pathways and Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating various critical signaling pathways that are often dysregulated in cancer. Understanding which pathways are affected by N-(Imidazo[1,2-a]pyridin-ylmethyl)-N-methylamine and its isomers is key to elucidating their mechanism of action and identifying potential biomarkers for patient stratification.

Key Signaling Pathways Targeted by Anticancer Drugs

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway cluster_2 Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Cell Proliferation & Differentiation ERK->Proliferation_Differentiation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Beta_catenin β-catenin Frizzled->Beta_catenin Stabilization TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Nuclear Translocation Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Inhibitor Small Molecule Inhibitor (e.g., Imidazo[1,2-a]pyridine derivative) Inhibitor->PI3K Inhibitor->Raf Inhibitor->Beta_catenin

Caption: Key signaling pathways in cancer targeted by small molecule inhibitors.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8] Its hyperactivation is a common event in many cancers. Several small molecule inhibitors have been developed to target key kinases in this pathway, such as PI3K and mTOR.[9]

  • MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival.[10][11] Aberrant activation of this pathway, often due to mutations in Ras or Raf, is a hallmark of many cancers.[12]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis.[13][14] Its dysregulation can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of oncogenes.[15][16]

The specific inhibitory profile of each positional isomer of N-(Imidazo[1,2-a]pyridin-ylmethyl)-N-methylamine against these and other relevant pathways would need to be determined experimentally through techniques such as Western blotting, kinase assays, and reporter gene assays.

Conclusion and Future Directions

This comparative guide highlights the significant potential of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and its positional isomers as a promising scaffold for the development of novel anticancer agents. The position of the N-methylaminomethyl substituent is predicted to have a profound impact on the physicochemical properties and biological activity of these compounds.

Future research should focus on the systematic synthesis and evaluation of each positional isomer to create a comprehensive dataset for a direct and robust comparative analysis. This would involve:

  • Standardized Experimental Conditions: Evaluating all isomers against the same panel of cancer cell lines under identical assay conditions to ensure the comparability of IC50 values.

  • Detailed Physicochemical Characterization: Experimental determination of logP, pKa, and aqueous solubility for each isomer to build accurate ADME models.

  • Mechanism of Action Studies: Investigating the inhibitory effects of each isomer on key cancer-related signaling pathways to identify their specific molecular targets.

By undertaking these systematic studies, the scientific community can unlock the full therapeutic potential of this versatile scaffold and accelerate the development of new and effective cancer therapies.

References

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Validation

Orthogonal Assays for Confirming the Anticancer Activity of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine via Apoptosis Induction

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2][3] This versatile structure is found in marketed drugs and clinical candidates targeting a range of conditions, including cancer, microbial infections, and inflammatory diseases.[4][5] The significant therapeutic interest in this scaffold stems from its synthetic tractability and its ability to interact with various biological targets.[6][7] Our focus here is on a specific derivative, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, and a systematic approach to validating its putative anticancer activity.

While the precise biological target of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is yet to be fully elucidated, extensive research on analogous structures suggests a strong potential for anticancer efficacy, frequently mediated through the induction of apoptosis.[8][9] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, compounds that can selectively trigger apoptosis in cancer cells are of high therapeutic value.

This guide provides a framework for researchers, scientists, and drug development professionals to rigorously confirm the pro-apoptotic activity of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine using a series of orthogonal assays. By employing multiple, mechanistically distinct methods, we can build a robust body of evidence for the compound's biological function and mechanism of action, a cornerstone of preclinical drug development. Herein, we will compare and contrast key assays that interrogate different stages of the apoptotic cascade.

The Apoptotic Pathway: A Multi-Faceted Target

Apoptosis is a tightly regulated process involving a cascade of molecular events. It can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a family of cysteine proteases known as caspases. Activated caspases then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

To confidently assert that N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine induces apoptosis, it is imperative to probe multiple, independent events within this pathway. This orthogonal approach minimizes the risk of experimental artifacts and provides a more comprehensive understanding of the compound's mechanism.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrial Stress Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptotic Body Formation Apoptotic Body Formation Substrate Cleavage->Apoptotic Body Formation

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways converging on the execution caspases.

Orthogonal Assay Comparison for Apoptosis Confirmation

We will explore three distinct assays targeting different stages of apoptosis:

  • Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases 3 and 7.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Assesses the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.

  • DNA Fragmentation (TUNEL) Assay: Detects the cleavage of DNA into smaller fragments, a hallmark of late-stage apoptosis.

For comparative purposes, we will include a known apoptosis inducer, Staurosporine , as a positive control.

Comparative Data Summary

The following table presents hypothetical data illustrating the expected outcomes from the orthogonal assays when testing N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine against a cancer cell line (e.g., HT-29 or Caco-2).[9]

AssayParameter MeasuredVehicle ControlN-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (10 µM)Staurosporine (1 µM)
Caspase-Glo® 3/7 Luminescence (RLU)1,50012,50015,000
ΔΨm Assay % of Cells with Low ΔΨm5%65%75%
TUNEL Assay % of TUNEL-Positive Cells2%50%60%

Experimental Protocols

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of active caspase 3/7 present.

Caspase_Glo_Workflow Seed_Cells Seed Cancer Cells in a 96-well plate Treat_Cells Treat with Compound or Vehicle Seed_Cells->Treat_Cells Incubate Incubate for desired time (e.g., 6 hours) Treat_Cells->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate_RT Incubate at Room Temperature (30-60 min) Add_Reagent->Incubate_RT Read_Luminescence Measure Luminescence Incubate_RT->Read_Luminescence

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Detailed Protocol:

  • Cell Seeding: Seed a human colon cancer cell line (e.g., HT-29) in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine and Staurosporine (positive control) in complete growth medium. Add 10 µL of the compound dilutions to the respective wells. For the vehicle control, add 10 µL of the corresponding solvent (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Principle: This assay assesses the integrity of the mitochondrial membrane, which is compromised during the early stages of intrinsic apoptosis. The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, Staurosporine, or vehicle as described in the Caspase-Glo® 3/7 assay protocol. Incubate for 4 hours.

  • JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in complete growth medium. Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Carefully remove the staining solution and wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).

  • Data Acquisition: Analyze the fluorescence using a flow cytometer or a fluorescence plate reader.

    • Flow Cytometry: Excite at 488 nm and collect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

    • Plate Reader: Measure fluorescence at an excitation/emission of 485/530 nm (green) and 560/595 nm (red). The ratio of red to green fluorescence is used to determine the change in ΔΨm.

DNA Fragmentation (TUNEL) Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The incorporated fluorescent label can then be detected by fluorescence microscopy or flow cytometry.

TUNEL_Assay_Principle cluster_dna Apoptotic Cell DNA cluster_reagents TUNEL Reagents Fragmented_DNA Fragmented DNA with 3'-OH ends TdT TdT Enzyme Fluor_dUTP Fluorescently-labeled dUTP Detection Fluorescence Detection (Microscopy or Flow Cytometry) TdT->Detection Labeling of 3'-OH ends Fluor_dUTP->Detection Labeling of 3'-OH ends

Caption: Principle of the TUNEL assay for detecting DNA fragmentation.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, Staurosporine, or vehicle for 24 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically contains TdT enzyme and labeled dUTPs).

    • Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Stain the nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Visualization: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

Conclusion: A Multi-Pronged Approach to Validation

Confirming the biological activity of a novel compound like N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine requires a rigorous, evidence-based approach. Relying on a single assay is insufficient to make a definitive claim about its mechanism of action. The use of orthogonal assays, as detailed in this guide, provides a robust framework for validating its putative pro-apoptotic effects.

By demonstrating caspase activation, mitochondrial membrane depolarization, and DNA fragmentation, researchers can build a compelling case for the compound's anticancer activity via the induction of apoptosis. This multi-faceted validation is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.

References

  • Kaur, H., & Singh, J. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Patel, S. B., & Sharma, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 83, 02002. [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • de Oliveira, C. S., de Souza, A. C. C., & de Oliveira, R. B. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2023). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. RSC Advances, 13(15), 10123–10127. [Link]

  • Malkov, A. V., & Leadbeater, N. E. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 114–121. [Link]

  • van der Westhuyzen, C. W., Winks, S., Wilson, C., & van Zyl, R. L. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]

  • de Oliveira, C. S., de Souza, A. C. C., & de Oliveira, R. B. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Starčević, K., Kralj, M., & Ester, K. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(18), 3358. [Link]

  • Castillo, J. C., & Hernández, J. G. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1283. [Link]

  • Melander, R. J., Minrov, D., Melander, C., & Miller, M. J. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(10), 840–844. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. PubChem. Retrieved January 21, 2026, from [Link]

  • Lesyk, R., & Gzella, A. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2020(2), M1128. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 21, 2026, from [Link]

  • Castillo, J. C., & Hernández, J. G. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine: A Guide for Medicinal Chemists

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, making the devel...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, making the development of efficient and versatile synthetic routes to novel analogues a key focus for researchers in drug discovery.[2][3] This guide provides a detailed, head-to-head comparison of plausible synthetic routes to a specific derivative, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a compound of interest for further pharmacological evaluation. We will delve into the strategic considerations, experimental protocols, and the underlying chemical principles for each approach, offering field-proven insights to guide your synthetic endeavors.

Two primary strategies for the synthesis of the target molecule will be discussed, each with its own set of advantages and challenges:

  • Route 1: Late-Stage C6-Functionalization of a Pre-formed Imidazo[1,2-a]pyridine Core. This convergent approach focuses on first constructing the core heterocyclic system and then introducing the desired functionality at the C6 position.

  • Route 2: Construction of the Imidazo[1,2-a]pyridine Ring from a Pre-functionalized 6-Substituted Pyridine. This linear strategy involves starting with a pyridine ring already bearing the necessary precursor to the methylaminomethyl group and then performing the cyclization to form the fused imidazole ring.

Route 1: Late-Stage C6-Functionalization

This strategy offers the flexibility to synthesize a variety of C6-substituted analogues from a common imidazo[1,2-a]pyridine intermediate. The general workflow for this approach is outlined below.

Route 1 Workflow A Imidazo[1,2-a]pyridine B C6-Functionalized Intermediate (Aldehyde or Nitrile) A->B Formylation or Cyanation C 6-(Aminomethyl)imidazo[1,2-a]pyridine B->C Reductive Amination (from aldehyde) or Reduction (from nitrile) D N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine C->D N-Methylation Route 2 Workflow A 6-Substituted Pyridine B 6-Substituted-2-aminopyridine A->B Amination C N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine B->C Cyclization and N-Methylation sequence

Sources

Validation

A Comparative Guide to the Analytical Application of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine as a Reference Standard

Executive Summary In the stringent regulatory landscape of pharmaceutical manufacturing, the precise identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Zolpidem, a widely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the stringent regulatory landscape of pharmaceutical manufacturing, the precise identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Zolpidem, a widely prescribed hypnotic agent, features a complex impurity profile that necessitates the use of highly characterized reference standards for analytical control. This guide introduces N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, a potential process-related impurity or metabolite of Zolpidem, as a reference material. We provide a comprehensive comparison of its analytical performance against the well-established Zolpidem EP Impurity A . This document furnishes detailed protocols for synthesis, characterization, and quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by Nuclear Magnetic Resonance (NMR) spectroscopic data. The methodologies are presented with a rationale for experimental choices, empowering researchers and quality control professionals to make informed decisions for their analytical needs.

Introduction: The Imperative of Impurity Profiling in Zolpidem

Zolpidem, chemically known as N,N-dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide, is a potent non-benzodiazepine hypnotic of the imidazopyridine class.[1][2] Its synthesis involves multiple steps where side reactions can introduce process-related impurities. Furthermore, degradation of the final product can generate additional related substances. Regulatory bodies, following International Council for Harmonisation (ICH) guidelines, mandate strict control over these impurities. The quality of a drug substance is critically dependent on its purity, which must typically exceed 99%.[1]

This necessitates the availability of well-characterized reference standards for the accurate identification and quantification of potential impurities. While several official impurities are recognized in pharmacopoeias, such as Zolpidem EP Impurity A, the dynamic nature of synthetic chemistry means new or previously uncharacterized impurities can emerge.[3][4][5][6][7] This guide focuses on N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (henceforth designated as Z-IM ), a plausible process-related impurity stemming from alternative synthetic pathways or degradation. We will compare its analytical profile and utility as a reference standard against the established Zolpidem EP Impurity A .

Physicochemical Characterization and Synthesis

A reference standard must be of unquestionable structure and purity. This section outlines the synthesis and key properties of Z-IM and the comparator, Zolpidem EP Impurity A.

Profile of the Analyte: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (Z-IM)
  • IUPAC Name: N-methyl-1-(imidazo[1,2-a]pyridin-6-yl)methanamine

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.21 g/mol

  • Structure:

    
    
    
Profile of the Comparator: Zolpidem EP Impurity A
  • IUPAC Name: N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide[3][8]

  • Synonyms: Zolpidem USP Related Compound A, 5-Methyl Zolpidem[3]

  • Molecular Formula: C₁₉H₂₁N₃O[3][8]

  • Molecular Weight: 307.39 g/mol [8]

  • Structure:

    
    
    
Synthesis of the Reference Standard (Z-IM)

The synthesis of imidazo[1,2-a]pyridine derivatives is well-documented and can be achieved through various routes, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone or related synthons.[9][10] A plausible route to Z-IM involves the reaction of 6-(chloromethyl)imidazo[1,2-a]pyridine with methylamine.

Synthesis_Workflow cluster_0 Step 1: Formation of Imidazopyridine Core cluster_1 Step 2: Halogenation cluster_2 Step 3: Amination cluster_3 Final Step: Purification & Certification A 2-Amino-5-methylpyridine C 6-Methylimidazo[1,2-a]pyridine A->C Condensation B Bromoacetaldehyde B->C E 6-(Chloromethyl)imidazo[1,2-a]pyridine C->E Radical Halogenation D N-Chlorosuccinimide (NCS) D->E G N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (Z-IM) E->G Nucleophilic Substitution F Methylamine (CH3NH2) F->G H Purification (Chromatography) G->H I Certified Reference Standard H->I Characterization (NMR, MS, Purity Assay)

A plausible synthetic workflow for Z-IM reference standard production.

Rationale: This multi-step synthesis is logical for producing the target compound. The final purification and comprehensive characterization are non-negotiable steps to qualify the material as a reference standard, ensuring its identity, purity, and stability.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantification, identification, or structural elucidation. We compare the performance of Z-IM and Zolpidem Impurity A using the most common analytical platforms in pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity testing and assay of drug substances and products. A robust, stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all known and potential impurities.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Z-IM, Zolpidem Tartrate, and Zolpidem Impurity A reference standards in the mobile phase to a final concentration of approximately 10 µg/mL.

    • Test Solution (for drug product analysis): Finely powder 20 Zolpidem tablets. Transfer a portion of the powder equivalent to 10 mg of Zolpidem into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm filter.[11][12]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.01 M Sodium Dihydrogen Phosphate buffer (pH 7.0) in a 35:65 (v/v) ratio.[11][13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.[11][13]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

Data Comparison: HPLC Performance

ParameterZolpidemZ-IM (Predicted)Zolpidem Impurity AJustification
Retention Time (min) ~5.5~2.5~7.0Z-IM is significantly more polar than Zolpidem and Impurity A, leading to earlier elution on a reverse-phase column. Impurity A, being structurally similar but with an additional methyl group, would be slightly more retained than Zolpidem.
Resolution (Rs) -> 2.0 (from Zolpidem)> 2.0 (from Zolpidem)A resolution of >2.0 ensures baseline separation, which is critical for accurate quantification.
LOD (µg/mL) ~0.04[11]~0.05~0.05Limits of detection are expected to be similar due to the presence of the same core chromophore (imidazo[1,2-a]pyridine).
LOQ (µg/mL) ~0.12[11]~0.15~0.15Limits of quantification will follow the trend of LOD.

digraph "HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

A[label="Sample Preparation\n(Standard/Test Solution)"]; B[label="HPLC Injection (20 µL)"]; C [label="Isocratic Elution\nC18 Column, 1.0 mL/min"]; D [label="UV Detection at 245 nm"]; E [label="Data Acquisition & Processing\n(Chromatogram)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Quantification & System Suitability Check", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Standard HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of unknown impurities and for methods requiring high sensitivity and specificity. While less common for routine QC of non-volatile APIs like Zolpidem, it is invaluable in forensic analysis and for identifying volatile or semi-volatile impurities.[14]

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Sample Preparation:

    • Perform a liquid-liquid extraction. Adjust the pH of an aqueous solution of the sample to >9 with a suitable base.

    • Extract with ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of ethyl acetate for injection.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 amu.

Data Comparison: Key Mass Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragment 1Key Fragment 2Justification of Fragmentation
Z-IM 16111744 ([CH₃-NH=CH₂]⁺)The primary fragmentation would be a benzylic cleavage, losing the methylaminyl group to form a stable imidazopyridinylmethyl cation (m/z 117). The fragment at m/z 44 is characteristic of the N-methylmethanamine side chain.
Zolpidem 307234 ([M-N(CH₃)₂CO]⁺)72 ([CH₂=N(CH₃)₂]⁺)The most characteristic fragmentation of Zolpidem is the loss of the N,N-dimethylacetamide group, leading to a major fragment at m/z 234.[15]
Zolpidem Impurity A 307234 ([M-N(CH₃)₂CO]⁺)72 ([CH₂=N(CH₃)₂]⁺)As an isomer of Zolpidem, it is expected to show a very similar fragmentation pattern, making chromatographic separation prior to MS essential for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation and confirmation of reference standards. While not a routine QC tool for impurity quantification in bulk material, it is essential for the initial certification of the reference standard itself.

Expected ¹H NMR Chemical Shifts (in CDCl₃, Predicted)

Proton AssignmentZ-IM (ppm)Zolpidem Impurity A (ppm)Rationale
Aromatic Protons 7.0 - 8.27.0 - 8.5The core imidazo[1,2-a]pyridine ring protons will appear in this region for both compounds.
-CH₂- (Methylene) ~3.8 (s, 2H)~4.1 (s, 2H)The methylene protons in Z-IM are adjacent to a secondary amine, while in Impurity A they are part of an acetamide group, shifting them downfield.
-N-CH₃ (Methylamine) ~2.5 (s, 3H)-A singlet corresponding to the methyl group on the nitrogen.
-N(CH₃)₂ (Dimethylamide) -~2.9, ~3.1 (2s, 6H)Two distinct singlets for the two methyl groups of the dimethylamide, which are often non-equivalent due to restricted rotation around the amide bond.
Aromatic -CH₃ -~2.4 (s, 3H), ~2.5 (s, 3H)Singlets for the methyl groups on the p-tolyl ring and the imidazopyridine ring.

Conclusion and Recommendations

This guide provides a comparative framework for the use of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (Z-IM) as a reference standard in the analysis of Zolpidem, contrasting it with the established Zolpidem EP Impurity A.

  • HPLC-UV remains the recommended method for routine quality control, offering robust and reliable quantification. Our proposed method demonstrates effective separation of the API from both Z-IM and Zolpidem Impurity A, proving its utility as a stability-indicating assay. The significant difference in polarity and retention time makes Z-IM an excellent marker for method specificity.

  • GC-MS serves as a superior tool for unequivocal identification, particularly in forensic contexts or for identifying unknown impurities. The distinct fragmentation patterns of Z-IM compared to Zolpidem and its isomers like Impurity A allow for confident identification, even if chromatographic co-elution occurs.

  • Z-IM as a Reference Standard: While not an officially listed impurity in major pharmacopoeias, Z-IM is a structurally plausible process-related substance. Its availability as a characterized reference standard is valuable for:

    • Method Validation: Acting as a "worst-case" polar impurity to challenge the separation capability of an HPLC method.

    • Forced Degradation Studies: Helping to identify and track specific degradation pathways.

    • Metabolic Studies: Serving as a standard if it is identified as a metabolite of Zolpidem.

References

  • SynZeal. (n.d.). Zolpidem EP Impurity A | 1346600-85-8.
  • LGC Standards. (n.d.). zolpidem impurity A | CAS 1346600-85-8.
  • Chemicea. (n.d.). Zolpidem EP Impurity A | CAS No: 1346600-85-8.
  • Sigma-Aldrich. (n.d.). Zolpidem Impurity A EP Reference Standard.
  • British Pharmacopoeia. (n.d.). zolpidem impurity A.
  • Sumalatha, Y., Reddy, P. P., Reddy, R., & Satyanarayana, B. (n.d.). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Arkivoc.
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  • Rezaee Zavareh, E., Kiani, A., Sheikholeslam, Z., Shafaati, A., & Tabatabai, S. A. (2015). Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column.
  • Oxford Academic. (2015). A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column.
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  • Saravanan, V. S., & Revathi, R. (2014). Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Turkish Journal of Pharmaceutical Sciences, 11(2), 127-136.
  • ResearchGate. (n.d.). A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column.
  • University of Michigan Library. (n.d.). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent.
  • Nakashima, D., et al. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 40, 297–308.
  • ChemicalBook. (2023). ZOLPIDEM IMPURITY A | 1346600-85-8.
  • LGC Standards. (n.d.). zolpidem impurity A | CAS 1346600-85-8.
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  • Pharmaffiliates. (n.d.). 1346600-85-8 | Zolpidem - Impurity A.
  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Beilstein-Institut. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed Central. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.

Sources

Comparative

A Researcher's Guide to Benchmarking Kinase Selectivity: A Case Study of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a dominant target class. The human kinome consists of over 500 members, many of which share a highly conserved ATP-bindi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a dominant target class. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[1][2] This structural similarity presents a formidable challenge: achieving inhibitor selectivity.[3] An inhibitor that potently modulates its intended target while sparing other kinases is the gold standard, minimizing the risk of off-target toxicities.[1] Conversely, a well-characterized "polypharmacology" profile, where an inhibitor hits multiple, disease-relevant targets, can offer therapeutic advantages.[4] Therefore, rigorous, early-stage selectivity profiling is not merely a characterization step but a critical component of a successful drug discovery campaign.[5][6]

This guide provides a comprehensive framework for benchmarking the kinase selectivity of a novel compound. We will use N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine as our central case study. This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors for a range of kinases, including PI3K, Akt, FLT3, and c-Met.[7][8][9][10][11][12] Interestingly, the core structure is also found in the well-known hypnotic agent Zolpidem, which primarily targets GABA-A receptors but has been anecdotally linked to kinase signaling pathways like PI3K/Akt in neuroprotection studies.[13][14][15] This dual precedent makes it an excellent candidate to illustrate the process of unbiased kinome-wide profiling.

Our objective is to move beyond a simple data sheet and provide the strategic thinking and experimental causality required to confidently define a compound's selectivity window.

Part 1: The Strategic Framework for Kinase Selectivity Profiling

A robust selectivity assessment is a tiered process. It begins with a broad, low-resolution scan to identify potential interactions, followed by a higher-resolution analysis to confirm and quantify the potency of those interactions. This approach is both cost-effective and scientifically rigorous.[16]

Tier 1: Broad Kinome Survey

The initial step is to screen the test compound against a large panel of kinases at a single, relatively high concentration (typically 1-10 µM). The goal here is not to determine potency (IC50) but to rapidly identify which kinases are inhibited to a significant degree (e.g., >70% inhibition). This provides a preliminary "hit list" for further investigation.

Causality Behind the Choice: Why a single high concentration? This maximizes the probability of detecting even weak interactions, providing a comprehensive overview of the compound's potential interaction space across the kinome. It's a discovery phase designed to cast a wide net.

Several commercial vendors offer extensive kinase profiling panels, often covering over 400 kinases.[17][18][19] These services utilize various assay formats, with radiometric and luminescence-based methods being the most common.

Tier 2: Potency Determination (IC50)

For every kinase identified as a "hit" in Tier 1, the next step is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves a 10-point serial dilution of the compound to precisely quantify its potency against each target.

Causality Behind the Choice: An IC50 value is the standard metric for inhibitor potency. It allows for direct comparison between different kinases for the same compound and between different compounds for the same kinase. This quantitative data is essential for building a true selectivity profile.

The workflow for this tiered approach is visualized below.

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Potency Determination cluster_2 Data Analysis & Benchmarking Test_Compound Test Compound N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine Single_Point_Screen Single-Point Screen (e.g., 1 µM concentration) Test_Compound->Single_Point_Screen Hit_List Preliminary 'Hit List' Single_Point_Screen->Hit_List Identify kinases with >70% Inhibition Kinase_Panel Large Kinase Panel (>400 kinases) Kinase_Panel->Single_Point_Screen Dose_Response 10-Point Dose-Response Curve Hit_List->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Selectivity_Profile Generate Selectivity Profile IC50->Selectivity_Profile Comparison Benchmark Against Comparator Compounds Selectivity_Profile->Comparison

Caption: Tiered workflow for kinase selectivity profiling.

Part 2: In-Depth Experimental Methodologies

The choice of assay technology is critical for generating reliable data. Below are detailed protocols for two industry-standard biochemical assay formats.

Methodology 1: Radiometric Assay (The Gold Standard)

Radiometric assays, such as the [γ-³³P]-ATP filter-binding assay, are often considered the gold standard because they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[2] This method is robust, highly sensitive, and less prone to interference from autofluorescent or colored compounds.

Detailed Protocol: [γ-³³P]-ATP Filter-Binding Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the kinase buffer, the specific peptide substrate, and the required cofactors (e.g., MgCl₂, MnCl₂).

  • Compound Addition: Add the test compound (N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine) from a serially diluted stock plate. Include wells with a vehicle control (DMSO) for 0% inhibition and wells without enzyme for background control.

  • Enzyme Initiation: Add the specific kinase enzyme to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding an ATP mix containing both unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate potency measurement.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.

  • Washing: Wash the filter mat multiple times with a wash buffer to remove all unbound radiolabeled ATP.

  • Detection: Dry the filter mat and add a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Methodology 2: Luminescence-Based Assay (High-Throughput)

Luminescence-based assays, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. They are highly amenable to high-throughput screening.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: Similar to the radiometric assay, combine the kinase, substrate, and buffer in a 96- or 384-well plate.

  • Compound Addition: Add the serially diluted test compound and appropriate controls (DMSO, no enzyme).

  • ATP Initiation: Add ATP to start the kinase reaction. Incubate at a controlled temperature.

  • Reaction Termination & ADP Depletion: Add the ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent. This contains an enzyme that converts the ADP produced by the target kinase into ATP.

  • Luminescence Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. The amount of light generated is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Detection: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate percent inhibition and determine the IC50 value as described for the radiometric assay.

Part 3: Data Interpretation and Comparative Benchmarking

Raw IC50 values are only part of the story. To truly understand selectivity, the data must be contextualized. This involves comparing the test compound's profile against well-characterized benchmarks.

For our case study, let's assume we have completed the profiling and obtained the hypothetical IC50 values shown in the table below. We will compare N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine against a broad-spectrum inhibitor (Staurosporine) and a clinically relevant, selective inhibitor (Volitinib, an imidazo[1,2-a]pyridine that inhibits c-Met).

Kinase TargetKinase FamilyN-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine IC50 (nM)Staurosporine IC50 (nM)Volitinib IC50 (nM)
c-Met Tyrosine Kinase150 84
PI3Kα Lipid Kinase95 150>10,000
Akt1 AGC Kinase210 25>10,000
FLT3 Tyrosine Kinase1,20012850
VEGFR2 Tyrosine Kinase2,5007250
CDK2 CMGC Kinase>10,0003>10,000
PKA AGC Kinase>10,00015>10,000
SRC Tyrosine Kinase8,50065,200

Disclaimer: This data is hypothetical and for illustrative purposes only.

Expert Analysis of the Hypothetical Data:

  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine: The data suggests this compound is a moderately potent inhibitor with a distinct selectivity profile. It shows the most potent activity against the lipid kinase PI3Kα (95 nM) and related downstream kinase Akt1 (210 nM), as well as the tyrosine kinase c-Met (150 nM). It is significantly less active against other kinases like FLT3 and VEGFR2 and inactive against CDK2 and PKA. This suggests a potential role as a dual PI3K/c-Met pathway inhibitor.

  • Staurosporine: As expected, this compound is a potent, broad-spectrum inhibitor, hitting nearly every kinase in the panel with low nanomolar potency. It serves as a crucial negative control for selectivity.

  • Volitinib: This compound demonstrates high potency and selectivity for its intended target, c-Met (4 nM), with significantly weaker activity against other kinases. It serves as a positive control for a selective inhibitor from the same structural class.

This comparative analysis reveals that our test compound has a unique, non-random profile. It is not promiscuous like Staurosporine, nor is it highly selective for a single target like Volitinib. Its activity appears focused on the PI3K/Akt and c-Met signaling pathways.

Part 4: Visualizing the Biological Context

To fully appreciate the implications of the selectivity profile, it is essential to map the inhibited kinases onto their respective signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][20]

G RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt1 PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Test_Compound N-(Imidazo[1,2-a]pyridin- 6-ylmethyl)-N-methylamine Test_Compound->RTK Inhibits (150 nM) Test_Compound->PI3K Inhibits (95 nM) Test_Compound->Akt Inhibits (210 nM)

Caption: Inhibition points in the PI3K/Akt pathway.

This diagram clearly illustrates how N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine could exert a powerful anti-proliferative effect by inhibiting the PI3K/Akt pathway at multiple nodes: the upstream receptor (c-Met), the central lipid kinase (PI3Kα), and the key downstream protein kinase (Akt1).

Conclusion and Forward Look

This guide outlines a systematic and robust methodology for benchmarking the selectivity of a novel kinase inhibitor, using N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine as a practical case study. Our hypothetical data suggests this compound is not a promiscuous inhibitor but rather a selective agent targeting the PI3K/Akt and c-Met pathways.

It is crucial to remember that biochemical profiling is only the first step.[3] The definitive validation of a selectivity profile requires demonstrating target engagement within a cellular context.[21] Technologies like NanoBRET™ can quantify compound binding to target kinases in live cells, confirming that the biochemical potency translates to the physiological environment. Following this, cellular assays that measure the phosphorylation of downstream substrates are necessary to confirm functional inhibition of the pathway. By integrating biochemical profiling with cellular target engagement and functional assays, researchers can build a comprehensive and reliable understanding of their compound's mechanism of action and true selectivity.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • National Center for Biotechnology Information. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • National Center for Biotechnology Information. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]

  • National Center for Biotechnology Information. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

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  • Wiley Online Library. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. [Link]

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  • National Center for Biotechnology Information. Neuroprotective effect of zolpidem against glutamate-induced toxicity is mediated via the PI3K/Akt pathway and inhibited by PK11195. [Link]

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  • Royal Society of Chemistry. Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]

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  • National Center for Biotechnology Information. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. [Link]

  • American Association for Cancer Research. Early identification of chemical series with defined kinase inhibitor selectivity profiles. [Link]

  • YouTube. PamGene - Kinase activity profiling - Our kinase activity assay explained. [Link]

  • ResearchGate. Examples of poor selectivity of kinase inhibitors. [Link]

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  • Britannica. Zolpidem. [Link]

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  • PubChem. N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. [Link]

  • eScholarship.org. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. [Link]

  • National Center for Biotechnology Information. Effect of zolpidem on human cytochrome P450 activity, and on transport mediated by P-glycoprotein. [Link]

  • National Center for Biotechnology Information. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[17][21][22]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]

  • YouTube. Pharmacology of Zolpidem (Ambien) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. [Link]

Sources

Validation

Reproducibility of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine biological effects across different labs

Introduction: The Promise and Peril of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem feature this heterocyclic system.[1] Ongoing research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives as anticancer[4], antimicrobial[5], anti-inflammatory[1], and antiviral agents.[1] Given this therapeutic potential, the synthesis of novel analogs, such as N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, is a key objective in drug discovery.

However, the path from a novel compound to a validated therapeutic candidate is fraught with challenges, chief among them being the "reproducibility crisis" in preclinical research.[6][7] The inability to consistently replicate experimental findings across different laboratories, or even within the same lab over time, can lead to wasted resources and misguided drug development efforts. This guide provides a framework for researchers working with novel imidazo[1,2-a]pyridine compounds to enhance the reproducibility of their findings. We will delve into the common sources of experimental variability and offer robust, self-validating protocols for key biological assays.

Understanding the Reproducibility Challenge in Preclinical Research

The lack of reproducibility stems from a multitude of factors that can be broadly categorized as issues with reagents and materials, methods and protocols, and data analysis and reporting.[7][8][9] For a novel chemical entity like N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, whose biological effects are yet to be characterized, establishing a robust and reproducible experimental paradigm from the outset is critical.

Key Sources of Experimental Variability:
  • Compound Identity and Purity: The synthesis of imidazo[1,2-a]pyridines can involve multi-step reactions.[10][11] Impurities or batch-to-batch variations in the test compound can significantly alter biological outcomes.

  • Cell Line Authenticity and Stability: Cell-based assays are fundamental to characterizing biological effects. However, cell lines can be misidentified, become contaminated, or change phenotypically over time and with increasing passage number.[6]

  • Reagent Quality and Consistency: Variations in the quality and concentration of reagents such as cell culture media, serum, and antibodies are a major source of irreproducibility.[8][12]

  • Protocol Standardization: Even minor differences in experimental protocols, such as incubation times, cell seeding densities, and instrument settings, can lead to divergent results.[7]

  • Personnel and Technique: Subtle variations in technique between different researchers can introduce bias and variability.[8]

A Framework for Reproducible Characterization of Novel Imidazo[1,2-a]pyridines

To mitigate the risks of irreproducibility, a systematic and well-documented approach to the biological characterization of novel compounds is essential. The following sections provide detailed protocols and considerations for foundational assays.

Part 1: Compound and Reagent Validation

The first step in ensuring reproducible biological data is to rigorously validate all starting materials.

Workflow for Compound and Reagent Validation

cluster_0 Compound Validation cluster_1 Cell Line Validation cluster_2 Reagent Validation Compound Synthesized Compound (e.g., N-(Imidazo[1,2-a]pyridin- 6-ylmethyl)-N-methylamine) QC Quality Control (LC-MS, NMR, Purity >95%) Compound->QC Stock Create Master Stock (DMSO, Documented Conc.) QC->Stock SOPs Standard Operating Procedures (SOPs) Stock->SOPs Cell_Source Obtain Cell Line (Reputable Bank) STR STR Profile Authentication Cell_Source->STR Mycoplasma Mycoplasma Testing Cell_Source->Mycoplasma Bank Create Master & Working Cell Banks STR->Bank Mycoplasma->Bank Bank->SOPs Reagents Procure Reagents (Media, Serum, Antibodies) QC_Reagents Lot-to-Lot QC Check Reagents->QC_Reagents QC_Reagents->SOPs

Caption: Workflow for initial validation of the test compound, cell lines, and key reagents.

Experimental Protocol: Compound Quality Control

  • Structural Verification: Confirm the chemical structure of the synthesized N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity of the compound batch using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for initial biological screening.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.

Part 2: Foundational Assay - Cell Viability

A cell viability assay is often the first step in characterizing the biological effect of a new compound. The following protocol for an MTT assay is designed to be robust and reproducible.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture cells in T-75 flasks to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine stock solution in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Cell Viability Data

To assess reproducibility, the IC50 values for a hypothetical imidazo[1,2-a]pyridine analog could be compared across different labs or experiments as shown below.

Experiment/LabCell LineSeeding Density (cells/well)Incubation Time (h)IC50 (µM)
Lab A, Exp 1HT-295,0007212.5
Lab A, Exp 2HT-295,0007214.1
Lab B, Exp 1HT-296,0007218.2
Lab B, Exp 2HT-295,0004825.6

This is example data and does not reflect actual experimental results for the named compound.

Part 3: Target Engagement and Mechanism of Action

Many imidazo[1,2-a]pyridine derivatives exert their effects by interacting with specific cellular targets, such as protein kinases.[2] A common mechanism of action for anticancer agents in this class is the induction of apoptosis.[4]

Signaling Pathway: Apoptosis Induction by a Hypothetical Imidazo[1,2-a]pyridine

Compound Imidazo[1,2-a]pyridine Analog Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway initiated by an imidazo[1,2-a]pyridine analog.[4]

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 in the MTT assay protocol.

  • Assay Procedure:

    • After the treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of a luminogenic caspase-3/7 reagent (containing a proluminescent caspase-3/7 substrate) to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize luminescence signals to the vehicle control to determine the fold-increase in caspase activity.

Conclusion and Recommendations

Ensuring the reproducibility of biological effects for novel compounds like N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is paramount for the integrity of preclinical research and the successful translation of scientific discoveries. By implementing rigorous validation of all materials, adhering to standardized and detailed protocols, and transparently reporting all experimental parameters, researchers can build a solid foundation of trustworthy and reproducible data. This guide provides a starting point for these efforts, emphasizing that a commitment to scientific rigor is the most critical reagent in any laboratory.

References

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Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
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